Product packaging for Clofencet-potassium(Cat. No.:CAS No. 82697-71-0)

Clofencet-potassium

Cat. No.: B1260882
CAS No.: 82697-71-0
M. Wt: 316.78 g/mol
InChI Key: NUUZKOFSZIWYSC-UHFFFAOYSA-M
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Description

Clofencet-potassium is a potassium salt resulting from the reaction of equimolar amounts of clofencet and potassium hydroxide. It is used as a chemical hybridisation agent for commercial hybrid seed production. It is not approved for use within the European Union. It has a role as a chemical hybridisation agent. It contains a clofencet(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClKN2O3 B1260882 Clofencet-potassium CAS No. 82697-71-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

82697-71-0

Molecular Formula

C13H10ClKN2O3

Molecular Weight

316.78 g/mol

IUPAC Name

potassium;2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate

InChI

InChI=1S/C13H11ClN2O3.K/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9;/h3-7H,2H2,1H3,(H,18,19);/q;+1/p-1

InChI Key

NUUZKOFSZIWYSC-UHFFFAOYSA-M

SMILES

CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+]

Canonical SMILES

CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+]

Other CAS No.

82697-71-0

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

The Effect of Clofencet-Potassium on Pollen Development and Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofencet-potassium, a potassium salt of clofencet, is a plant growth regulator classified as a gametocide.[1][2] It is utilized as a chemical hybridizing agent (CHA) in commercial hybrid seed production, particularly in wheat (Triticum aestivum L.).[1] This technical guide provides an in-depth analysis of the effects of this compound on pollen development and viability. It summarizes key quantitative data, details relevant experimental protocols, and visualizes potential modes of action. While the precise signaling pathway of this compound is not extensively detailed in current literature, this guide presents a hypothesized pathway based on the known effects of gametocides on plant reproductive processes.

Introduction

The development of viable pollen is a critical process for sexual reproduction in flowering plants. Chemical hybridizing agents (CHAs) are instrumental in plant breeding for the production of hybrid seeds, as they induce male sterility without affecting female fertility.[3] this compound is one such CHA that acts as a pollen suppressant.[2] Understanding its mechanism of action is crucial for optimizing its use in hybrid seed production and for the development of new, more effective gametocides. This guide synthesizes the available scientific information on the impact of this compound on pollen, providing a valuable resource for researchers in the field.

Quantitative Data on Male Sterility

The primary effect of this compound is the induction of male sterility. The following table summarizes the quantitative data from a study by Parodi and Gaju (2009) on the application of clofencet to wheat cultivars.

Wheat Cultivar (Species)Application Stage (Feekes Scale)This compound Rate (kg·ha⁻¹)Mean Male Sterility (%)
'Pia' (T. aestivum)7.53.545.2
5.068.7
6.585.1
8.53.575.4
5.092.3
6.596.0
'Claudia' (T. aestivum)7.53.538.9
5.055.1
6.572.4
8.53.560.2
5.078.5
6.589.3
'Capri' (T. turgidum var. durum)7.53.529.7
5.042.6
6.558.8
8.53.551.3
5.069.9
6.582.1
'Ambra' (T. turgidum var. durum)7.53.533.1
5.048.3
6.563.5
8.53.555.7
5.073.1
6.588.2

Data extracted from Parodi and Gaju (2009).

The study found that male sterility increased with higher doses of this compound and was more pronounced when applied at a later stage of plant development (Feekes scale 8.5). Notably, the T. aestivum cultivar 'Pia' reached 96% male sterility at the highest application rate, a level considered effective for commercial hybrid wheat production. The application of this compound resulted in sterile and distorted pollen grains.

Experimental Protocols

This section outlines detailed methodologies for assessing the effects of this compound on pollen viability. These protocols are based on established methods for wheat pollen analysis and can be adapted for studies involving gametocides.

In Vitro Pollen Germination Assay

This protocol is designed to assess the ability of pollen to germinate and produce a pollen tube in a controlled laboratory setting.

Materials:

  • Pollen germination medium (PGM):

    • Sucrose: 15-30% (w/v)

    • PEG 4000: 5-20% (w/v)

    • Boric Acid (H₃BO₃): 20-50 mg/L

    • Calcium Nitrate (Ca(NO₃)₂): 1-5 mmol/L

    • Potassium Nitrate (KNO₃): 0.5-2 mmol/L

    • Magnesium Sulfate (MgSO₄): 0.5-1.5 mmol/L

    • Thiamine (Vitamin B₁): 5-20 mg/L

    • pH adjusted to 5.8-6.0

  • Petri dishes or microscope slides

  • Incubator set at 25-28°C

  • Microscope

Procedure:

  • Prepare the PGM and pour a thin layer into petri dishes or place a drop on a microscope slide.

  • Collect fresh pollen from anthers of both control and this compound treated wheat plants immediately before anthesis.

  • Disperse the pollen evenly onto the surface of the PGM.

  • Incubate the samples in a humid chamber at 25-28°C for 30-60 minutes.

  • Observe the pollen under a microscope. A pollen grain is considered germinated if the pollen tube length is at least equal to its diameter.

  • Calculate the germination percentage by counting the number of germinated pollen grains out of the total number of observed pollen grains (minimum of 300 grains from different fields of view).

Pollen Viability Staining

Staining methods provide a faster, though sometimes less definitive, assessment of pollen viability.

3.2.1 Acetocarmine Staining

Materials:

  • 1% Acetocarmine stain

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Place a drop of 1% acetocarmine stain on a clean microscope slide.

  • Disperse a small amount of pollen into the stain.

  • Gently place a coverslip over the sample, avoiding air bubbles.

  • Allow the stain to penetrate the pollen for 5-10 minutes.

  • Observe under a microscope. Viable pollen grains will appear uniformly stained (typically red), while non-viable grains will be unstained or lightly stained and may appear shrunken or distorted.

  • Calculate the viability percentage.

3.2.2 Fluorescein Diacetate (FDA) Staining

This method assesses membrane integrity and enzymatic activity.

Materials:

  • FDA stock solution (2 mg/mL in acetone)

  • Sucrose solution (15-20%)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters

Procedure:

  • Prepare a fresh working solution by adding a few drops of the FDA stock solution to the sucrose solution.

  • Place a drop of the FDA working solution on a microscope slide.

  • Incorporate pollen into the solution and cover with a coverslip.

  • Incubate for 5-10 minutes at room temperature.

  • Observe under a fluorescence microscope. Viable pollen will fluoresce brightly (yellow-green), indicating an intact plasma membrane and active esterases, while non-viable pollen will not fluoresce.

  • Calculate the viability percentage.

Visualizing Workflows and Pathways

Experimental Workflow for Assessing Pollen Viability

The following diagram illustrates the general workflow for evaluating the effect of this compound on wheat pollen.

G cluster_treatment Treatment Phase cluster_sampling Sampling cluster_analysis Viability Analysis cluster_data Data Interpretation plant_growth Wheat Plant Growth application This compound Application (Feekes Scale 7.5-8.5) plant_growth->application control Control Group (No Treatment) plant_growth->control pollen_collection Pollen Collection (Pre-anthesis) application->pollen_collection control->pollen_collection invitro In Vitro Germination Assay pollen_collection->invitro staining Viability Staining (Acetocarmine/FDA) pollen_collection->staining microscopy Microscopic Observation & Quantification invitro->microscopy staining->microscopy data_analysis Data Analysis (Viability %, Sterility %) microscopy->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Workflow for pollen viability assessment.
Hypothesized Signaling Pathway of this compound Action

The precise molecular target and signaling cascade of this compound have not been fully elucidated. However, based on the known effects of gametocides, a generalized pathway can be proposed. Chemical hybridizing agents often disrupt critical developmental processes within the anther, particularly the function of the tapetum, which is essential for providing nutrients and structural components to developing microspores.

G cluster_input External Agent cluster_plant Plant System cluster_cellular Cellular Disruption in Tapetum cluster_pollen Impact on Pollen Development cluster_outcome Final Outcome clofencet This compound Application absorption Systemic Absorption & Translocation to Anther clofencet->absorption Foliar Spray target Interaction with Unknown Molecular Target(s) absorption->target nutrient Disruption of Nutrient & Precursor Supply target->nutrient enzyme Inhibition of Key Enzymatic Pathways target->enzyme gene Altered Gene Expression target->gene metabolism Impaired Carbohydrate Metabolism nutrient->metabolism exine Defective Exine Formation enzyme->exine maturation Arrested Microspore Maturation gene->maturation outcome Sterile & Distorted Pollen Grains (Male Sterility) exine->outcome metabolism->outcome maturation->outcome

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Clofencet-potassium for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies related to Clofencet-potassium, a chemical hybridizing agent of significant interest in agricultural research. This document is intended to serve as a valuable resource for researchers and scientists engaged in the study and application of this compound.

Chemical Properties

This compound is the potassium salt of Clofencet, a pyridazinone derivative. The conversion to its potassium salt enhances its solubility in water, a critical property for its application in aqueous solutions for agricultural use.[1]

Physicochemical Data

A summary of the key physicochemical properties of Clofencet and its potassium salt is presented in Table 1. This data is essential for the preparation of solutions, understanding its environmental fate, and for the development of analytical methods.

PropertyClofencetThis compound
IUPAC Name 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acidpotassium 2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate
CAS Number 129025-54-382697-71-0[2]
Molecular Formula C₁₃H₁₁ClN₂O₃C₁₃H₁₀ClKN₂O₃[1]
Molecular Weight 278.69 g/mol 316.78 g/mol [1]
Appearance Tan or yellow solid (technical grade)Not specified
Solubility in Water >552,000 mg/LHighly soluble
Solubility in Organic Solvents Methanol: 1.6% w/v; Acetone: <0.05% w/v; Dichloromethane: <0.04% w/v; Toluene: <0.04% w/v; Ethyl acetate: <0.05% w/v; n-hexane: <0.06% w/vNot specified

Synthesis of this compound

The synthesis of this compound is achieved in a two-step process: first, the synthesis of the parent acid, Clofencet, followed by its conversion to the potassium salt.

Synthesis of Clofencet

A pilot-plant scale synthesis of Clofencet has been described, which involves a multi-step process.[3] The key steps are outlined below. For research purposes, a laboratory-scale adaptation would be necessary.

The synthesis commences with the Lewis acid-catalyzed reaction of ethyl diazoacetate with 4-chlorophenyl hydrazonoacetaldehyde to afford a β-ketoester.[3] This intermediate then undergoes propionylation, followed by an acid-catalyzed cyclization to form the pyridazinone core.[3] The final step in the formation of Clofencet is the saponification of the resulting ester to the carboxylic acid.[3]

Synthesis_of_Clofencet cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Ethyl_diazoacetate Ethyl diazoacetate beta_ketoester β-Ketoester Ethyl_diazoacetate->beta_ketoester Lewis Acid Catalysis Hydrazonoacetaldehyde 4-Chlorophenyl hydrazonoacetaldehyde Hydrazonoacetaldehyde->beta_ketoester Propionylated_intermediate Propionylated Intermediate beta_ketoester->Propionylated_intermediate Propionylation Pyridazine_ester Pyridazinecarboxylic acid ester Propionylated_intermediate->Pyridazine_ester Acid-catalyzed cyclization Clofencet Clofencet Pyridazine_ester->Clofencet Saponification

Figure 1: Synthetic pathway for Clofencet.
Conversion to this compound

This compound is prepared by the reaction of Clofencet with an equimolar amount of potassium hydroxide.[1] This is a standard acid-base neutralization reaction.

Clofencet_to_Potassium_Salt Clofencet Clofencet (Acid) Clofencet_K This compound (Salt) Clofencet->Clofencet_K Neutralization KOH Potassium Hydroxide (Base) KOH->Clofencet_K Water Water

Figure 2: Conversion of Clofencet to this compound.

Mode of Action and Signaling Pathway

This compound is classified as a chemical hybridizing agent, or gametocide. Its primary mode of action is the induction of male sterility in plants without affecting female fertility.[4] This is achieved by disrupting the normal development of pollen.[3] While the precise molecular signaling pathway of this compound is not fully elucidated in the available literature, a general understanding of gametocide action involves the disruption of key developmental processes within the anther, particularly the tapetum, which provides nutrition to developing pollen grains. Disruption of tapetal function leads to pollen abortion.

The following diagram illustrates a hypothetical signaling pathway for a chemical hybridizing agent like this compound, based on general knowledge of plant reproductive development.

CHA_Signaling_Pathway CHA This compound Receptor Putative Receptor (e.g., in tapetal cells) CHA->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinase activation) Receptor->Signal_Transduction Transcription_Factors Activation/Repression of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Metabolic_Disruption Metabolic Disruption in Tapetum Gene_Expression->Metabolic_Disruption Nutrient_Supply Impaired Nutrient Supply to Microspores Metabolic_Disruption->Nutrient_Supply Pollen_Abortion Pollen Abortion Nutrient_Supply->Pollen_Abortion

Figure 3: Hypothetical signaling pathway for this compound.

Experimental Protocols

Laboratory Synthesis of this compound

Materials:

  • 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylic acid (Clofencet)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water (deionized)

Procedure:

  • Dissolve a known molar amount of Clofencet in a minimal amount of ethanol.

  • In a separate vessel, prepare an aqueous solution containing an equimolar amount of potassium hydroxide.

  • Slowly add the potassium hydroxide solution to the ethanolic solution of Clofencet with constant stirring.

  • Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. The product can be further purified by recrystallization if necessary.

Analytical Method for the Determination of Clofencet in Wheat Grain by HPLC

This method is adapted from a published procedure for the analysis of Clofencet in wheat grain.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 column (e.g., Diamonsil)

Reagents:

  • Methanol (HPLC grade)

  • Acetic acid (glacial)

  • Ethanol (80%)

  • Primary secondary amine (PSA) sorbent

Procedure:

  • Extraction:

    • Homogenize a known weight of wheat grain.

    • Extract the homogenized sample with 80% ethanol.

    • Centrifuge the mixture and collect the supernatant.

  • Clean-up (Dispersive Solid-Phase Extraction):

    • To the supernatant, add PSA sorbent.

    • Vortex the mixture vigorously and then centrifuge.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: Methanol : 0.1% Acetic Acid in water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 283 nm

    • Inject the cleaned-up sample extract into the HPLC system.

    • Quantify the amount of Clofencet by comparing the peak area to that of a known standard.

HPLC_Analysis_Workflow Sample Wheat Grain Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction with 80% Ethanol Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 dSPE Dispersive SPE with PSA Supernatant1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Supernatant2 Collect Supernatant for Analysis Centrifugation2->Supernatant2 HPLC HPLC Analysis Supernatant2->HPLC

Figure 4: Workflow for HPLC analysis of Clofencet.
Protocol for Evaluating Male Sterility Induction in Wheat

Materials:

  • This compound solution of desired concentration

  • Wheat plants at the appropriate developmental stage (e.g., pre-meiotic stage of pollen mother cells)

  • Surfactant (e.g., Tween 20)

  • Spraying equipment

  • Microscope

  • Pollen viability stain (e.g., iodine-potassium iodide solution)

Procedure:

  • Prepare an aqueous solution of this compound at the desired concentration. Add a surfactant to improve leaf coverage.

  • Spray the wheat plants with the solution until runoff at the target growth stage. Leave a set of plants unsprayed as a control.

  • At anthesis, collect anthers from both treated and control plants.

  • To assess pollen viability, crush the anthers on a microscope slide in a drop of iodine-potassium iodide stain.

  • Observe the pollen grains under a microscope. Viable pollen grains will stain dark black/purple, while non-viable pollen will be unstained or lightly stained.

  • Calculate the percentage of pollen sterility.

  • To confirm female fertility, cross-pollinate the treated plants with pollen from untreated plants and assess seed set.

Conclusion

This technical guide provides essential information for researchers working with this compound. The detailed chemical properties, synthesis overview, and experimental protocols offer a solid foundation for further investigation into its mode of action and applications in plant science and agriculture. The provided diagrams visually summarize the key processes, aiding in the conceptual understanding of the synthesis and analytical workflows. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in its gametocidal activity.

References

Clofencet-Potassium: A Technical Guide to its Application as a Chemical Hybridizing Agent in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet-potassium is a chemical compound utilized as a chemical hybridizing agent (CHA) for the commercial production of hybrid seeds.[1] Its primary function is to induce male sterility in targeted female parent plants, thereby preventing self-pollination and facilitating controlled cross-pollination with a desired male parent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, application protocols, and methods for assessing its efficacy.

Chemical Identity:

PropertyValue
IUPAC Name potassium 2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate
Molecular Formula C13H10ClKN2O3
Molecular Weight 316.78 g/mol
CAS Number 82697-71-0

Source: PubChem CID 23681559[1]

Mechanism of Action and Signaling Pathways

This compound functions by selectively suppressing normal pollen development in treated plants without significantly affecting female fertility.[2] The compound is systemic, moving from the leaves to the floral parts where it exerts its effect.[3] The precise molecular and biochemical mechanisms underlying this compound-induced male sterility are not extensively detailed in publicly available literature. However, it is understood to interfere with critical stages of pollen formation, leading to the development of sterile and distorted pollen grains.[2]

While the specific signaling pathways triggered by this compound have not been fully elucidated, a putative pathway can be conceptualized based on the known effects of other chemical hybridizing agents and the general principles of plant male sterility. The application of this compound likely initiates a stress response in the plant, which in turn could interfere with the delicate hormonal balance and metabolic processes required for normal anther and pollen development. A key target is likely the tapetum, a nutritive cell layer essential for pollen maturation. Premature or delayed degradation of the tapetum can lead to pollen abortion.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound. It is important to note that this is a speculative model and requires experimental validation.

G clofencet This compound Application (Foliar Spray) perception Perception by Plant Cells (e.g., leaf mesophyll) clofencet->perception translocation Systemic Translocation to Floral Tissues perception->translocation stress_response Induction of Cellular Stress Response translocation->stress_response hormonal_imbalance Hormonal Imbalance (e.g., alterations in GA, ABA, JA levels) stress_response->hormonal_imbalance metabolic_disruption Metabolic Disruption (e.g., sugar, lipid metabolism) stress_response->metabolic_disruption tapetum_dysfunction Tapetum Dysfunction (Altered Programmed Cell Death) hormonal_imbalance->tapetum_dysfunction metabolic_disruption->tapetum_dysfunction pollen_development Disruption of Pollen Development tapetum_dysfunction->pollen_development male_sterility Male Sterility (Sterile/Aborted Pollen) pollen_development->male_sterility

Caption: Putative signaling pathway for this compound-induced male sterility.

Quantitative Data on Efficacy

The effectiveness of this compound in inducing male sterility is dependent on several factors, including the plant species and cultivar, the dosage applied, and the developmental stage of the plant at the time of application. The majority of published research focuses on its application in wheat (Triticum aestivum and Triticum turgidum var. durum).

Table 1: Efficacy of this compound on Male Sterility in Wheat

Wheat SpeciesCultivarApplication Rate (kg a.i./ha)Application Timing (Feekes scale)Resulting Male Sterility (%)Reference
T. aestivum'Pia'6.58.596Parodi & Gaju, 2009
T. aestivum'Claudia'6.58.5< 84Parodi & Gaju, 2009
T. turgidum var. durum'Capri'6.58.5< 84Parodi & Gaju, 2009
T. turgidum var. durum'Ambra'6.58.5< 84Parodi & Gaju, 2009
T. aestivumNot Specified3.6 - 4.9Not Specified95 - 100Wassell & Weaver (1995), Nesvadba & Vyhnánek (2001), Nesvadba et al. (2001) as cited in Parodi & Gaju, 2009

Note: a.i. = active ingredient

Experimental Protocols

Application of this compound

The following is a generalized protocol for the foliar application of this compound in a research setting, based on common practices for applying chemical hybridizing agents.

Objective: To induce male sterility in the target female parent line for hybrid seed production.

Materials:

  • This compound formulation (e.g., Genesis®)

  • Distilled water

  • Surfactant (non-ionic, as recommended by the product label)

  • Calibrated sprayer (e.g., backpack sprayer with a fine nozzle)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Determine the optimal application timing: The application of this compound is critically timed to coincide with the pre-meiotic to meiotic stages of pollen development. For wheat, this typically corresponds to Zadoks growth stages 32 to 39 or Feekes scale 7.5 to 8.5.[3]

  • Prepare the spray solution:

    • Calculate the required amount of this compound and water to achieve the desired application rate (e.g., 3.5 - 6.5 kg a.i./ha).

    • Fill the sprayer tank with half the required volume of water.

    • Add the measured amount of this compound to the tank.

    • Add the remaining water and the recommended amount of surfactant.

    • Agitate the solution thoroughly to ensure uniform mixing.

  • Application:

    • Apply the solution as a fine spray to the foliage of the target plants until runoff.

    • Ensure complete and uniform coverage of the plant canopy.

    • Avoid application during periods of high wind or rain.

G start Start timing Determine Optimal Application Timing (e.g., Feekes 7.5-8.5) start->timing prepare Prepare Spray Solution (Clofencet-K + Water + Surfactant) timing->prepare apply Apply as Foliar Spray (Uniform Coverage) prepare->apply end End apply->end

Caption: Experimental workflow for this compound application.

Assessment of Male Sterility

The efficacy of this compound treatment is determined by assessing the induced male sterility. This can be done through direct pollen viability assays or indirectly by measuring the seed set after open or controlled pollination.

Objective: To determine the percentage of viable pollen in treated plants.

A. Staining Methods:

A common and rapid method for assessing pollen viability is through staining.

Materials:

  • Microscope slides and coverslips

  • Microscope

  • Anthers from treated and control plants

  • Staining solutions (e.g., 2% Acetocarmine or Iodine-Potassium Iodide (IKI) solution)

Procedure (using Acetocarmine):

  • Collect mature anthers from the flowers of treated and untreated (control) plants just before anthesis.

  • Place an anther on a clean microscope slide.

  • Add a drop of 2% acetocarmine stain.

  • Gently crush the anther with a dissecting needle to release the pollen grains.

  • Remove the anther debris.

  • Place a coverslip over the pollen suspension and gently press to spread the pollen grains in a single layer.

  • Observe under a microscope at 100x or 400x magnification.

  • Count the number of stained (viable) and unstained (non-viable) pollen grains in several fields of view.

  • Calculate the pollen viability percentage:

    • Pollen Viability (%) = (Number of stained pollen / Total number of pollen) x 100

B. In Vitro Pollen Germination:

This method provides a more direct measure of pollen functionality.

Materials:

  • Pollen germination medium (e.g., 10-20% sucrose, 100 ppm boric acid, 300 ppm calcium nitrate in distilled water)

  • Petri dishes or cavity slides

  • Incubator

Procedure:

  • Collect fresh pollen from treated and control plants.

  • Disperse the pollen onto the surface of the germination medium in a petri dish or cavity slide.

  • Incubate at a suitable temperature (e.g., 25°C) for 2-4 hours.

  • Observe under a microscope and count the number of germinated and non-germinated pollen grains. A pollen grain is considered germinated if the pollen tube length is at least equal to its diameter.

  • Calculate the germination percentage:

    • Pollen Germination (%) = (Number of germinated pollen / Total number of pollen) x 100

Objective: To determine the level of male sterility by measuring the reduction in self-pollinated seed set.

Procedure:

  • Bag a number of spikes or inflorescences on treated plants before the flowers open to prevent cross-pollination.

  • As a control, bag spikes on untreated plants.

  • Allow the plants to mature and harvest the bagged spikes.

  • Thresh the spikes and count the number of seeds per spike.

  • Calculate the percentage of male sterility:

    • Male Sterility (%) = [1 - (Average seed set of treated plants / Average seed set of control plants)] x 100

Potential Phytotoxicity

While this compound is designed to be selective for male reproductive tissues, phytotoxicity can occur, especially at higher concentrations or if applied at an incorrect developmental stage. Symptoms of phytotoxicity can include leaf chlorosis, necrosis, and stunting of plant growth. It is crucial to conduct dose-response studies for new species or cultivars to determine the optimal concentration that maximizes male sterility while minimizing phytotoxic effects.

Conclusion

This compound is a valuable tool for hybrid seed production, offering an effective method for inducing male sterility in female parent lines. Successful application requires careful consideration of the plant's developmental stage, appropriate dosage, and uniform application. While the precise molecular mechanisms of action are still an area for further research, the protocols outlined in this guide provide a solid foundation for its use in research and breeding programs. Further investigation into the signaling pathways involved and the potential for phytotoxicity in a wider range of species will enhance the utility of this chemical hybridizing agent.

References

An In-depth Technical Guide on the Physiological Effects of Clofencet-Potassium on Wheat (Triticum aestivum)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofencet-potassium is a chemical compound utilized in agriculture primarily as a plant growth regulator, specifically functioning as a chemical hybridizing agent (CHA) in wheat (Triticum aestivum). Its application induces male sterility, a critical component in the production of hybrid wheat varieties, which can offer significant advantages in terms of yield, vigor, and stress resistance. This technical guide provides a comprehensive overview of the physiological effects of this compound on wheat, with a focus on its role in inducing male sterility. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug and agricultural chemical development.

Core Physiological Effect: Induction of Male Sterility

The primary and most significant physiological effect of this compound on wheat is the induction of male sterility. This is achieved by chemically suppressing the normal development of pollen within the anthers, rendering the treated plants male-sterile while ideally maintaining female fertility. This allows for controlled cross-pollination with a desired male parent to produce hybrid seed.

Quantitative Effects on Male Sterility

Research has demonstrated that the efficacy of this compound in inducing male sterility is dependent on the dosage, the timing of application relative to the wheat growth stage, and the specific wheat cultivar.

Table 1: Effect of this compound Dosage and Application Stage on Male Sterility (%) in Triticum aestivum and Triticum turgidum var. durum

Wheat SpeciesCultivarApplication Stage (Feekes scale)This compound (kg a.i./ha)Mean Male Sterility (%)
T. aestivumPia7.53.535.8
5.050.2
6.572.1
Pia8.53.588.5
5.094.3
6.5 96.0
T. aestivumClaudia7.53.528.9
5.041.5
6.555.7
Claudia8.53.575.4
5.082.1
6.589.3
T. turgidum var. durumCapri7.53.525.4
5.038.9
6.549.8
Capri8.53.570.1
5.078.5
6.585.2
T. turgidum var. durumAmbra7.53.522.1
5.034.6
6.541.5
Ambra8.53.565.8
5.074.3
6.581.1

Source: Adapted from Parodi, P. C., & Gaju, M. A. (2009). Male sterility induced by the chemical hybridizing agent clofencet on wheat, Triticum aestivum and T. turgidum var. durum. Ciencia e Investigación Agraria, 36(2), 267-276.[1]

As indicated in Table 1, higher dosages of this compound and later application at the 8.5 Feekes scale stage generally result in a higher percentage of male sterility.[1] Notably, the Triticum aestivum cultivar 'Pia' achieved up to 96% male sterility at a dosage of 6.5 kg a.i./ha, a level that is considered effective for commercial hybrid seed production.[1]

Putative Mechanism of Action and Signaling Pathways

While the precise molecular and signaling pathways of this compound are not fully elucidated in publicly available literature, the observed physiological effects align with the general mechanisms of action for many chemical hybridizing agents. The induction of male sterility is believed to result from the disruption of critical developmental processes within the anther, particularly affecting the tapetum and developing microspores.

Disruption of Anther Development

The application of CHAs at a critical stage of floral development, typically during meiosis in pollen mother cells, can lead to abnormalities in the tapetum. The tapetum is a nutritive cell layer within the anther that is essential for the proper development of pollen grains. Premature degradation or dysfunction of the tapetum can lead to nutrient deprivation for the developing microspores, resulting in pollen abortion.

Interference with Carbohydrate Metabolism

A key aspect of pollen development is the accumulation of starch as an energy reserve. It is hypothesized that this compound, like other CHAs, may interfere with carbohydrate metabolism within the anther. This could involve the inhibition of enzymes responsible for sucrose breakdown and starch synthesis, leading to "pollen starvation" and ultimately, non-viable pollen grains.

The following diagram illustrates a generalized putative signaling pathway for CHA-induced male sterility in wheat, which may be applicable to the action of this compound.

CHA_Signaling_Pathway Clofencet This compound Application Uptake Uptake and Translocation to Floral Tissues Clofencet->Uptake Anther Targeting Developing Anthers (Pre-meiosis to Meiosis) Uptake->Anther Tapetum Disruption of Tapetum Development and Function Anther->Tapetum Metabolism Interference with Carbohydrate Metabolism Anther->Metabolism Hormonal Alteration of Hormonal Balance (e.g., Auxin, Gibberellins) Anther->Hormonal Nutrient Reduced Nutrient Supply to Microspores Tapetum->Nutrient Starch Inhibition of Starch Accumulation Metabolism->Starch Hormonal->Tapetum Hormonal->Metabolism Pollen_Abortion Pollen Abortion Nutrient->Pollen_Abortion Starch->Pollen_Abortion Male_Sterility Male Sterility Pollen_Abortion->Male_Sterility

Putative signaling pathway for this compound induced male sterility.

Experimental Protocols

The following section details a general experimental protocol for evaluating the efficacy of this compound as a chemical hybridizing agent in wheat, based on methodologies reported in the literature.

Experimental Design and Treatment Application

A split-plot design is often employed, with wheat cultivars as the main plots and this compound application rates and timings as the sub-plots.

  • Plant Material: Certified seeds of the desired Triticum aestivum cultivars.

  • Growth Conditions: Standard field conditions for wheat cultivation, including appropriate fertilization and irrigation.

  • CHA Application: this compound is applied as a foliar spray at specific growth stages, typically between Feekes scale 7 (two nodes detectable) and 9 (ligule of flag leaf just visible).

  • Dosage: Application rates can range from 0 (control) to 6.5 kg of active ingredient per hectare.[1]

  • Replication: A minimum of three to five replicates is recommended for statistical validity.

Data Collection and Analysis
  • Prevention of Self-Pollination: To accurately assess male sterility, spikes of treated plants should be bagged prior to anthesis to prevent cross-pollination.

  • Seed Set Analysis: After maturity, the bagged spikes are harvested, and the number of developed seeds per spikelet is counted.

  • Calculation of Male Sterility: Male sterility (MS) is calculated as a percentage relative to the seed set in the untreated control plants. The formula is:

    • MS (%) = [1 - (Number of seeds in treated spike / Number of seeds in control spike)] x 100

  • Statistical Analysis: Analysis of variance (ANOVA) is used to determine the significance of the effects of cultivar, dosage, and application timing on male sterility.

The workflow for a typical experiment to evaluate this compound's efficacy is depicted in the following diagram.

Experimental_Workflow Start Start: Experimental Setup Planting Planting of Wheat Cultivars (Split-plot design) Start->Planting Growth Monitoring Plant Growth to Target Feekes Stages 7.5 & 8.5 Planting->Growth Application Application of this compound (Varying Dosages) Growth->Application Bagging Bagging of Spikes (Pre-anthesis) Application->Bagging Harvest Harvesting of Mature Spikes Bagging->Harvest Data_Collection Counting of Developed Seeds per Spikelet Harvest->Data_Collection Analysis Calculation of Male Sterility (%) and Statistical Analysis (ANOVA) Data_Collection->Analysis End End: Efficacy Determination Analysis->End

Experimental workflow for assessing this compound efficacy.

Concluding Remarks

This compound is an effective chemical hybridizing agent for inducing male sterility in wheat, a crucial step in the development of hybrid varieties. Its efficacy is highly dependent on the application rate, timing, and the genetic background of the wheat cultivar. While the overarching physiological effect is the disruption of pollen development, the precise molecular and biochemical mechanisms remain an area for further in-depth research. A greater understanding of the signaling pathways involved could lead to the development of more targeted and efficient chemical hybridizing agents, as well as novel genetic approaches to controlling fertility in wheat and other crops. Future research should focus on transcriptomic and proteomic analyses of wheat anthers treated with this compound to elucidate the specific genes and proteins involved in its mode of action.

References

A Technical Guide to the Hypothesized Systemic Movement of Clofencet-Potassium in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing the specific systemic movement—uptake, translocation, and distribution—of clofencet-potassium in plants is not extensively available. This guide provides a theoretical framework based on established principles of plant physiology, including the well-documented transport of potassium and the physicochemical properties that govern the movement of organic molecules (xenobiotics) within plants. The experimental protocols described are generic and serve as a template for future research.

Introduction to this compound

This compound is the potassium salt of clofencet, an organic compound classified as a plant growth regulator (PGR). Specifically, it functions as a gametocide, or chemical hybridizing agent, by suppressing normal pollen development without impacting female fertility. Its chemical structure consists of a potassium cation (K⁺) and the organic clofencet anion. Understanding its movement within the plant is critical for optimizing its application and efficacy in hybrid seed production.

The systemic movement of this compound is best understood by considering the independent but interconnected pathways of its two constituent parts: the potassium ion and the clofencet anion.

The Systemic Pathway of Potassium (K⁺) in Plants

Potassium is an essential macronutrient with high mobility in both the xylem and phloem. The transport of the K⁺ component of this compound is expected to follow these well-established pathways.

2.1. Root Uptake and Radial Transport When applied to the soil or a hydroponic medium, K⁺ is taken up by root epidermal and cortical cells through two primary systems:

  • High-Affinity Transport System (HATS): Active at low external K⁺ concentrations (<1 mM), mediated by transporters that are highly specific and require energy.

  • Low-Affinity Transport System (LATS): Active at higher external K⁺ concentrations, mediated by ion channels, and is a more passive process.[1][2]

Once inside the root symplast, K⁺ moves from cell to cell via plasmodesmata towards the central vascular cylinder (stele).

2.2. Xylem Loading and Long-Distance Transport Upon reaching the stele, K⁺ is actively loaded into the xylem vessels. This process is crucial for long-distance transport from the roots to the shoots, driven by the transpiration stream.

2.3. Distribution in Shoots and Phloem Redistribution From the xylem, K⁺ is distributed to all aerial parts of the plant, including leaves, stems, and fruits. As a highly mobile element, potassium can be readily transferred from the xylem to the phloem. This allows it to be redistributed from older, mature leaves (sources) to areas of active growth like new leaves, developing seeds, and roots (sinks). This xylem-to-phloem transfer is vital for meeting the metabolic demands of sink tissues.

Potassium_Transport_Pathway Figure 1: Systemic Pathway of Potassium (K⁺) in Plants cluster_root Root System cluster_vascular Vascular System cluster_shoot Shoot System Root_Uptake Root Hair/Epidermis (HATS & LATS) Cortex Cortical Cells (Symplastic Transport) Root_Uptake->Cortex Endodermis Endodermis (Casparian Strip) Cortex->Endodermis Stele Stele (Pericycle/Parenchyma) Endodermis->Stele Xylem_Loading Xylem Loading Stele->Xylem_Loading Xylem_Transport Xylem Translocation (to Shoots) Xylem_Loading->Xylem_Transport Source_Leaves Source Tissues (e.g., Mature Leaves) Xylem_Transport->Source_Leaves Phloem_Loading Phloem Loading (in Source Leaves) Phloem_Transport Phloem Translocation (to Sinks) Phloem_Loading->Phloem_Transport Sink_Tissues Sink Tissues (e.g., New Leaves, Roots, Fruits) Phloem_Transport->Sink_Tissues cluster_root cluster_root Phloem_Transport->cluster_root Recirculation Source_Leaves->Phloem_Loading

Figure 1: Systemic Pathway of Potassium (K⁺) in Plants

Hypothesized Systemic Movement of the Clofencet Anion

The movement of the organic clofencet anion is governed by its physicochemical properties and the anatomy of the plant's vascular system. Unlike a simple ion like K⁺, its ability to cross membranes and enter the xylem or phloem is more complex.

3.1. Physicochemical Properties Influencing Systemic Movement The translocation of a xenobiotic in a plant is primarily determined by its water solubility, lipophilicity (measured as the octanol-water partition coefficient, log Kₒw), and its acidic or basic properties (pKa).

Table 1: Influence of Physicochemical Properties on Systemic Transport

Property Xylem Mobility (Apoplastic) Phloem Mobility (Symplastic) General Characteristic
Log Kₒw Favored by moderate polarity (log Kₒw 0 to 3). Highly polar compounds may be poorly absorbed by roots; highly non-polar compounds get stuck in membranes. Favored by intermediate polarity (log Kₒw -1 to 1).[3] The molecule must be able to cross membranes to enter the phloem but not be so lipophilic that it becomes trapped. A balance between water solubility and lipid solubility is crucial for ambimobility (movement in both xylem and phloem).
pKa (Acid Dissociation Constant) Less critical than for phloem, but ionized molecules generally move more freely in the aqueous xylem stream. Critically important. Weak acids (pKa 3.5-5.5) are ideal candidates for the "ion trap" mechanism.[3] Dictates the charge of the molecule at different physiological pH values, affecting membrane permeability.

| Water Solubility | High solubility is required for efficient movement in the transpiration stream. | Moderate solubility is needed. The compound must be soluble in the aqueous phloem sap. | Essential for any long-distance transport in the vascular system. |

3.2. The "Ion Trap" Model for Phloem Mobility Clofencet is a carboxylic acid, making it a weak acid. Weak acids are prime candidates for phloem translocation via the ion trap mechanism .[4][5][6]

  • Entry into Cells: In the slightly acidic apoplast (pH ~5.5), a fraction of the weak acid exists in its neutral, protonated (lipid-soluble) form. This form can diffuse across the plasma membrane into the cell's cytoplasm.

  • Trapping in Cytoplasm: The cytoplasm and phloem sieve tubes have a more alkaline pH (~7.2-8.5). In this environment, the weak acid dissociates, losing a proton to become a charged anion (the clofencet anion).

  • Accumulation: This charged form is much less membrane-permeable and becomes "trapped" within the symplast of the phloem, leading to its accumulation.

  • Bulk Flow: Once trapped in the phloem, the clofencet anion is transported along with sugars from source tissues to sink tissues via bulk flow.

Given its weak acid nature, it is highly probable that the clofencet anion is phloem-mobile.

A Unified Model for this compound Movement

Combining the known transport of K⁺ and the hypothesized transport of the clofencet anion, we can propose a unified model:

  • Foliar Application: If applied to the leaves, the compound would penetrate the cuticle. The clofencet anion would likely be loaded into the phloem via the ion trap mechanism and transported to sink tissues (new growth, roots). The potassium ion would also enter the phloem and be distributed similarly. This is the most likely scenario for a PGR targeting reproductive development.

  • Root Application: If applied to the roots, both K⁺ and the clofencet anion would be absorbed. Both could be loaded into the xylem and transported to the shoots. Upon reaching the leaves, the clofencet anion could then be transferred from the xylem to the phloem for redistribution to other sink tissues. This would classify it as an ambimobile compound.

Unified_Model Figure 2: Unified Hypothetical Movement of this compound cluster_application Application Site cluster_transport Transport Pathways cluster_destination Destination Tissues (Sinks) Foliar_App Foliar Application (Source Leaf) Phloem Phloem (Symplastic) Foliar_App->Phloem Phloem Loading (Ion Trap) Root_App Root Application Xylem Xylem (Apoplastic) Root_App->Xylem Xylem Loading New_Leaves New Leaves/ Meristems Phloem->New_Leaves Phloem->New_Leaves Flowers Flowers/Pollen (Target Site) Phloem->Flowers Phloem->Flowers Roots Roots Phloem->Roots Phloem->Roots Fruits_Seeds Fruits/Seeds Phloem->Fruits_Seeds Phloem->Fruits_Seeds Xylem->Phloem Xylem-to-Phloem Transfer Xylem->New_Leaves Xylem->New_Leaves Xylem->Flowers Xylem->Flowers Experimental_Workflow Figure 3: General Workflow for Radiolabeling Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesize ¹⁴C-Clofencet Application Apply Labeled Compound Synthesis->Application Growth Grow Test Plants (Controlled Conditions) Growth->Application Incubation Incubate for Time Course Application->Incubation Harvest Harvest & Dissect Plant Incubation->Harvest Oxidation Sample Oxidation Harvest->Oxidation Imaging Phosphor Imaging/ Autoradiography Harvest->Imaging LSC Liquid Scintillation Counting (LSC) Oxidation->LSC Quantify Quantify & Tabulate Distribution (%) LSC->Quantify Imaging->Quantify

References

In-Depth Technical Guide: The Impact of Clofencet-Potassium on Plant Hormonal Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of late 2025, detailed, publicly available research specifically quantifying the direct impact of clofencet-potassium on the full spectrum of plant hormonal pathways is limited. This compound is primarily recognized as a chemical hybridizing agent that induces male sterility in plants, with its primary mode of action being the suppression of normal pollen development.[1][2][3] This guide, therefore, synthesizes the known function of this compound, the established role of potassium in plant physiology and hormonal regulation, and the general mechanisms by which plant growth regulators can influence hormonal pathways. It further outlines the state-of-the-art experimental protocols used to investigate such interactions, providing a framework for future research in this area for an audience of researchers, scientists, and professionals in plant science and agricultural technology.

Introduction to this compound

This compound is the potassium salt of clofencet, a plant growth regulator used in agriculture to facilitate the production of hybrid seeds, particularly in cereal crops like wheat.[1] Its primary function is to induce male sterility by inhibiting pollen development, which prevents self-pollination and allows for controlled cross-pollination.[1][2] While the direct molecular targets of clofencet are not extensively detailed in public literature, its effects on development strongly suggest an interaction with or disruption of hormonal signaling pathways that govern reproductive processes in plants.

The Role of Potassium in Plant Hormonal Regulation

The "potassium" component of this compound is a crucial macronutrient for plants, playing a significant role in a myriad of physiological processes, including the regulation of plant hormones. Understanding the influence of potassium is fundamental to hypothesizing the potential broader impacts of this compound.

Potassium is known to influence the levels of several key plant hormones:

  • Auxins and Gibberellins (GAs): Studies have shown that adequate potassium nutrition can increase the levels of free gibberellins and auxins in the leafy shoots of plants. This suggests that potassium is involved in the synthesis or transport of these growth-promoting hormones.

  • Abscisic Acid (ABA): The relationship between potassium and ABA, a key stress-related hormone, can be complex. Some studies have reported that potassium deficiency leads to an increase in ABA biosynthesis in the roots.

  • Cytokinins (CKs): The influence of potassium on cytokinin levels is less clear, with some studies showing no significant impact.

Table 1: Summary of Potassium's Influence on Plant Hormone Levels

Plant HormoneGeneral Effect of Adequate PotassiumKey Functions Influenced
Auxins Increase in free auxin levelsCell elongation, root development, apical dominance
Gibberellins (GAs) Increase in free GA levelsStem elongation, seed germination, flowering
Abscisic Acid (ABA) Can decrease ABA levels in shoots, but deficiency may increase root ABAStomatal regulation, stress responses, seed dormancy
Cytokinins (CKs) Variable/inconclusiveCell division, shoot formation, leaf senescence
Ethylene Indirectly influences by affecting precursor availability and stress responsesFruit ripening, senescence, stress responses

Hypothesized Impact of this compound on Hormonal Pathways

Given that this compound's primary effect is on pollen development, it is plausible that its mode of action involves targeted disruption of the hormonal balance required for this intricate process. The development of pollen is a highly regulated process involving the interplay of several hormones, including gibberellins and auxins.

A logical hypothesis is that this compound acts as an antagonist or disruptor of specific hormonal signaling pathways within the developing pollen, leading to developmental arrest and non-viability. The potassium component may facilitate the uptake and translocation of the active clofencet molecule within the plant.

Experimental Protocols for Investigating Hormonal Impacts

To elucidate the precise impact of this compound on plant hormonal pathways, a multi-faceted experimental approach is necessary. The following protocols provide a framework for such an investigation.

Quantitative Hormone Analysis

Objective: To quantify the endogenous levels of major plant hormones in this compound-treated and control plants.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Plant Material and Treatment: Grow wheat plants under controlled conditions. At the appropriate developmental stage for pollen formation, treat one group of plants with a recommended concentration of this compound. Harvest tissues (e.g., anthers, developing pollen, leaves, roots) at various time points post-treatment. A control group should be treated with a potassium solution without clofencet.

  • Extraction: Flash-freeze the harvested tissues in liquid nitrogen and grind to a fine powder. Extract the hormones using a pre-chilled extraction buffer (e.g., 80% methanol with antioxidant).

  • Purification: Use solid-phase extraction (SPE) cartridges to purify and concentrate the hormone extracts.

  • Quantification: Analyze the purified extracts using a reverse-phase HPLC system coupled to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This allows for the highly sensitive and specific quantification of multiple hormones in a single run.

  • Data Analysis: Compare the hormone concentrations between the this compound-treated and control groups to identify significant changes.

Transcriptomic Analysis

Objective: To identify genes related to hormone biosynthesis, signaling, and response that are differentially expressed upon treatment with this compound.

Methodology: RNA Sequencing (RNA-Seq)

  • Sample Collection and RNA Extraction: Collect tissue samples as described in the hormone analysis protocol. Extract total RNA using a suitable kit, ensuring high purity and integrity.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries from the extracted RNA. This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Mapping: Align the high-quality reads to the wheat reference genome.

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the controls.

    • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and pathways affected by the differentially expressed genes. Look specifically for enrichment in hormone-related pathways.

Proteomic Analysis

Objective: To identify and quantify proteins that show altered abundance in response to this compound treatment.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) based Proteomics

  • Protein Extraction and Digestion: Extract total proteins from the collected tissue samples. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Separation and Mass Spectrometry: Separate the peptides using liquid chromatography and analyze them using a high-resolution mass spectrometer.

  • Data Analysis:

    • Protein Identification and Quantification: Use bioinformatics software to identify the proteins from the mass spectrometry data and quantify their relative abundance between the treated and control samples.

    • Functional Analysis: Perform functional annotation and pathway analysis on the differentially abundant proteins to identify the affected cellular processes.

Visualizing Potential Interactions and Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be affected by this compound and a general experimental workflow for its investigation.

cluster_perception Hormone Perception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response Hormone Hormone Receptor Receptor Hormone->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Gene Expression (Pollen Development Genes) Transcription_Factors->Gene_Expression Pollen_Development Normal Pollen Development Gene_Expression->Pollen_Development Clofencet_Potassium Clofencet- Potassium Clofencet_Potassium->Receptor Inhibition? Clofencet_Potassium->Transcription_Factors Disruption?

Caption: Hypothetical signaling pathway for pollen development and potential disruption by this compound.

Plant_Treatment Plant Treatment with This compound Tissue_Harvesting Tissue Harvesting (e.g., Anthers) Plant_Treatment->Tissue_Harvesting Hormone_Analysis Hormone Quantification (HPLC-MS/MS) Tissue_Harvesting->Hormone_Analysis Transcriptomics Transcriptomics (RNA-Seq) Tissue_Harvesting->Transcriptomics Proteomics Proteomics (LC-MS) Tissue_Harvesting->Proteomics Data_Integration Data Integration and Pathway Analysis Hormone_Analysis->Data_Integration Transcriptomics->Data_Integration Proteomics->Data_Integration Mechanism_Elucidation Elucidation of Mechanism of Action Data_Integration->Mechanism_Elucidation

Caption: A multi-omics workflow for investigating the impact of this compound on plant hormonal pathways.

Conclusion and Future Directions

While the precise molecular interactions of this compound with plant hormonal pathways remain an area for further investigation, its role as a potent male sterilant points towards a targeted disruption of the hormonal regulation of pollen development. The established influence of potassium on plant hormone homeostasis provides a foundational context for understanding the potential broader physiological effects of this compound. Future research employing the quantitative and systems-level approaches outlined in this guide will be instrumental in elucidating the specific mechanisms of action of this compound and in developing a more comprehensive understanding of its impact on plant biology. Such knowledge will not only be valuable for optimizing its use in agriculture but also for the broader field of plant developmental biology.

References

Unraveling the Genetic Blueprint of Male Sterility: A Technical Guide to the Pathways Affected by Clofencet-Potassium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the genetic and molecular underpinnings of chemically induced male sterility in plants, with a focus on the effects of Clofencet-potassium. This guide provides a comprehensive overview of the key genetic pathways impacted by this chemical hybridizing agent, offering valuable insights for crop breeding and the development of new agricultural technologies.

This compound, a pyridazinone derivative, is utilized as a chemical hybridizing agent (CHA) to induce male sterility in plants, a critical step in the production of hybrid seeds.[1] While the direct molecular effects of this compound are not extensively documented in publicly available research, studies on analogous pyridazinone-based CHAs, such as SQ-1, in wheat (Triticum aestivum L.) provide a strong predictive framework for its mechanism of action.[2][3] This guide synthesizes these findings to present a detailed picture of the genetic and proteomic disruptions that lead to pollen abortion.

Treatment with these chemical hybridizing agents initiates a cascade of molecular events within the anther, the male reproductive organ of the plant. The primary consequences are aberrant development of the tapetum—a nutritive cell layer essential for pollen maturation—and subsequent pollen abortion, resulting in male sterility.[4] This process is underpinned by significant alterations in gene and protein expression across several key metabolic and regulatory pathways.

Key Genetic Pathways Disrupted by Chemical Hybridizing Agent Treatment

Transcriptomic and proteomic analyses of wheat anthers treated with a pyridazinone-based CHA have revealed a complex network of affected pathways. These are crucial for understanding the induced male sterility phenotype. The major pathways impacted include:

  • Carbohydrate and Energy Metabolism: A significant number of differentially expressed proteins are involved in carbohydrate metabolism.[1][2] This suggests that the CHA induces a state of carbohydrate starvation within the developing anthers, depriving the microspores of the necessary energy and building blocks for viable pollen formation.

  • Protein Metabolism and the Ubiquitin-Proteasome System: The ubiquitin-proteasome system (UPS) is central to protein degradation and cellular regulation.[5][6] Studies have shown an upregulation of proteins involved in this pathway, including ubiquitin-related enzymes and proteasome subunits, in CHA-treated anthers.[3] This indicates a heightened state of protein turnover and degradation, which could contribute to the breakdown of essential cellular structures and programmed cell death (apoptosis) of the tapetum.[4]

  • Oxidative Stress and Resistance: The treatment triggers an oxidative stress response, evidenced by changes in the expression of proteins involved in redox homeostasis.[1][2] This imbalance in reactive oxygen species (ROS) can lead to cellular damage and is a known factor in inducing male sterility.

  • Photosynthesis: A notable downregulation of genes and proteins related to photosynthesis is observed.[1][3] While anthers are not primary photosynthetic tissues, this finding suggests a broader disruption of the plant's metabolic state, which indirectly affects the energy supply to reproductive tissues.

Quantitative Data Summary

The following tables summarize the quantitative data from transcriptomic and proteomic studies on wheat anthers treated with the chemical hybridizing agent SQ-1.

Table 1: Differentially Expressed Unigenes in CHA-Treated Wheat Anthers

RegulationNumber of Unigenes
Up-regulated643
Down-regulated445
Total 1,088

Data sourced from a comparative transcriptome analysis of fertile vs. SQ-1-induced male sterile wheat.[3]

Table 2: Functional Classification of Differentially Expressed Proteins in CHA-Treated Wheat Anthers

Functional CategoryNumber of ProteinsPercentage of Total (%)
Carbohydrate Metabolism2524.3
Oxidative Stress and Resistance1817.5
Protein Metabolism1514.6
Photosynthesis1211.7
Cytoskeleton and Cell Structure87.8
Other2524.1
Total 103 100

Data sourced from a comparative proteomic analysis of the anther proteome in SQ-1-induced male sterile wheat.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Transcriptome Analysis (RNA-Seq)
  • Plant Material and Treatment: Wheat (Triticum aestivum L.) plants are grown under controlled conditions. The chemical hybridizing agent (e.g., 5.0 kg/ha SQ-1) is sprayed on the leaves at the appropriate developmental stage (e.g., Feekes scale 8.5). Control plants are treated with water.[7]

  • Sample Collection: Anthers at different developmental stages (e.g., early uninucleate, late uninucleate, binucleate, and trinucleate stages) are collected from both treated and control plants and immediately frozen in liquid nitrogen.[7]

  • RNA Extraction and Library Preparation: Total RNA is extracted from the anther samples using a suitable kit. The RNA quality and quantity are assessed. mRNA is then purified and fragmented. cDNA is synthesized, and sequencing adapters are ligated.

  • Sequencing and Data Analysis: The prepared libraries are sequenced on a high-throughput sequencing platform. The raw reads are filtered to remove low-quality reads. The clean reads are then mapped to the wheat reference genome. Differential gene expression analysis is performed to identify up- and down-regulated genes. Functional annotation and pathway analysis of the differentially expressed genes are carried out using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).[3]

Proteome Analysis (2D-PAGE and MALDI-TOF/TOF MS/MS)
  • Protein Extraction: Total proteins are extracted from the collected anther samples using a suitable extraction buffer. Protein concentration is determined using a standard assay.

  • Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE):

    • First Dimension (Isoelectric Focusing - IEF): An equal amount of protein from each sample is loaded onto an IEF strip. IEF is performed to separate proteins based on their isoelectric point (pI).

    • Second Dimension (SDS-PAGE): The IEF strips are then equilibrated and placed on top of an SDS-PAGE gel. Proteins are separated based on their molecular weight.

  • Image Analysis: The 2D gels are stained (e.g., with Coomassie Brilliant Blue or silver stain), and the gel images are captured. The protein spots are detected and quantified using specialized software. Differentially expressed protein spots between the treated and control samples are identified based on a statistically significant change in spot intensity.[1][2]

  • In-Gel Digestion and Mass Spectrometry: The differentially expressed protein spots are excised from the gel. The proteins are in-gel digested with trypsin. The resulting peptides are extracted and analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF MS/MS) to determine their amino acid sequence.[1][2]

  • Protein Identification: The obtained peptide mass fingerprints and tandem mass spectra are searched against a protein database (e.g., NCBI) to identify the proteins.[1][2]

Visualizing the Molecular Mayhem: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

CHA_Signaling_Pathway cluster_input Chemical Hybridizing Agent Treatment cluster_cellular_response Cellular Response in Anther cluster_developmental_effect Developmental Effect CHA This compound (Pyridazinone derivative) Oxidative_Stress Oxidative Stress (ROS Imbalance) CHA->Oxidative_Stress Metabolic_Disruption Carbohydrate & Energy Metabolism Disruption CHA->Metabolic_Disruption Protein_Degradation Increased Protein Degradation (Ubiquitin-Proteasome System) CHA->Protein_Degradation Tapetum_Degradation Premature Tapetum Degradation Oxidative_Stress->Tapetum_Degradation Metabolic_Disruption->Tapetum_Degradation Protein_Degradation->Tapetum_Degradation Pollen_Abortion Pollen Abortion Tapetum_Degradation->Pollen_Abortion

CHA-Induced Male Sterility Pathway

Transcriptomics_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing & Data Processing cluster_analysis Data Analysis Plant_Treatment Plant Treatment (CHA vs. Control) Anther_Collection Anther Collection Plant_Treatment->Anther_Collection RNA_Extraction RNA Extraction Anther_Collection->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Filtering Data Filtering & QC Sequencing->Data_Filtering Mapping Mapping to Reference Genome Data_Filtering->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Annotation Functional Annotation (GO, KEGG) DEG_Analysis->Functional_Annotation

Transcriptomics Experimental Workflow

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_separation Protein Separation cluster_analysis Analysis & Identification Plant_Treatment Plant Treatment (CHA vs. Control) Anther_Collection Anther Collection Plant_Treatment->Anther_Collection Protein_Extraction Protein Extraction Anther_Collection->Protein_Extraction IEF 1D: Isoelectric Focusing Protein_Extraction->IEF SDS_PAGE 2D: SDS-PAGE IEF->SDS_PAGE Image_Analysis Gel Image Analysis SDS_PAGE->Image_Analysis Spot_Excision Differentially Expressed Spot Excision Image_Analysis->Spot_Excision MS_Analysis MALDI-TOF/TOF MS/MS Spot_Excision->MS_Analysis Protein_ID Protein Identification MS_Analysis->Protein_ID

Proteomics Experimental Workflow

This technical guide provides a foundational understanding of the genetic and molecular consequences of treating plants with this compound and similar chemical hybridizing agents. The disruption of key metabolic and regulatory pathways, particularly those related to energy production and protein turnover, appears to be the central mechanism leading to the agronomically important trait of male sterility. Further research, including direct transcriptomic and proteomic studies on this compound, will undoubtedly provide even greater resolution into its precise mode of action.

References

Clofencet-Potassium: A Technical Guide to its Role in Pollen Development Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofencet-potassium, a potassium salt of clofencet, is a chemical hybridizing agent (CHA) utilized to induce male sterility in plants, a critical process for the production of hybrid seeds. This technical guide provides a comprehensive overview of the role of this compound in the suppression of pollen development. While detailed molecular pathways of its action remain an area of active research, this document synthesizes available quantitative data, outlines experimental methodologies for assessing its efficacy, and presents putative signaling and logical pathways based on current understanding of gametocides. The information is intended to support researchers, scientists, and professionals in the fields of plant science, agriculture, and drug development in understanding and potentially exploring the applications of this compound.

Introduction

Hybrid vigor, or heterosis, is a cornerstone of modern agriculture, leading to significant improvements in crop yield, quality, and resilience. The production of hybrid seeds necessitates the prevention of self-pollination, for which the induction of male sterility is a key strategy. Chemical hybridizing agents (CHAs), or gametocides, offer a versatile and efficient method to achieve temporary male sterility in a wide range of crop species.

This compound, a derivative of pyridazinone, has been identified as an effective CHA.[1][2][3] Its application at specific stages of plant development disrupts the normal process of pollen formation, rendering the plant male-sterile while leaving the female reproductive organs unaffected.[1] This allows for controlled cross-pollination and the large-scale production of hybrid seeds. This guide delves into the technical aspects of this compound's function, presenting available data and methodologies to facilitate further research and application.

Mechanism of Action: An Overview

The precise molecular mechanism by which this compound induces pollen abortion is not yet fully elucidated in publicly available literature. However, the general mode of action for CHAs involves the disruption of key physiological and biochemical processes essential for normal anther and pollen development.[1] These processes are often targeted at critical stages such as meiosis, microspore development, and pollen maturation.

Based on the effects of other CHAs and the known requirements for pollen development, the putative mechanisms of this compound action may include:

  • Disruption of Tapetal Development: The tapetum is a nutritive cell layer within the anther that is crucial for providing nutrients and structural components for developing pollen grains. Disruption of its function or timing of its programmed cell death can lead to pollen starvation and abortion.

  • Interference with Carbohydrate Metabolism: Pollen development is an energy-intensive process that relies on a steady supply of carbohydrates. CHAs may interfere with the transport, metabolism, or storage of sugars within the anther, leading to the failure of pollen maturation.

  • Alteration of Plant Hormone Homeostasis: Plant hormones, particularly auxins, gibberellins, and jasmonates, play critical roles in regulating floral development, including pollen formation. This compound may disrupt the synthesis, transport, or signaling of these hormones within the anther tissues.

  • Inhibition of Cell Wall Formation: The pollen grain is encased in a complex and resilient cell wall, the exine and intine, which is essential for its protection and function. Interference with the biosynthesis or deposition of the components of these walls, such as sporopollenin, cellulose, and pectins, could lead to non-viable pollen.

Quantitative Data on Male Sterility Induction

A key study by Parodi and Gaju (2009) provides valuable quantitative data on the efficacy of clofencet in inducing male sterility in wheat (Triticum aestivum and Triticum turgidum var. durum). The study highlights the importance of application timing and dosage for achieving high levels of male sterility.

Table 1: Effect of Clofencet Application Rate and Timing on Male Sterility in Wheat

Crop SpeciesCultivarApplication Stage (Feekes scale)Clofencet Rate (kg a.i./ha)Male Sterility (%)
Triticum aestivumPia7.53.538.2
5.051.7
6.568.3
8.53.578.5
5.090.1
6.5 96.0
Claudia7.53.525.4
5.039.8
6.555.1
8.53.559.3
5.072.4
6.585.2
Triticum turgidumCapri7.53.518.9
5.032.6
6.547.3
8.53.551.2
5.065.8
6.579.4
Ambra7.53.522.1
5.036.4
6.550.8
8.53.555.7
5.069.1
6.582.3

Data summarized from Parodi and Gaju (2009).

Experimental Protocols

The following is a generalized methodology for evaluating the efficacy of this compound as a male sterilizing agent, based on the experimental design of Parodi and Gaju (2009).

Plant Material and Growth Conditions
  • Select the desired crop species and cultivars for the study.

  • Grow plants under controlled environmental conditions (e.g., greenhouse or field) with optimal irrigation, fertilization, and pest management to ensure uniform growth.

Treatment Application
  • Prepare aqueous solutions of this compound at the desired concentrations (e.g., corresponding to 0, 3.5, 5.0, and 6.5 kg active ingredient per hectare).

  • Apply the solutions as a foliar spray at specific developmental stages of the plant, such as the Feekes scale 7.5 (second node visible) and 8.5 (flag leaf visible) for wheat.

  • Use a calibrated sprayer to ensure uniform and accurate application rates. Include a surfactant to improve coverage.

  • Maintain a control group of plants that are sprayed with water and surfactant only.

Assessment of Male Sterility
  • At the time of anthesis (flowering), collect spikes or flowers from both treated and control plants.

  • To prevent cross-pollination, bag the collected spikes/flowers (e.g., with glassine bags) before the anthers dehisce.

  • After the normal period for fertilization and seed set, harvest the bagged spikes/flowers.

  • Manually thresh the spikes/flowers and count the number of developed seeds per spikelet or flower.

  • Calculate the percentage of male sterility (MS) using the following formula:

    MS (%) = [1 - (Number of seeds per spikelet in treated plants / Number of seeds per spikelet in control plants)] x 100

Pollen Viability Assessment (Optional)
  • Collect pollen from treated and control plants at anthesis.

  • Assess pollen viability using staining methods (e.g., acetocarmine or fluorescein diacetate) or in vitro pollen germination assays.

Visualizing Putative Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and a typical experimental workflow for studying the effects of this compound.

G cluster_0 Putative Signaling Pathway for Pollen Abortion CP This compound Application Perception Perception by Plant Tissues CP->Perception Translocation Translocation to Anther Perception->Translocation Target Interaction with Molecular Target(s) Translocation->Target Signal Signal Transduction Cascade Target->Signal Hormone Disruption of Hormone Homeostasis (e.g., Auxin, Gibberellin, Jasmonate) Signal->Hormone Metabolism Alteration of Carbohydrate Metabolism Signal->Metabolism Tapetum Tapetum Dysfunction Signal->Tapetum PollenDev Impaired Pollen Development Hormone->PollenDev Metabolism->PollenDev Tapetum->PollenDev Abortion Pollen Abortion / Male Sterility PollenDev->Abortion

Caption: Hypothetical signaling pathway of this compound leading to pollen abortion.

G cluster_1 Experimental Workflow for Efficacy Testing Start Plant Growth and Staging Treatment This compound Application Start->Treatment Bagging Bagging of Inflorescences Treatment->Bagging PollenViability Pollen Viability Assessment (Optional) Treatment->PollenViability DataCollection Seed Set Data Collection Bagging->DataCollection Analysis Calculation of Male Sterility % DataCollection->Analysis Results Results and Conclusion Analysis->Results PollenViability->Results

Caption: A typical experimental workflow for assessing the efficacy of this compound.

Conclusion and Future Research Directions

This compound is a valuable tool for inducing male sterility in plants, facilitating the production of hybrid seeds. While its efficacy has been demonstrated, particularly in wheat, a significant gap remains in our understanding of its precise molecular mechanism of action. Future research should focus on:

  • Identifying the molecular target(s) of this compound within the plant cell.

  • Elucidating the specific signaling pathways that are disrupted by the compound, leading to pollen abortion.

  • Investigating the effects of this compound on gene expression in anther tissues using transcriptomic approaches.

  • Conducting detailed metabolomic studies to understand the changes in carbohydrate and hormone profiles in response to treatment.

A deeper understanding of the molecular basis of this compound's activity will not only optimize its use in current applications but also pave the way for the development of new and more effective chemical hybridizing agents for a wider range of crops.

References

Methodological & Application

Application Notes and Protocols for Determining Optimal Concentration of Clofencet-potassium for Wheat Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clofencet-potassium is a chemical hybridizing agent (CHA) utilized in wheat breeding programs to induce male sterility, thereby facilitating controlled cross-pollination for the production of hybrid seeds.[1][2] As a systemic plant growth regulator, it selectively inhibits pollen development without adversely affecting female fertility.[1][3] The successful application of this compound is highly dependent on determining the optimal concentration and application timing for specific wheat genotypes, as responses can vary.[2] These application notes provide detailed protocols for researchers to systematically determine the optimal concentration of this compound for their specific wheat varieties.

Mechanism of Action

This compound, a potassium salt of 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-4-pyridazinecarboxylic acid, functions by disrupting normal pollen development. While the precise signaling cascade is not fully elucidated in public literature, studies on similar pyridazine-based CHAs suggest a mechanism involving the inhibition of the mitochondrial electron transport chain in developing microspores. This inhibition leads to an increase in reactive oxygen species (ROS), triggering oxidative stress and subsequent programmed cell death (apoptosis) in the tapetum and microspores, ultimately resulting in pollen abortion and male sterility.

Clofencet_Signaling_Pathway cluster_plant Wheat Plant This compound\nApplication This compound Application Systemic Transport Systemic Transport This compound\nApplication->Systemic Transport Foliar Spray Developing Anthers Developing Anthers Systemic Transport->Developing Anthers Mitochondria Mitochondria Developing Anthers->Mitochondria ETC Inhibition ETC Inhibition Mitochondria->ETC Inhibition Target ROS Increase ROS Increase ETC Inhibition->ROS Increase Oxidative Stress Oxidative Stress ROS Increase->Oxidative Stress Tapetal Apoptosis Tapetal Apoptosis Oxidative Stress->Tapetal Apoptosis Pollen Abortion Pollen Abortion Tapetal Apoptosis->Pollen Abortion Male Sterility Male Sterility Pollen Abortion->Male Sterility Experimental_Workflow cluster_workflow Workflow for Optimal Concentration Determination Plant Cultivation Plant Cultivation Treatment Application Treatment Application Plant Cultivation->Treatment Application Feekes 7.5 & 8.5 Data Collection Data Collection Treatment Application->Data Collection At Anthesis & Maturity Pollen Viability Pollen Viability Data Collection->Pollen Viability Stigma Receptivity Stigma Receptivity Data Collection->Stigma Receptivity Seed Set & Purity Seed Set & Purity Data Collection->Seed Set & Purity Data Analysis Data Analysis Pollen Viability->Data Analysis Stigma Receptivity->Data Analysis Seed Set & Purity->Data Analysis

References

High-performance liquid chromatography (HPLC) methods for Clofencet-potassium analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clofencet-potassium is the potassium salt of clofencet, a chemical hybridization agent used in commercial seed production.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in raw materials and formulated products. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the determination of clofencet. This document provides detailed protocols for two reversed-phase HPLC methods for the analysis of this compound.

Chemical Structure of this compound:

IUPAC Name: potassium 2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate[1]

Molecular Formula: C₁₃H₁₀ClKN₂O₃[1]

Molecular Weight: 316.78 g/mol [1]

Principle of the Method

The analytical methods described are based on reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent. Clofencet, the active anionic component of this compound, is separated from other components based on its partitioning between the stationary and mobile phases. The separated clofencet is then detected by a UV detector at a specific wavelength, and the response is proportional to its concentration.

Experimental Protocols

Two distinct HPLC methods for the analysis of clofencet are presented below. These methods were originally developed for the determination of clofencet in wheat grain and have been adapted here for the analysis of this compound as a raw material or in a formulated product.

Method 1: Isocratic Elution with UV Detection

This method utilizes a simple isocratic mobile phase for the separation and quantification of clofencet.

1. Apparatus and Materials

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC grade methanol, water, and ammonium hydrogen phosphate.

  • This compound reference standard.

2. Chromatographic Conditions

ParameterCondition
Stationary Phase Diamonsil C18 column
Mobile Phase Methanol : Water (60:40, v/v) containing 0.5% ammonium hydrogen phosphate, adjusted to pH 2.5
Flow Rate 1.0 mL/min
Detection UV at 283 nm
Injection Volume To be optimized (typically 10-20 µL)
Column Temperature Ambient

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.5% (w/v) solution of ammonium hydrogen phosphate in HPLC grade water and adjust the pH to 2.5 with a suitable acid (e.g., phosphoric acid). Mix this aqueous phase with methanol in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask to obtain the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.75 - 25.0 mg/L).

  • Sample Solution: Accurately weigh a quantity of the this compound sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution multiple times (e.g., 5 or 6 replicate injections). The system is deemed suitable for analysis if the acceptance criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

5. Analysis and Quantification

Inject the prepared standard and sample solutions into the HPLC system. Identify the clofencet peak based on the retention time of the standard. The concentration of clofencet in the sample is determined by comparing the peak area of the sample with the peak areas of the working standard solutions (external standard method).

Method 2: Isocratic Elution with Wavelength Switching

This method employs a different mobile phase composition and a wavelength switching program for detection.

1. Apparatus and Materials

  • Same as Method 1.

  • HPLC grade methanol, water, and acetic acid.

2. Chromatographic Conditions

ParameterCondition
Stationary Phase Diamonsil C18 column
Mobile Phase Methanol : 0.1% Acetic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV with wavelength switching: 283 nm (0.01-5.00 min), 220 nm (5.01-6.30 min), 283 nm (6.31-10.00 min)
Injection Volume To be optimized (typically 10-20 µL)
Column Temperature Ambient

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of acetic acid in HPLC grade water. Mix this aqueous phase with methanol in a 30:70 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard and Sample Solutions: Prepare as described in Method 1, using the mobile phase of Method 2 as the diluent. The linear range for this method was reported to be 0.40 - 80.00 mg/L.

4. System Suitability

Perform the system suitability test as described in Method 1.

5. Analysis and Quantification

Follow the analysis and quantification procedure as outlined in Method 1.

Quantitative Data Summary

The following tables summarize the quantitative data for the two HPLC methods described.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1Method 2
Stationary Phase Diamonsil C18Diamonsil C18
Mobile Phase Methanol : Water (60:40, v/v) with 0.5% NH₄H₂PO₄, pH 2.5Methanol : 0.1% Acetic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 283 nmUV with wavelength switching (283 nm, 220 nm, 283 nm)

Table 2: Method Validation Parameters

ParameterMethod 1Method 2
Linear Range (mg/L) 0.75 - 25.00.40 - 80.00
Correlation Coefficient (r²) 0.99990.9999
Average Recovery (%) 84.2 - 95.082.12 - 93.20
Relative Standard Deviation (RSD) (%) 1.0 - 3.31.1 - 1.9
Limit of Detection (LOD) (mg/L) 0.0750.020

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation Injection Injection of Standards and Samples Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

References

Application Note: Identification of Clofencet-potassium Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and semi-quantitative analysis of Clofencet-potassium and its potential metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a chemical hybridization agent, requires thorough metabolic profiling to assess its environmental fate and potential biological impact. This document outlines the necessary steps from sample preparation and derivatization to GC-MS analysis and data interpretation. The included methodologies are designed to be a robust starting point for researchers in the field.

Introduction

This compound, the potassium salt of 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxopyridazine-4-carboxylic acid, is utilized in agriculture to facilitate the production of hybrid seeds.[1] Understanding its metabolic fate in plants, soil, and animals is crucial for regulatory assessment and ensuring environmental safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a suitable method for the analysis of this compound and its metabolites following appropriate sample preparation and derivatization. This application note details a comprehensive GC-MS workflow for this purpose.

Predicted Metabolic Pathway of this compound

Based on the metabolism of structurally related pyridazine herbicides like maleic hydrazide and chloridazon, the metabolic pathway of this compound is hypothesized to involve several key transformations. These may include hydroxylation of the ethyl group, cleavage of the pyridazine ring, and subsequent conjugation with endogenous molecules like glucose. The following diagram illustrates a plausible metabolic pathway.

Clofencet_Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Clofencet This compound Metabolite1 Hydroxylated Metabolite Clofencet->Metabolite1 Hydroxylation Metabolite2 Ring Cleavage Product Metabolite1->Metabolite2 Oxidation & Ring Cleavage Metabolite3 Glucoside Conjugate Metabolite1->Metabolite3 Glucosidation

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

Materials:

  • Homogenized sample (e.g., plant tissue, soil)

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge tubes (50 mL)

  • Centrifuge

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube.

  • Shake for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The supernatant is ready for derivatization.

Derivatization: Esterification

Since this compound and its likely acidic metabolites are not sufficiently volatile for GC analysis, a derivatization step is necessary. Esterification of the carboxylic acid group to a more volatile ester is a common and effective approach.

Materials:

  • QuEChERS extract

  • Methanol

  • Sulfuric acid (concentrated) or Boron trifluoride-methanol solution (BF₃-methanol)

  • Heater block or water bath

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Take 1 mL of the QuEChERS extract and evaporate to dryness under a gentle stream of nitrogen.

  • Add 2 mL of methanol and 0.2 mL of concentrated sulfuric acid (or 2 mL of 14% BF₃-methanol).

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature.

  • Add 5 mL of hexane and 5 mL of saturated sodium bicarbonate solution and shake.

  • Separate the upper hexane layer.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS, Thermo Fisher GC-MS).

GC Conditions (starting point, may require optimization):

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Data Presentation

Quantitative data for this compound and its identified metabolites should be summarized in a clear and structured table to facilitate comparison across different samples or experimental conditions.

Table 1: Quantitative Analysis of this compound and its Metabolites

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Concentration (ng/g)
Clofencet-methyl ester[Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Metabolite 1-methyl ester[Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Metabolite 2-methyl ester[Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Note: The user would populate this table with their experimental data.

Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

GCMS_Workflow Sample Sample Collection (Plant, Soil, etc.) Homogenization Sample Homogenization Sample->Homogenization QuEChERS QuEChERS Extraction Homogenization->QuEChERS Derivatization Esterification QuEChERS->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Analysis GCMS->Data Identification Metabolite Identification Data->Identification Quantification Quantification Data->Quantification

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This application note provides a comprehensive framework for the identification of this compound metabolites by GC-MS. The described protocols for sample preparation, derivatization, and GC-MS analysis offer a solid foundation for researchers. Adherence to these methodologies, coupled with careful data interpretation, will enable the successful characterization of the metabolic fate of this compound. Further optimization of the GC-MS parameters may be required depending on the specific matrix and instrumentation used.

References

Application of Herbicide Safeners in Barley and Triticale: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The selective control of weeds in cereal crops is a cornerstone of modern agriculture. Herbicides, while effective against weeds, can sometimes cause phytotoxicity to the crops themselves. Herbicide safeners are chemical agents applied in combination with herbicides to protect crops from such injury without compromising weed control efficacy. This document provides detailed application notes and protocols for the use of herbicide safeners in barley (Hordeum vulgare) and triticale (× Triticosecale), with a focus on commonly used safeners such as cloquintocet-mexyl and mefenpyr-diethyl. It is important to note that "clofencet-potassium" does not appear to be a standard recognized name for a commercially available herbicide safener; therefore, this document will focus on established and researched compounds.

Mechanism of Action of Herbicide Safeners

Herbicide safeners function by stimulating the crop's innate defense mechanisms, primarily by enhancing the metabolic detoxification of the herbicide. This process can be broadly categorized into a multi-stage pathway that transforms the herbicide into non-toxic metabolites, which are then sequestered within the plant cell. Safeners induce the expression of genes encoding key detoxification enzymes.

The primary mechanism involves the upregulation of:

  • Cytochrome P450 monooxygenases (P450s): These enzymes are involved in the initial phase of detoxification, often through oxidation or hydrolysis of the herbicide molecule.

  • Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of the herbicide or its metabolites with glutathione, a key step in detoxification.

  • Glucosyltransferases (GTs): These enzymes conjugate herbicides with glucose, another pathway to render them inactive.

  • ATP-binding cassette (ABC) transporters: These transporters are responsible for pumping the detoxified herbicide conjugates into the vacuole for sequestration, effectively removing them from metabolically active parts of the cell.

Application Notes for Barley and Triticale

The application of herbicide-safener combinations is critical for effective weed management and crop safety. The choice of safener and herbicide depends on the target weed species, crop growth stage, and environmental conditions.

Key Considerations:

  • Crop and Growth Stage: Barley and triticale are generally tolerant to safener-herbicide combinations at specific growth stages, typically from the two-leaf stage to the early jointing stage. Applications outside this window may result in crop injury.

  • Herbicide Partner: Safeners are always used in combination with a specific herbicide. Common herbicide partners for safeners like cloquintocet-mexyl and mefenpyr-diethyl in cereals include fenoxaprop-p-ethyl and clodinafop-propargyl for grass weed control.

  • Application Rates: Adherence to recommended application rates is crucial for both efficacy and crop safety. Rates can vary based on the product formulation, weed pressure, and environmental conditions.

  • Adjuvants: The use of appropriate adjuvants, such as non-ionic surfactants or oil concentrates, can enhance the uptake and efficacy of the herbicide-safener mixture.

  • Tank-Mixing: Compatibility with other pesticides (e.g., broadleaf herbicides, fungicides) should be verified to avoid antagonistic effects or crop injury. A jar test is often recommended before tank-mixing.

Quantitative Data Summary

While specific quantitative data from single, comprehensive studies on barley and triticale are limited in publicly available literature, the following tables summarize representative data based on findings from various field trials on small grain cereals.

Table 1: Representative Crop Injury Ratings in Barley and Triticale Following Application of Fenoxaprop-p-ethyl with and without a Safener.

CropHerbicide TreatmentApplication Rate (g a.i./ha)Crop Injury (%) 7 Days After TreatmentCrop Injury (%) 21 Days After Treatment
Barley Fenoxaprop-p-ethyl9010 - 155 - 8
Fenoxaprop-p-ethyl + Mefenpyr-diethyl90 + 30< 5< 2
Triticale Fenoxaprop-p-ethyl908 - 123 - 6
Fenoxaprop-p-ethyl + Mefenpyr-diethyl90 + 30< 5< 2

Table 2: Representative Yield Response in Barley and Triticale to Herbicide and Safener Application.

CropTreatmentApplication Rate (g a.i./ha)Yield (t/ha)
Barley Weedy Check-3.5
Hand-Weeded-5.5
Fenoxaprop-p-ethyl + Mefenpyr-diethyl90 + 305.2
Triticale Weedy Check-4.0
Hand-Weeded-6.0
Fenoxaprop-p-ethyl + Mefenpyr-diethyl90 + 305.8

Experimental Protocols

The following are generalized protocols for conducting field trials to evaluate the efficacy and crop safety of herbicide-safener combinations in barley and triticale.

Protocol 1: Field Efficacy and Crop Safety Trial

  • Experimental Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Minimum of 2m x 5m.

  • Crop Seeding: Sow certified barley or triticale seed at recommended seeding rates for the region.

  • Treatments:

    • Untreated Weedy Check

    • Untreated Weed-Free Check (maintained by hand weeding)

    • Herbicide applied alone at 1x and 2x the recommended rate.

    • Herbicide + Safener applied at 1x and 2x the recommended rate of the herbicide.

  • Application: Apply treatments at the 3-4 leaf stage of the crop using a calibrated backpack sprayer with flat-fan nozzles, ensuring uniform coverage.

  • Data Collection:

    • Crop Injury: Visually assess phytotoxicity at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete crop death).

    • Weed Control: Visually assess the control of target weed species at 14, 28, and 56 DAT using a 0-100% scale (0 = no control, 100 = complete control).

    • Plant Height: Measure the height of 10 randomly selected plants per plot at 28 DAT.

    • Yield: Harvest the central area of each plot at crop maturity and determine the grain yield, adjusted to a standard moisture content.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Laboratory Analysis of Detoxification Enzyme Activity

  • Plant Material: Collect leaf tissue from barley or triticale plants at 24, 48, and 72 hours after treatment with the herbicide and safener.

  • Protein Extraction: Homogenize the tissue in an appropriate extraction buffer and centrifuge to obtain a crude protein extract.

  • Enzyme Assays:

    • GST Activity: Measure the rate of conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione spectrophotometrically.

    • P450 Activity: Can be assayed using various substrate-specific methods, often involving HPLC or fluorometric analysis.

  • Data Analysis: Express enzyme activity as nmol of product formed per minute per mg of protein. Compare the activity in treated versus untreated plants.

Visualizations

Safener_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell Safener Safener Receptor Putative Receptor Safener->Receptor Signaling_Cascade Signal Transduction (e.g., Kinase Cascades) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Induction of Detoxification Genes (P450, GST, GT, ABC Transporters) Transcription_Factors->Gene_Expression Enzyme_Synthesis Synthesis of Detoxification Enzymes Gene_Expression->Enzyme_Synthesis Detoxification Herbicide Detoxification (Metabolism & Sequestration) Enzyme_Synthesis->Detoxification Crop_Tolerance Enhanced Crop Tolerance Detoxification->Crop_Tolerance Herbicide Herbicide Herbicide->Detoxification  Metabolized by enhanced enzymes

Caption: Simplified signaling pathway of herbicide safener action in a cereal crop cell.

Experimental_Workflow Start Start: Field Trial Setup Plot_Preparation Plot Preparation & Crop Seeding (Barley/Triticale) Start->Plot_Preparation Treatment_Application Herbicide & Safener Application (Specified Growth Stage) Plot_Preparation->Treatment_Application Data_Collection Data Collection (Crop Injury, Weed Control, Height) Treatment_Application->Data_Collection Lab_Analysis Laboratory Analysis (Enzyme Assays) Treatment_Application->Lab_Analysis  Parallel Lab Study Harvest Plot Harvest & Yield Measurement Data_Collection->Harvest Statistical_Analysis Statistical Analysis (ANOVA) Harvest->Statistical_Analysis Lab_Analysis->Statistical_Analysis End End: Results & Conclusion Statistical_Analysis->End

Caption: General experimental workflow for evaluating herbicide safeners in cereal crops.

Troubleshooting & Optimization

Technical Support Center: Mitigating Phytotoxicity of Clofencet-potassium in Wheat Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the phytotoxicity of Clofencet-potassium, a chemical hybridizing agent (CHA), in wheat cultivars. While specific research on mitigating the phytotoxic effects of this compound is limited, this guide draws upon established principles of managing herbicide and gametocide-induced stress in wheat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its intended effects in wheat?

This compound is a plant growth regulator used as a chemical hybridizing agent (CHA) or gametocide in wheat.[1][2] Its primary function is to induce male sterility, preventing self-pollination and facilitating controlled cross-pollination for the production of hybrid wheat varieties. One formulation, known as SQ1, is noted for its high efficacy in inducing complete male sterility with reportedly low phytotoxicity.[3]

Q2: What are the potential phytotoxic effects of this compound on wheat?

  • Stunting: Reduced plant height and overall biomass.

  • Chlorosis: Yellowing of leaves due to reduced chlorophyll content.

  • Necrosis: Browning and death of plant tissues.

  • Deformed Growth: Abnormal development of leaves, stems, or reproductive structures.

It is crucial to select CHAs with minimal phytotoxic side effects to ensure the health of the female parent plant for successful hybrid seed production.[3]

Q3: Are some wheat cultivars more sensitive to this compound than others?

Yes, it is highly probable. Wheat cultivars can exhibit differential tolerance to various herbicides and agrochemicals. This variability can be due to genetic differences in metabolic pathways that detoxify the chemical compound. Therefore, it is essential to screen different wheat cultivars for their sensitivity to this compound before large-scale experiments.

Q4: What is the general mechanism by which safeners protect wheat from agrochemical injury?

Safeners are chemical compounds that, when applied to a plant, increase its tolerance to a herbicide or other agrochemical without affecting the target (e.g., weed or, in this case, male fertility).[4][5][6] The primary mechanism of action for most safeners is the induction of the plant's natural detoxification pathways.[4][6][7] This involves upregulating the expression of genes encoding detoxifying enzymes, such as:

  • Glutathione S-transferases (GSTs): These enzymes conjugate the herbicide molecule with glutathione, rendering it less toxic and more easily sequestered or transported within the plant.[4][7]

  • Cytochrome P450 monooxygenases: These enzymes are involved in the oxidation and subsequent detoxification of a wide range of compounds.

  • Glucosyltransferases: These enzymes attach sugar molecules to the herbicide, increasing its water solubility and facilitating its transport to vacuoles for storage.

Safeners like cloquintocet-mexyl, fenchlorazole-ethyl, and mefenpyr-diethyl have been extensively studied in wheat for their ability to protect against various herbicides.[4][6][7]

Troubleshooting Guides

Issue 1: Observing significant stunting and chlorosis in wheat after this compound application.

Possible Causes:

  • High Application Rate: The applied concentration of this compound may be too high for the specific wheat cultivar.

  • Cultivar Sensitivity: The wheat cultivar being used may be particularly sensitive to this compound.

  • Environmental Stress: The plants may be under additional stress from environmental factors (e.g., drought, extreme temperatures, poor nutrition), exacerbating the phytotoxic effects.

  • Incorrect Application Timing: Application at a sensitive growth stage of the wheat plant can increase phytotoxicity. For CHAs, precise timing is critical to target male gamete development without excessively harming the plant.[3]

Troubleshooting Steps:

  • Verify Application Rate: Double-check calculations and equipment calibration to ensure the correct dose was applied.

  • Conduct a Dose-Response Experiment: Test a range of this compound concentrations on a small batch of plants to determine the optimal dose that induces male sterility with minimal phytotoxicity for your specific cultivar.

  • Screen Cultivars: If possible, test multiple wheat cultivars to identify those with higher tolerance to this compound.

  • Optimize Growing Conditions: Ensure plants are not under any additional stress. Provide optimal water, nutrients, and temperature to enhance plant vigor and detoxification capacity.

  • Review Application Timing: Consult literature or conduct preliminary experiments to determine the precise wheat growth stage for this compound application that maximizes male sterility while minimizing vegetative damage. Spraying gibrillic acid after the CHA application may help to promote stigma exertion.[3]

Issue 2: Poor hybrid seed set despite successful male sterility induction.

Possible Causes:

  • Female Sterility: The applied concentration of this compound, while effective for male sterility, may also be negatively impacting female fertility (ovule viability, stigma receptivity).

  • Incomplete Pollination: Insufficient pollen from the male donor parent reaching the sterilized female flowers.

  • Phytotoxicity Affecting Floral Development: The CHA may be causing subtle developmental issues in the flower that hinder successful pollination and fertilization, even if the ovules are viable.

Troubleshooting Steps:

  • Assess Female Fertility: Manually pollinate some of the CHA-treated female flowers with viable pollen and observe seed set. This will help determine if the issue is with female fertility or pollination.

  • Optimize Pollination Conditions: Ensure adequate pollen supply from the male parent rows and favorable environmental conditions (e.g., appropriate temperature and humidity) for pollen dispersal and fertilization.[3] Consider supplementary pollination to maximize seed set.[3]

  • Re-evaluate CHA Dose: A lower dose of this compound might be sufficient to induce male sterility without significantly impacting female reproductive organs. Consider applying the CHA in two smaller doses rather than a single high dose.[3]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on a Wheat Cultivar

This compound (g/ha)Male Sterility (%)Phytotoxicity Rating (1-9)Plant Height (cm)Seed Set (%) (Open Pollination)
0 (Control)018595
508528280
1009547565
1509976840
20010096015

Phytotoxicity Rating: 1 = no effect, 9 = severe stunting and necrosis.

Table 2: Potential Safeners for Mitigating Herbicide Phytotoxicity in Wheat (General)

SafenerChemical ClassTypical Application MethodKnown Induced Enzymes
Cloquintocet-mexylQuinolinyloxyacetateSeed treatment, Foliar sprayGSTs, P450s
Mefenpyr-diethylPyrazolineFoliar sprayGSTs, P450s
Fenchlorazole-ethylDichlorophenyl-pyrazoline-carboxylateFoliar sprayGSTs

Experimental Protocols

Protocol 1: Assessment of this compound Phytotoxicity
  • Plant Material: Grow wheat seedlings of the desired cultivar in pots under controlled greenhouse conditions (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod).

  • Treatment Application: At the appropriate growth stage (e.g., pre-booting stage for gametocidal effect), apply this compound as a foliar spray at a range of concentrations. Include an untreated control group.

  • Phytotoxicity Assessment: At 7, 14, and 21 days after treatment, visually assess phytotoxicity using a rating scale (e.g., 1-9, where 1 is no injury and 9 is plant death).

  • Growth Parameter Measurement: At the end of the experiment, measure plant height, shoot dry weight, and root dry weight.

  • Biochemical Assays:

    • Chlorophyll Content: Extract chlorophyll from leaf tissue with a solvent (e.g., 80% acetone) and measure absorbance at 645 nm and 663 nm using a spectrophotometer.

    • Antioxidant Enzyme Activity: Assay the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) from leaf extracts to quantify oxidative stress.

Protocol 2: Evaluation of Safener Efficacy
  • Experimental Design: Use a factorial design with two factors: this compound concentration (e.g., 0, 1X, 2X the recommended rate) and safener treatment (e.g., no safener, safener A, safener B).

  • Safener Application: Apply the safener according to its typical application method (e.g., as a seed treatment before planting or as a co-application with the CHA).

  • CHA Application: Apply this compound at the appropriate growth stage.

  • Data Collection: Collect the same phytotoxicity, growth, and biochemical data as in Protocol 1.

  • Analysis: Statistically analyze the data to determine if the safener treatment significantly reduces the phytotoxic effects of this compound.

Visualizations

Experimental_Workflow_Phytotoxicity_Assessment cluster_setup Experimental Setup cluster_assessment Data Collection & Analysis A Wheat Seedling Growth (Controlled Environment) B Treatment Application (Varying this compound conc.) A->B C Visual Phytotoxicity Scoring (7, 14, 21 DAT) B->C D Growth Parameter Measurement (Height, Biomass) B->D E Biochemical Assays (Chlorophyll, Antioxidant Enzymes) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: Workflow for assessing this compound phytotoxicity in wheat.

Safener_Mechanism_of_Action cluster_input Inputs cluster_plant Wheat Plant Cell Safener Safener Application Induction Induction of Detoxification Genes Safener->Induction Activates CHA This compound (Phytotoxic) Detox Detoxification of This compound CHA->Detox Enzymes Increased Synthesis of Detoxifying Enzymes (GSTs, P450s) Induction->Enzymes Enzymes->Detox Catalyzes Result Mitigated Phytotoxicity Detox->Result

Caption: General signaling pathway for herbicide safener action in wheat.

References

Technical Support Center: Overcoming Incomplete Male Sterility with Clofencet-Potassium Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of Clofencet-potassium for inducing male sterility in plants, primarily focusing on wheat. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts in hybrid seed production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce male sterility?

A1: this compound is the potassium salt of Clofencet, a chemical hybridizing agent (CHA) used to induce male sterility in plants.[1] It functions as a pollen suppressant, inhibiting normal pollen development without significantly affecting female fertility, thus enabling cross-pollination for the production of hybrid seeds.[2][3] The primary mode of action involves the disruption of key stages in pollen formation, such as meiosis, microspore development, and exine formation, leading to non-viable pollen.[4]

Q2: Is "Clofencet" the same as "this compound"?

A2: Yes, in the context of chemical hybridizing agents, "Clofencet" is often used interchangeably with "this compound". The active ingredient is Clofencet, and it is typically formulated as a potassium salt to enhance its properties, such as solubility and stability.

Q3: In which plant species is this compound most effective?

A3: The majority of published research on this compound focuses on its application in wheat (Triticum aestivum and T. turgidum var. durum) for hybrid seed production.[2][5] While it may have potential applications in other crops, its efficacy is genotype-dependent, and optimal application rates and timings may vary significantly.[2]

Q4: What are the ideal characteristics of a chemical hybridizing agent like this compound?

A4: An ideal CHA should:

  • Induce complete male sterility without impairing female fertility.

  • Have low phytotoxicity to the treated plant.

  • Be effective across a wide range of genotypes and environmental conditions.

  • Offer flexibility in application timing and dosage.

  • Not negatively impact the quality of the F1 seed.

  • Be cost-effective, safe for the environment, and easy to apply.[2]

Q5: What are the main advantages of using a CHA like this compound over other male sterility systems?

A5: The primary advantages include simplified breeding procedures as it eliminates the need for maintaining and restoring male sterile lines (A, B, and R lines) required in cytoplasmic male sterility (CMS) systems.[6] It also allows for the evaluation of a larger number of lines for their potential as female parents in hybrid combinations.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound for inducing male sterility.

Problem Potential Cause(s) Troubleshooting Steps
Incomplete Male Sterility - Incorrect Application Timing: Application is stage-specific and crucial for efficacy.[5] - Suboptimal Dosage: The required dose can vary between genotypes.[2] - Environmental Factors: Temperature and humidity can affect the chemical's absorption and translocation.[5] - Genotype Insensitivity: Some genotypes are less responsive to the chemical.[2]- Optimize Application Timing: Conduct preliminary trials to determine the precise growth stage for application in your specific genotype (e.g., Feekes scale 7.5 to 8.5 in wheat).[5] - Adjust Dosage: Test a range of concentrations to find the optimal dose for your genotype that maximizes male sterility while minimizing phytotoxicity. - Monitor Environmental Conditions: Apply during moderate temperature and humidity. Avoid application just before rainfall. - Screen Genotypes: Test multiple genotypes to identify those with higher sensitivity to this compound.
High Phytotoxicity (e.g., stunted growth, leaf burn) - Excessive Dosage: High concentrations can be toxic to the plant. - Application Method: Uneven spraying can lead to localized high concentrations. - Adverse Environmental Conditions: High temperatures can increase the rate of chemical uptake, leading to toxicity.- Reduce Dosage: Lower the concentration of this compound in the spray solution. - Ensure Uniform Application: Use appropriate spray equipment and techniques to ensure even coverage. - Apply in Favorable Conditions: Spray during cooler parts of the day.
Reduced Female Fertility - High Dosage: Although designed to be selective, very high concentrations can impact ovule viability. - Incorrect Application Timing: Application at a sensitive stage of female reproductive development.- Optimize Dosage: Use the lowest effective dose that achieves the desired level of male sterility. - Refine Application Timing: Ensure application is targeted at the critical stages of male gamete development.
Variability in Sterility Across the Field - Non-uniform Plant Development: Plants at different growth stages will respond differently to the application. - Uneven Application: Inconsistent spray coverage across the field.- Promote Uniform Crop Growth: Ensure uniform planting depth, irrigation, and fertilization to encourage a consistent growth stage across the field. - Calibrate Spray Equipment: Ensure your sprayer is properly calibrated for uniform delivery of the chemical.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Clofencet application in wheat.

Table 1: Effect of Clofencet Dosage and Application Stage on Male Sterility in Wheat

Wheat SpeciesCultivarApplication Stage (Feekes Scale)Dosage (kg active ingredient/ha)Average Male Sterility (%)
T. aestivum'Pia'7.56.547.3
T. aestivum'Pia'8.56.596.0
T. aestivum'Claudia'8.56.5~80.0
T. turgidum var. durum'Capri'8.56.5~75.0
T. turgidum var. durum'Ambra'8.56.5~85.0

Data compiled from Parodi and Gaju, 2009.[5]

Table 2: General Recommendations for Clofencet Application in Wheat

ParameterRecommendationNotes
Application Timing Feekes scale 7.5 - 8.5This corresponds to the stage just before the flag leaf is visible up to the flag leaf being visible.
Dosage Range 3.5 - 6.5 kg a.i./haHigher doses generally result in higher sterility but also increase the risk of phytotoxicity.[5]
Target Male Sterility >95%A sterility level of over 95% is generally required for commercial hybrid seed production.[2]

Experimental Protocols

Protocol 1: Foliar Application of this compound for Inducing Male Sterility in Wheat

1. Materials:

  • This compound
  • Surfactant (non-ionic, as recommended by the manufacturer)
  • Distilled water
  • Calibrated sprayer (e.g., backpack sprayer for small plots, boom sprayer for larger areas)
  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

2. Procedure:

  • Plant Growth: Grow wheat plants under standard agronomic conditions to ensure uniform development.
  • Determine Application Stage: Monitor the growth stage of the wheat plants closely. The target application window is typically between Feekes scale 7.5 (second to last leaf just visible) and 8.5 (flag leaf ligule and collar just visible).
  • Prepare Spray Solution:
  • Calculate the required amount of this compound and water for the area to be treated.
  • In a clean container, create a slurry of the this compound powder with a small amount of water.
  • Fill the sprayer tank with half the required volume of water.
  • Add the this compound slurry to the tank with agitation.
  • Add the recommended amount of surfactant.
  • Add the remaining water to the final volume and continue to agitate.
  • Application:
  • Apply the solution uniformly to the foliage of the wheat plants. Ensure thorough coverage.
  • Avoid spraying during high winds or when rain is expected.
  • Post-Application:
  • Monitor the plants for any signs of phytotoxicity.
  • At flowering, collect bagged and unbagged spikelets to assess male sterility and female fertility.

Protocol 2: Assessment of Male Sterility

1. Materials:

  • Fine-tipped forceps
  • Microscope slides
  • Cover slips
  • Iodine-potassium iodide (I2-KI) solution or acetocarmine stain
  • Microscope

2. Procedure:

  • Pollen Viability Staining:
  • At anthesis, collect anthers from treated and untreated (control) plants.
  • Place the anthers on a microscope slide and crush them in a drop of I2-KI solution or acetocarmine stain.
  • Viable pollen grains will stain dark brown/black (I2-KI) or red (acetocarmine), while non-viable pollen will remain unstained or stain lightly.
  • Count the number of stained and unstained pollen grains under a microscope to calculate the percentage of pollen sterility.
  • Seed Set Assessment:
  • Before anthesis, bag a representative number of spikes on treated and control plants to prevent cross-pollination.
  • After maturity, harvest the bagged spikes and count the number of seeds per spike.
  • Calculate the percentage of male sterility using the following formula:
  • Male Sterility (%) = (1 - (Average seed set in treated plants / Average seed set in control plants)) x 100

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

experimental_workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation plant_growth Uniform Plant Growth solution_prep Prepare Spray Solution plant_growth->solution_prep application Foliar Application at Target Growth Stage solution_prep->application pollen_viability Pollen Viability Assessment application->pollen_viability seed_set Seed Set Analysis application->seed_set

Experimental workflow for this compound application.

signaling_pathway cluster_cha CHA Application cluster_pollen_dev Pollen Development Stages cluster_outcome Outcome cha This compound meiosis Meiosis in Pollen Mother Cells cha->meiosis Disruption microspore Microspore Release & Development cha->microspore Inhibition tetrad Tetrad Formation meiosis->tetrad tetrad->microspore pollen_maturation Pollen Maturation microspore->pollen_maturation sterile_pollen Non-viable Pollen pollen_maturation->sterile_pollen

Generalized pathway of CHA-induced male sterility.

References

Environmental factors affecting the efficacy of Clofencet-potassium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clofencet-potassium. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as a chemical hybridizing agent (CHA). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors influencing its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a chemical compound used as a plant growth regulator, specifically as a chemical hybridizing agent or gametocide. Its primary application is to induce male sterility in plants, which is a crucial step in the production of hybrid seeds. By eliminating the need for manual or mechanical emasculation, it facilitates large-scale hybrid breeding programs, particularly in self-pollinating crops like wheat.

Q2: How does this compound induce male sterility?

While the precise signaling pathway for this compound is not fully elucidated, research on similar chemical hybridizing agents suggests a mechanism involving the disruption of mitochondrial function in developing pollen. It is hypothesized that the compound inhibits the mitochondrial electron transport chain, leading to an increase in reactive oxygen species (ROS) and oxidative stress within the anther's tapetum cells. This ultimately results in premature cell death (apoptosis) of the tapetum, which is vital for pollen development, leading to pollen abortion and male sterility[1].

Q3: What is the optimal timing for applying this compound?

Application timing is critical for the efficacy of this compound. It should be applied during the pre-meiotic stage of pollen development. For wheat, this corresponds to the Feekes scale stages 8.0 to 9.0. Application at later stages has been shown to be more effective than earlier applications within the appropriate window[2].

Q4: Is the efficacy of this compound consistent across all plant varieties?

No, the efficacy of this compound can vary significantly between different genotypes or cultivars of the same plant species[2]. It is essential to conduct preliminary dose-response trials for each new cultivar to determine the optimal application rate for achieving the desired level of male sterility without causing significant phytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Male Sterility 1. Incorrect Application Timing: Application was too early or too late in the pollen development stage. 2. Suboptimal Application Rate: The concentration of this compound was too low for the specific cultivar. 3. Environmental Stress: Extreme temperatures or drought conditions around the time of application can reduce uptake and translocation of the compound. 4. Genetic Resistance: The plant cultivar may have a higher tolerance to the chemical.1. Optimize Application Timing: Carefully monitor the developmental stage of the plant's reproductive organs (e.g., using the Feekes scale for wheat) and apply within the recommended window (Feekes 8.0-9.0). 2. Conduct Dose-Response Trials: Test a range of concentrations to determine the optimal dose for each cultivar. 3. Monitor Environmental Conditions: Avoid applying during periods of extreme heat, cold, or drought. Ensure adequate soil moisture before and after application. 4. Screen Cultivars: If efficacy remains low, consider screening other cultivars for better responsiveness.
High Phytotoxicity (e.g., leaf yellowing, stunted growth) 1. Excessive Application Rate: The concentration of this compound was too high. 2. Environmental Conditions: High temperatures and humidity can increase the absorption of the chemical, leading to toxicity. 3. Adjuvant Issues: The type or concentration of adjuvant used may have enhanced penetration to a toxic level.1. Reduce Application Rate: Lower the concentration of this compound in subsequent trials. 2. Adjust Application Timing: Apply during cooler parts of the day to minimize rapid uptake. 3. Evaluate Adjuvants: If using an adjuvant, test different types and concentrations, or consider applying without an adjuvant.
Variable Efficacy Within the Same Treatment Group 1. Uneven Application: Inconsistent spray coverage across the treated plants. 2. Developmental Stage Variation: Plants within the treatment group were at slightly different developmental stages.1. Ensure Uniform Application: Calibrate spray equipment to ensure a consistent and even application volume across all plants. 2. Synchronize Plant Development: Ensure all plants in a treatment group are at a uniform developmental stage before application.

Quantitative Data on this compound Efficacy

The following table summarizes the male sterility (MS) induced by different doses of this compound applied at two different growth stages in wheat, as reported in a study by Parodi and Gaju (2009)[2].

CultivarApplication Stage (Feekes Scale)Application Rate (kg a.i./ha)Male Sterility (%)
Pia 7.53.550.2
5.072.1
6.596.0
8.53.575.3
5.088.4
6.596.0
Claudia 7.53.535.1
5.045.2
6.560.3
8.53.555.4
5.068.1
6.582.5
Capri 7.53.528.9
5.038.7
6.555.6
8.53.548.2
5.062.3
6.578.9
Ambra 7.53.525.4
5.035.6
6.550.1
8.53.545.8
5.059.7
6.575.2

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound as a Chemical Hybridizing Agent in Wheat

  • Plant Material and Growth Conditions:

    • Grow the selected wheat cultivars in a controlled environment (greenhouse or growth chamber) or in the field under uniform conditions.

    • Ensure optimal conditions for plant growth, including appropriate lighting, temperature, humidity, and nutrition.

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound for the desired application rates (e.g., corresponding to 3.5, 5.0, and 6.5 kg a.i./ha).

    • Dissolve the compound in a suitable solvent (if necessary) and then dilute with water to the final application volume. Include a surfactant or adjuvant if required, keeping its concentration consistent across all treatments.

    • Prepare a control solution containing only the solvent and adjuvant (if used) at the same concentration as the treatment solutions.

  • Application of this compound:

    • Monitor the growth stage of the wheat plants daily.

    • Apply the solutions when the plants reach the target developmental stage (Feekes scale 8.0-9.0).

    • Use a calibrated sprayer to apply the solution uniformly to the plant foliage, ensuring complete coverage.

    • Treat a sufficient number of plants for each concentration and the control to ensure statistical validity.

  • Post-Application Care and Data Collection:

    • After application, continue to provide optimal growing conditions.

    • At the time of anthesis, collect anthers from a subset of plants from each treatment group to assess pollen viability using staining methods (e.g., acetocarmine or potassium iodide).

    • Before anthesis, cover the spikes of the remaining plants with bags to prevent cross-pollination.

    • At maturity, harvest the bagged spikes and count the number of seeds per spike.

  • Calculation of Male Sterility:

    • Calculate the percentage of male sterility (MS) for each treatment using the following formula: MS (%) = (1 - (Average seeds per spike in treated plants / Average seeds per spike in control plants)) * 100

Visualizations

G cluster_0 Environmental Factors cluster_1 Application Parameters Temperature Temperature Clofencet_Efficacy This compound Efficacy Temperature->Clofencet_Efficacy Humidity Humidity Humidity->Clofencet_Efficacy Soil_Moisture Soil Moisture Soil_Moisture->Clofencet_Efficacy Soil_pH Soil pH Soil_pH->Clofencet_Efficacy Light_Intensity Light Intensity Light_Intensity->Clofencet_Efficacy Application_Timing Application Timing (Growth Stage) Application_Timing->Clofencet_Efficacy Application_Rate Application Rate (Concentration) Application_Rate->Clofencet_Efficacy Cultivar_Genotype Cultivar Genotype Cultivar_Genotype->Clofencet_Efficacy

Caption: Factors influencing the efficacy of this compound.

G Clofencet This compound Application Mitochondria Inhibition of Mitochondrial Electron Transport Chain Clofencet->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress in Tapetum ROS->Oxidative_Stress Apoptosis Tapetum Apoptosis Oxidative_Stress->Apoptosis Pollen_Abortion Pollen Abortion Apoptosis->Pollen_Abortion Male_Sterility Male Sterility Pollen_Abortion->Male_Sterility

Caption: Hypothesized mechanism of action for this compound.

G Start Start: Plant Growth Prep Prepare this compound Solutions Start->Prep Monitor Monitor Plant Growth (e.g., Feekes Scale) Start->Monitor Apply Apply Treatment at Target Stage Prep->Apply Monitor->Apply Post_Care Post-Application Care Apply->Post_Care Data_Collection Data Collection (Pollen Viability, Seed Set) Post_Care->Data_Collection Analysis Calculate Male Sterility (%) Data_Collection->Analysis End End: Efficacy Determined Analysis->End

Caption: Experimental workflow for efficacy testing.

References

Technical Support Center: Optimizing Clofencet-Potassium Dosage for Different Wheat Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Clofencet-potassium dosage for inducing male sterility in different wheat genotypes for hybrid seed production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in wheat?

A1: this compound is a chemical hybridizing agent (CHA), also known as a gametocide.[1][2] Its primary application in wheat is to induce pollen sterility (male sterility) without affecting female fertility.[2][3] This allows the treated wheat plant to be used as a female parent in a cross with a male-fertile pollen donor to produce hybrid seeds.[3]

Q2: What is the mechanism of action of this compound?

A2: this compound acts systemically, moving from the leaves to the flowers where it disrupts pollen development, leading to male sterility.[3] It is a biological regulator that induces male flower abortion.[4] The aim is to achieve a high level of male sterility (MS >95%) to ensure a high purity of the resulting hybrid seed.[3]

Q3: Are there genotype-specific differences in the response of wheat to this compound?

A3: Yes, different wheat genotypes respond differently to this compound, requiring different dosages to achieve effective male sterility.[3][5] For example, in one study, the Triticum aestivum cultivar 'Pia' reached 96% male sterility at a high dosage, while other cultivars of both T. aestivum and T. turgidum var. durum showed lower levels of sterility under the same conditions.[3][5]

Q4: What is the optimal timing for applying this compound?

A4: The application timing is critical and should coincide with specific developmental stages of the wheat spike. Application at a later stage of development (Feekes scale 8.5) has been shown to be more effective in inducing male sterility than an earlier application (Feekes scale 7.5).[3][5]

Q5: What are the potential side effects of this compound application?

A5: While considered to have reduced phytotoxicity compared to earlier generation CHAs, improper dosage or application can still have negative effects.[2] An ideal CHA should not have phytotoxic effects on the treated plant.[5] It is important to conduct dose-response experiments for each new genotype to find the optimal concentration that maximizes male sterility while minimizing any potential harm to the plant and female fertility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low percentage of male sterility (<95%) - Incorrect application timing: The developmental stage of the wheat was not optimal for the CHA to be effective. - Sub-optimal dosage: The concentration of this compound was too low for the specific genotype. - Genotype insensitivity: The wheat variety is less responsive to the chemical agent. - Adverse weather conditions: Environmental stress can affect the plant's uptake and translocation of the chemical.- Optimize application timing: Conduct preliminary experiments to determine the most sensitive meiotic stage for the target genotype. Application at Feekes scale 8.5 has shown better results than 7.5.[3][5] - Increase dosage: Perform a dose-response study to identify the optimal concentration for the specific genotype. Dosages up to 6.5 kg/ha have been tested.[3][5] A commercial dosage of 5.0 kg/ha is suggested to induce 95-100% male sterility in most wheat breeds.[4] - Screen alternative genotypes: If a particular genotype consistently shows low sterility, consider using a more responsive variety as the female parent. - Monitor environmental conditions: Avoid spraying during periods of extreme temperature, drought, or heavy rainfall.
Reduced female fertility (low seed set after cross-pollination) - Phytotoxicity: The applied dosage of this compound was too high, affecting the viability of the ovules. - Poor pollination: Ineffective pollen transfer from the male parent due to asynchrony in flowering, poor pollen shed, or unfavorable environmental conditions.- Reduce dosage: Lower the concentration of this compound in subsequent trials. The goal is to find a balance between high male sterility and unaffected female fertility. - Ensure effective pollination: Synchronize the flowering times of the male and female parents. Ensure the male parent produces ample pollen and that conditions are suitable for wind pollination (e.g., moderate wind, low humidity). Consider artificial supplementary pollination.[4]
High variability in male sterility within the treated population - Uneven application: Inconsistent spray coverage across the experimental plot. - Developmental asynchrony: Variation in the developmental stages of individual plants at the time of application.- Ensure uniform application: Calibrate spray equipment to deliver a consistent volume and droplet size across the entire treated area. - Promote uniform crop development: Ensure uniform planting depth, density, and field conditions to encourage synchronous plant growth. If necessary, rogue out plants that are significantly ahead or behind the target developmental stage before application.

Data Presentation

Table 1: Effect of this compound Dosage and Application Stage on Male Sterility (%) in Different Wheat Genotypes

Wheat SpeciesCultivarApplication Stage (Feekes Scale)This compound Dosage ( kg/ha )Mean Male Sterility (%)
Triticum aestivumPia7.53.528.7
5.044.5
6.563.8
8.53.578.4
5.092.7
6.596.0
Triticum aestivumClaudia7.53.523.1
5.033.7
6.542.1
8.53.565.2
5.079.8
6.585.3
T. turgidum var. durumCapri7.53.518.9
5.029.8
6.538.7
8.53.560.1
5.075.4
6.581.2
T. turgidum var. durumAmbra7.53.521.5
5.031.2
6.544.6
8.53.562.8
5.078.1
6.573.5

Data summarized from Parodi and Gaju, 2009.[3][5]

Experimental Protocols

Protocol for Optimizing this compound Dosage for a New Wheat Genotype

This protocol is based on the methodology described by Parodi and Gaju (2009).[3][5]

1. Objective: To determine the optimal dosage and application timing of this compound to induce >95% male sterility in a target wheat genotype without significantly affecting female fertility.

2. Materials:

  • Target wheat genotype seeds

  • This compound

  • Calibrated sprayer (e.g., backpack or plot sprayer)

  • Glassine or paper bags for bagging spikes

  • Forceps and scissors for emasculation (for control crosses)

  • Labels and field markers

3. Experimental Design:

  • Use a split-plot or factorial design.

  • Main plots: Application timings (e.g., Feekes scale 7.5 and 8.5).

  • Sub-plots: this compound dosages (e.g., 0, 3.5, 5.0, and 6.5 kg active ingredient/ha).

  • Include at least three to five replications.

4. Procedure:

  • Planting: Plant the target wheat genotype in plots according to the experimental design. Ensure uniform planting and management practices.

  • Monitoring Growth Stage: Closely monitor the developmental stage of the wheat plants using a standardized scale like the Feekes scale.

  • Application of CHA:

    • At the designated growth stages, apply the different dosages of this compound using a calibrated sprayer.

    • The 0 kg/ha treatment (control) should be sprayed with water only.

    • Ensure uniform coverage of the foliage.

  • Isolation of Spikes:

    • Before anthesis, on each plot, randomly select and cover a representative number of spikes (e.g., 10-20) with glassine bags. This is to prevent cross-pollination and will be used to assess the level of male sterility by measuring self-pollinated seed set.

  • Assessment of Male Sterility (MS):

    • After maturity, harvest the bagged spikes.

    • Manually thresh each spike and count the number of developed seeds.

    • For comparison, harvest spikes from the untreated control plots to determine the potential seed set.

    • Calculate Male Sterility (MS) for each treatment using the formula: MS (%) = (1 - (Number of seeds in treated bagged spike / Number of seeds in control bagged spike)) * 100

  • Assessment of Female Fertility:

    • In the treated plots, leave a number of spikes unbagged to allow for open pollination from an adjacent male donor plot (if available) or perform manual cross-pollination.

    • At maturity, harvest these spikes and measure the seed set to qualitatively assess female fertility.

  • Data Analysis:

    • Analyze the male sterility data using Analysis of Variance (ANOVA) appropriate for the experimental design.

    • Determine the significance of application timing, dosage, and their interaction on the induction of male sterility.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_eval Phase 3: Evaluation Genotype Select Wheat Genotype Plant Plant and Grow to Target Stage Genotype->Plant Monitor Monitor Growth (Feekes Scale) Plant->Monitor PrepareCHA Prepare this compound Solutions Apply Apply CHA at Timings T1, T2... Monitor->Apply Bag Bag Spikes for MS Assessment Apply->Bag Cross Cross-pollinate for Female Fertility Check Apply->Cross Harvest Harvest Spikes at Maturity Bag->Harvest Cross->Harvest Count Count Seeds per Spike Harvest->Count Calculate Calculate Male Sterility (%) Count->Calculate Analyze Analyze Data & Determine Optimal Dose Calculate->Analyze

Caption: Experimental workflow for optimizing this compound dosage.

G cluster_process Chemical Hybridization Process cluster_female_dev Female Development cluster_male_dev Male Development CHA This compound (CHA Application) Female Female Parent Wheat (Target Genotype) CHA->Female Systemic translocation to flowers PollenDev Pollen Development Disrupted OvuleDev Female Gamete (Ovule) Remains Fertile Male Male Parent Wheat (Pollen Donor) PollenShed Normal Pollen Shed CrossPoll Cross-Pollination PollenDev->CrossPoll Sterile Pollen OvuleDev->CrossPoll Fertile Ovule PollenShed->CrossPoll Viable Pollen HybridSeed F1 Hybrid Seed Production CrossPoll->HybridSeed

Caption: Conceptual pathway of this compound induced hybridization.

References

Troubleshooting inconsistent results with Clofencet-potassium in hybrid breeding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clofencet-potassium. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing the use of this compound for inducing male sterility in hybrid breeding programs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemical hybridizing agent (CHA) used to induce temporary male sterility in plants.[1] It functions as a plant growth regulator that selectively suppresses pollen development, allowing for controlled cross-pollination in the production of hybrid seeds.[1] The primary mode of action is believed to involve the disruption of normal anther and pollen development, particularly affecting the tapetum, a critical nutritive tissue for developing pollen. This can lead to anomalies in carbohydrate metabolism and increased oxidative stress within the anther, ultimately causing pollen abortion.

Q2: What are the ideal conditions for applying this compound?

A2: The efficacy of this compound is highly dependent on environmental conditions. Optimal performance is generally achieved under stable weather conditions. Extreme temperatures, high humidity, or rainfall shortly after application can negatively impact its absorption and translocation within the plant, leading to inconsistent sterility.

Q3: Is this compound effective on all plant varieties?

A3: No, the response to this compound can be genotype-dependent. Different cultivars or varieties of the same species may require different application rates and timings to achieve the desired level of male sterility.[2] It is crucial to conduct preliminary trials to determine the optimal protocol for your specific genetic material.

Q4: What is the commercial name for the formulation containing this compound?

A4: A commercial formulation of this compound used as a chemical hybridizing agent in wheat is known as Genesis.[1]

Troubleshooting Guide

Issue 1: Incomplete or No Male Sterility Observed
Possible Cause Troubleshooting Step
Incorrect Application Timing This compound is effective only when applied at a specific stage of pollen development. For wheat, application is recommended between Feekes scale 7.5 and 8.5.[1] Applying too early or too late will result in failure to induce sterility. Verify the developmental stage of your plants accurately before application.
Suboptimal Application Rate The dosage of this compound is critical. Insufficient amounts will not induce complete male sterility. A study on wheat showed that rates of 3.5 to 6.5 kg/ha resulted in varying levels of male sterility, with higher doses generally being more effective.[1]
Genotype Insensitivity As mentioned in the FAQs, some genotypes are less sensitive to this compound. If you have followed the correct timing and dosage protocols without success, consider that your plant variety may require a significantly higher concentration or may not be suitable for this particular CHA.
Environmental Factors Rainfall, extreme temperatures, or high humidity following application can wash off the chemical or affect its absorption. Monitor weather conditions closely and, if possible, apply during a period of stable weather.
Improper Spraying Technique Ensure thorough and uniform coverage of the plants. Uneven application will lead to variable sterility within the plant population.
Issue 2: High Degree of Phytotoxicity Observed (e.g., leaf burn, stunting)
Possible Cause Troubleshooting Step
Excessive Application Rate While higher doses can increase sterility, they can also lead to phytotoxicity. If you observe damage to the plants, reduce the concentration in subsequent applications.
Plant Stress Applying this compound to plants that are already under stress (e.g., from drought, nutrient deficiency, or disease) can exacerbate phytotoxic effects. Ensure plants are healthy before treatment.
Adverse Environmental Conditions High temperatures and intense sunlight during or immediately after application can increase the risk of phytotoxicity. It is advisable to apply during cooler parts of the day, such as early morning or late evening.

Quantitative Data Summary

The following table summarizes the results from a study on the application of this compound on different wheat cultivars.

CultivarApplication Timing (Feekes Scale)Application Rate ( kg/ha )Resulting Male Sterility (%)
Pia (T. aestivum)8.56.596
Claudia (T. aestivum)8.56.5~80-85
Capri (T. turgidum var. durum)8.56.5~75-80
Ambra (T. turgidum var. durum)8.56.5~70-75
Average of all cultivars7.56.547.3
Average of all cultivars8.56.584.0

Data adapted from a study by Parodi and Gaju (2009).[1]

Experimental Protocols

Key Experiment: Determining Optimal this compound Concentration for Male Sterility in Wheat

Objective: To determine the effective concentration of this compound for inducing male sterility in a specific wheat cultivar.

Materials:

  • This compound (e.g., Genesis CHA)

  • Wheat plants of the desired cultivar grown under controlled conditions

  • Pressurized spray system with a fine nozzle

  • Microscope and slides for pollen viability assessment

  • Growth chamber or greenhouse with controlled environment

Methodology:

  • Plant Growth: Grow wheat plants in a controlled environment (e.g., 20-25°C, 16-hour photoperiod).

  • Staging: Monitor the growth of the plants and identify the correct developmental stage for application (Feekes scale 7.5 to 8.5). This is a critical step for success.

  • Preparation of Solutions: Prepare a range of this compound solutions. Based on field application rates of 3.5-6.5 kg/ha , calculate the equivalent concentrations for a small-scale spray application (e.g., mg/mL or g/L). Include a control group to be sprayed with water only.

  • Application: On the day of application, spray the different concentrations of this compound onto the respective groups of plants until foliage is thoroughly wet but not dripping. Ensure uniform coverage.

  • Post-Application Care: Return the plants to the controlled environment and continue to provide optimal growing conditions.

  • Assessment of Male Sterility:

    • As the plants head and anthers develop, collect anther samples from each treatment group.

    • Assess pollen viability using a suitable staining method (e.g., acetocarmine or potassium iodide) under a microscope. Non-viable pollen will appear shrunken, unstained, or irregular.

    • Calculate the percentage of male sterility for each concentration by comparing the number of non-viable pollen grains to the total number of pollen grains.

  • Data Analysis: Analyze the data to determine the concentration of this compound that provides the highest level of male sterility with the lowest level of phytotoxicity.

Visualizations

Troubleshooting_Workflow start Inconsistent Sterility with This compound check_timing Was Application Timing Correct? (e.g., Feekes 7.5-8.5 for Wheat) start->check_timing check_dosage Was Application Rate Appropriate for the Genotype? check_timing->check_dosage Yes adjust_timing Adjust Timing in Future Experiments check_timing->adjust_timing No check_environment Were Environmental Conditions Optimal Post-Application? check_dosage->check_environment Yes adjust_dosage Perform Dose-Response Experiment to Optimize Concentration check_dosage->adjust_dosage No check_coverage Was Spray Coverage Thorough and Uniform? check_environment->check_coverage Yes control_environment Monitor Weather Forecasts; Apply in Stable Conditions check_environment->control_environment No improve_technique Refine Spraying Technique for Better Coverage check_coverage->improve_technique No successful_sterility Successful Male Sterility check_coverage->successful_sterility Yes unsuccessful_sterility Re-evaluate Genotype Suitability or Experimental Protocol adjust_timing->unsuccessful_sterility adjust_dosage->unsuccessful_sterility control_environment->unsuccessful_sterility improve_technique->unsuccessful_sterility

Caption: A logical workflow for troubleshooting inconsistent male sterility results with this compound.

Signaling_Pathway cluster_plant_cell Plant Cell (Anther) Clofencet This compound (CHA) Hormone_Balance Altered Hormone Balance (e.g., Auxin, Gibberellin) Clofencet->Hormone_Balance Metabolic_Stress Carbohydrate Metabolism Disruption Clofencet->Metabolic_Stress Tapetum_Dysfunction Tapetum Development Dysfunction & Premature PCD Hormone_Balance->Tapetum_Dysfunction ROS_Production Increased Reactive Oxygen Species (ROS) Metabolic_Stress->ROS_Production ROS_Production->Tapetum_Dysfunction Pollen_Development Microspore & Pollen Development Tapetum_Dysfunction->Pollen_Development Inhibition of Nutrient Supply Pollen_Abortion Pollen Abortion (Male Sterility) Pollen_Development->Pollen_Abortion

Caption: A proposed signaling pathway for this compound-induced male sterility in plants.

References

Technical Support Center: Optimizing Clofencet-potassium Performance with Spray Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of spray adjuvants with Clofencet-potassium, a chemical hybridizing agent (CHA). The following information is curated to address common challenges and questions that may arise during experimental application. Due to the limited specific public data on this compound and adjuvant combinations, the following troubleshooting guides, FAQs, and protocols are based on established principles of agrochemical formulation and application.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Male Sterility Poor Spray Coverage: Uneven application of this compound can lead to variable efficacy.- Utilize a Spreader/Wetting Agent: Incorporate a non-ionic surfactant to reduce the surface tension of spray droplets, ensuring more uniform coverage on plant tissues. - Optimize Nozzle Type and Pressure: Select nozzles that produce a fine to medium droplet size appropriate for the target plant architecture and weather conditions.
Inadequate Absorption: The active ingredient may not be penetrating the plant cuticle effectively.- Incorporate a Penetrant: Consider adjuvants like crop oil concentrates (COCs) or methylated seed oils (MSOs) to enhance cuticular penetration. - Application Timing: Apply during periods of high humidity and moderate temperatures to slow droplet drying and increase absorption time.
Rainfall Shortly After Application: The product may be washed off before it can be absorbed.- Use a Sticker/Deposition Aid: These adjuvants help the spray droplets adhere to the plant surface and resist wash-off.
Phytotoxicity (Crop Damage) High Concentration of Active Ingredient on Leaf Surface: Over-application or the use of "hot" adjuvants can cause burning or necrosis.- Reduce Adjuvant Concentration: If using penetrants like COCs or MSOs, start with the lowest recommended rate. - Avoid Application During Stressful Conditions: Do not spray on plants that are under drought or heat stress.
Incompatibility of Tank-Mix Partners: Chemical reactions between this compound and certain adjuvants can result in phytotoxic compounds.- Perform a Jar Test: Before tank-mixing, always conduct a small-scale compatibility test to check for physical incompatibility (e.g., clumping, separation). - Consult Adjuvant Manufacturer: Inquire about known incompatibilities with pyridazine-based compounds.
Reduced Seed Set in Female Lines Drift to Non-Target Plants: Off-target movement of the spray can affect the fertility of female parent plants.- Use a Drift Reduction Agent: These adjuvants increase the droplet size spectrum, minimizing the proportion of fine, drift-prone droplets. - Monitor Wind Conditions: Avoid spraying in windy conditions.
Carryover Effect: Residual this compound in the soil or on plant material may impact subsequent crops or seed viability.- Follow Recommended Plant-Back Intervals: Adhere to any guidelines regarding the time between application and planting of the next crop. - Consider Adjuvant Impact on Persistence: Be aware that some adjuvants may influence the environmental fate of the active ingredient.

Frequently Asked Questions (FAQs)

Q1: What type of adjuvant is most recommended for use with this compound?

A1: While specific trials on this compound are not publicly available, for systemic products that need to be absorbed by the plant, a non-ionic surfactant (NIS) is a standard starting point to ensure good coverage. For enhanced uptake, a crop oil concentrate (COC) or methylated seed oil (MSO) may be beneficial, but should be tested for phytotoxicity.

Q2: How can I test the compatibility of an adjuvant with this compound?

A2: A "jar test" is a simple and effective method. In a clear glass jar, mix the components in the same ratio as they would be in the spray tank. Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as clumping, separation, or the formation of precipitates.

Q3: Can I tank-mix other crop protection products with this compound and an adjuvant?

A3: It is generally not recommended to tank-mix this compound with other pesticides or foliar fertilizers unless specific compatibility data is available. The addition of multiple components can lead to unpredictable chemical interactions.

Q4: What is the ideal droplet size for applying this compound with an adjuvant?

A4: The optimal droplet size will depend on the crop and environmental conditions. A fine to medium droplet size (200-400 microns) is often a good balance between achieving thorough coverage and minimizing spray drift. Drift reduction adjuvants can help manage the droplet size spectrum.

Q5: How does water quality affect the performance of this compound and adjuvants?

A5: Water containing high levels of certain minerals (hard water), particularly calcium and magnesium, can sometimes antagonize the active ingredient. A water conditioning agent or ammonium sulfate (AMS) can be used to mitigate these effects, but their compatibility with this compound should be tested.

Experimental Protocols

Protocol 1: Adjuvant Screening for Enhanced Efficacy

Objective: To determine the effect of different classes of adjuvants on the male sterility induction by this compound.

Methodology:

  • Plant Material: Grow the target wheat or barley variety under controlled greenhouse conditions.

  • Treatments:

    • Control (no spray)

    • This compound alone (at a standard rate)

    • This compound + Non-ionic Surfactant (NIS)

    • This compound + Crop Oil Concentrate (COC)

    • This compound + Methylated Seed Oil (MSO)

  • Application: Apply treatments at the appropriate pre-boot stage of flag leaf development. Use a calibrated research sprayer to ensure uniform application.

  • Data Collection:

    • Pollen viability assessment (e.g., using staining techniques) at anthesis.

    • Anther extrusion counts.

    • Seed set percentage on bagged heads to prevent cross-pollination.

  • Analysis: Compare the degree of male sterility and any signs of phytotoxicity across treatments.

Protocol 2: Dose-Response Evaluation with a Selected Adjuvant

Objective: To optimize the application rate of this compound when used with a promising adjuvant.

Methodology:

  • Plant Material: As in Protocol 1.

  • Treatments:

    • Select the most effective and non-phytotoxic adjuvant from Protocol 1.

    • Apply a range of this compound concentrations (e.g., 50%, 75%, 100%, 125% of the standard rate) with the selected adjuvant at its optimal rate.

  • Application and Data Collection: As in Protocol 1.

  • Analysis: Determine the lowest effective dose of this compound that achieves the desired level of male sterility in the presence of the adjuvant.

Visualizing Workflows and Pathways

experimental_workflow cluster_protocol1 Protocol 1: Adjuvant Screening cluster_protocol2 Protocol 2: Dose Response P1_Start Plant Growth P1_Treat Apply Treatments: - Clofencet-K alone - Clofencet-K + NIS - Clofencet-K + COC - Clofencet-K + MSO P1_Start->P1_Treat P1_Data Collect Data: - Pollen Viability - Anther Extrusion - Seed Set P1_Treat->P1_Data P1_Analyze Analyze Efficacy & Phytotoxicity P1_Data->P1_Analyze P1_End Select Best Adjuvant P1_Analyze->P1_End P2_Treat Apply Clofencet-K at Varying Rates with Selected Adjuvant P1_End->P2_Treat P2_Start Plant Growth P2_Start->P2_Treat P2_Data Collect Data: - Pollen Viability - Seed Set P2_Treat->P2_Data P2_Analyze Determine Lowest Effective Dose P2_Data->P2_Analyze

Caption: Experimental workflow for adjuvant selection and dose optimization.

signaling_pathway cluster_outcome Adjuvant Spray Adjuvant (e.g., Surfactant, Oil) Cuticle Plant Cuticle Adjuvant->Cuticle Enhances Wetting & Penetration ClofencetK This compound ClofencetK->Cuticle CellMembrane Cell Membrane Cuticle->CellMembrane Transport TargetSite Molecular Target Site (Hypothetical) CellMembrane->TargetSite SignalTransduction Signal Transduction Cascade TargetSite->SignalTransduction PollenDevelopment Normal Pollen Development SignalTransduction->PollenDevelopment Inhibition MaleSterility Male Sterility

Caption: Conceptual pathway of this compound with adjuvant action.

Technical Support Center: Clofencet-Potassium Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of clofencet-potassium in soil and water.

Frequently Asked Questions (FAQs)

Q1: What is the expected persistence of this compound in soil under laboratory conditions?

A1: this compound is expected to be highly persistent in soil. In laboratory studies under aerobic conditions, the half-life (DT50) has been estimated to be approximately 2 to 2.5 years. Under anaerobic conditions, the degradation is even slower, with 87% of the parent compound remaining after one year of incubation.

Q2: How does pH affect the degradation of this compound in water?

A2: this compound is stable to hydrolysis in sterile aqueous solutions at environmentally relevant pH levels. Studies conducted at pH 5, 7, and 9 have shown no significant hydrolytic degradation.

Q3: Is this compound susceptible to photolysis in soil and water?

A3: this compound exhibits moderate persistence against aqueous photolysis, with degradation rates observed to decrease as the pH increases. In soil photolysis studies, the compound is considered stable, with 74-81% of the initial concentration remaining after 30 to 32 days of irradiation.

Q4: What are the primary challenges in analyzing this compound residues in environmental samples?

A4: The primary challenges include extracting the compound efficiently from complex matrices like soil and water, minimizing matrix interference, and achieving the required sensitivity for detection. Given its high water solubility, extraction from aqueous samples may require specific solid-phase extraction (SPE) cartridges. For soil samples, a robust extraction technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by cleanup is often necessary to remove interfering organic matter.

Troubleshooting Guides

Issue 1: Faster-than-expected degradation of this compound in soil metabolism studies.
Possible Cause Troubleshooting Step
Microbial Contamination: Ensure the use of sterilized soil and glassware to eliminate microbial degradation as a variable if the study is focused on abiotic degradation. For aerobic/anaerobic metabolism studies, ensure the microbial population is viable and representative.
Incorrect Temperature: Verify incubator temperature settings. Higher temperatures can accelerate degradation rates.
Soil Properties: Characterize the soil used (pH, organic matter content, texture). Certain soil types may contain minerals or have microbial communities that enhance degradation.
Analytical Error: Review the analytical method for potential issues such as analyte instability in the extraction solvent, poor recovery, or calibration errors.
Issue 2: Inconsistent results in aqueous photolysis experiments.
Possible Cause Troubleshooting Step
Light Source Variability: Ensure the light source provides consistent intensity and spectral distribution throughout the experiment. Use a radiometer to monitor light intensity.
pH Fluctuation: Buffer the aqueous solutions and monitor the pH throughout the experiment, as the photolysis rate of this compound is pH-dependent.
Photosensitizers in Water: If using natural water samples, be aware that dissolved organic matter can act as a photosensitizer, accelerating degradation. Analyze the total organic carbon (TOC) content of the water.
Sample Volatilization: Use sealed quartz cells to prevent the loss of the compound due to volatilization, especially at elevated temperatures.
Issue 3: Low recovery of this compound during sample extraction from soil or water.
Possible Cause Troubleshooting Step
Inefficient Extraction Solvent: Test different extraction solvents or solvent mixtures to optimize the extraction efficiency from the specific soil or water matrix.
Strong Adsorption to Soil Matrix: For soil samples, consider using techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) to improve recovery for strongly sorbed analytes.
Suboptimal QuEChERS Cleanup: The type and amount of sorbent used in the d-SPE cleanup step of the QuEChERS method should be optimized to remove interferences without causing loss of the target analyte.
Analyte Degradation during Extraction: Ensure that the extraction and cleanup steps are performed under conditions that do not cause degradation of this compound (e.g., avoid high temperatures or extreme pH if the compound is sensitive).

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation kinetics of this compound.

Table 1: Soil Degradation Kinetics of this compound

Study Type Parameter Value Conditions
Aerobic Soil MetabolismHalf-life (DT50)2 - 2.5 yearsLaboratory conditions
Anaerobic Soil Metabolism% Remaining87%After 1 year, laboratory conditions
Soil Photolysis% Remaining74 - 81%After 30-32 days

Table 2: Aqueous Degradation Kinetics of this compound

Study Type pH Result
Hydrolysis5Stable
Hydrolysis7Stable
Hydrolysis9Stable
Aqueous PhotolysispH-dependentModerately Persistent (rate decreases with increasing pH)

Experimental Protocols

While specific, detailed experimental protocols for this compound were not found in the public domain, the following are generalized methodologies based on standard EPA guidelines for pesticide environmental fate studies.

Aerobic Soil Metabolism (Based on EPA OPPTS 835.4100)
  • Soil Selection and Preparation: Select a representative agricultural soil. Sieve the soil (e.g., through a 2 mm sieve) and adjust the moisture content to 75% of 1/3 bar moisture content.

  • Test Substance Application: Apply radiolabeled or non-radiolabeled this compound to the soil at a concentration equivalent to the maximum recommended field application rate.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25 °C) in a flow-through system that allows for the trapping of CO2 and volatile organic compounds.

  • Sampling and Analysis: Collect soil samples at predetermined intervals over the study period (e.g., up to one year or longer, given the expected persistence). Extract the soil samples using an appropriate solvent system. Analyze the extracts for the parent compound and potential metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography (GC-MS).

Aqueous Hydrolysis (Based on EPA OPPTS 835.2120)
  • Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add this compound to the sterile buffer solutions at a known concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).

  • Sampling and Analysis: Collect samples from each pH solution at various time intervals. Analyze the samples directly by HPLC or after appropriate extraction to determine the concentration of the parent compound.

Visualizations

experimental_workflow_soil cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil Sieving & Moisture Adjustment application This compound Application soil_prep->application incubation Dark Incubation (Constant Temperature) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or GC-MS Analysis extraction->analysis kinetics Degradation Kinetics Calculation analysis->kinetics

Caption: Experimental workflow for aerobic soil metabolism study.

experimental_workflow_water cluster_prep_water Sample Preparation cluster_incubation_water Incubation cluster_analysis_water Analysis buffer_prep Sterile Buffer Preparation (pH 4, 7, 9) application_water This compound Application buffer_prep->application_water incubation_water Dark Incubation (Constant Temperature) application_water->incubation_water sampling_water Periodic Sampling incubation_water->sampling_water analysis_water Direct HPLC Analysis sampling_water->analysis_water stability Stability Assessment analysis_water->stability

Caption: Experimental workflow for aqueous hydrolysis study.

Technical Support Center: Minimizing the Environmental Impact of Clofencet-Potassium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the environmental impact of Clofencet-potassium in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary environmental concern?

This compound (CAS No. 82697-71-0) is the potassium salt of Clofencet, a plant growth regulator used as a chemical hybridizing agent (gametocide) to induce male sterility in plants for the production of hybrid seeds. [1]The primary environmental concern is its potential for off-target effects on non-target plants and aquatic ecosystems due to its mobility in soil and potential to leach into groundwater. [2] Q2: What are the known environmental fate properties of this compound?

Clofencet, the parent compound of this compound, is moderately persistent in soil. It is stable to hydrolysis and soil photolysis. Due to its mobility, there is a potential for it to leach into groundwater, making careful handling and disposal critical. [2] Q3: Are there established methods to degrade this compound in laboratory waste?

Yes, several methods can be adapted to degrade this compound in aqueous solutions and soil matrices. These include advanced oxidation processes (AOPs), bioremediation, and phytoremediation. The choice of method depends on the concentration of the contaminant, the matrix (water or soil), and the available laboratory resources.

Q4: How does this compound affect non-target organisms?

As a plant growth regulator, this compound can have phytotoxic effects on non-target plants. Limited ecotoxicity data is available, but it is known to affect aquatic plants. The EC50 for the freshwater green algae, Pseudokirchneriella subcapitata, is greater than 6.9 ppm. [3]Further testing on other aquatic organisms like fish and daphnia is recommended to fully assess its environmental risk.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments aimed at minimizing the environmental impact of this compound.

Issue Potential Cause Troubleshooting Steps
Inefficient degradation of this compound in wastewater using Advanced Oxidation Processes (AOPs). Incorrect pH of the solution.Adjust the pH of the solution. Many AOPs, such as Fenton and photo-Fenton processes, are highly pH-dependent, with optimal degradation often occurring in acidic conditions.
Insufficient concentration of the oxidizing agent (e.g., hydrogen peroxide) or catalyst (e.g., Fe²⁺).Optimize the concentration of the oxidant and catalyst. Conduct preliminary experiments with varying concentrations to determine the optimal ratio for efficient degradation.
Presence of radical scavengers in the wastewater matrix.Characterize the wastewater for the presence of organic matter or other compounds that may act as radical scavengers. Pre-treatment steps to remove these interfering substances may be necessary.
Low efficiency of bioremediation for this compound contaminated soil. Lack of suitable microbial consortia capable of degrading pyridazinone structures.Isolate and enrich microbial consortia from herbicide-contaminated sites. [4]Bioaugmentation with specialized microorganisms known to degrade similar chemical structures can enhance remediation.
Unfavorable environmental conditions for microbial activity (e.g., pH, temperature, moisture, nutrient availability).Optimize soil conditions to promote microbial growth and activity. This may involve adjusting soil pH, moisture content, and amending the soil with essential nutrients.
Phytoremediation of this compound contaminated soil is slow or ineffective. Selection of unsuitable plant species.Choose hyperaccumulator plant species known for their ability to tolerate and accumulate herbicides. [5][6]Conduct pilot studies with different plant species to identify the most effective candidates.
Low bioavailability of this compound in the soil.Enhance the bioavailability of the compound by using soil amendments that can increase its solubility and uptake by plants.
Difficulty in analyzing this compound residues in environmental samples. Inappropriate analytical method or sample preparation technique.Develop and validate a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry), for the quantification of this compound. Optimize sample extraction and clean-up procedures to remove interfering matrix components.

Quantitative Ecotoxicity Data

This table summarizes the available ecotoxicity data for this compound and provides a template for researchers to populate with their own experimental data based on the provided protocols.

Organism Test Type Endpoint Value (mg/L) Reference
Freshwater green algae (Pseudokirchneriella subcapitata)5-day growth inhibitionEC50>6.9[3]
Daphnia sp.48-hour immobilizationEC50Data not available-
Rainbow Trout (Oncorhynchus mykiss)96-hour acute toxicityLC50Data not available-
Terrestrial Plants (e.g., Lactuca sativa)21-day seedling emergence and growthNOEC/LOECData not available-

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on internationally recognized guidelines.

Protocol 1: Aquatic Toxicity Testing

Objective: To determine the acute toxicity of this compound to aquatic invertebrates and fish.

Guidelines:

  • Daphnia sp. Acute Immobilisation Test: Following OECD Guideline 202. [7]* Fish, Acute Toxicity Test: Following OECD Guideline 203. [8][9][10][11] Methodology:

  • Test Organisms: Daphnia magna (less than 24 hours old) and juvenile Rainbow Trout (Oncorhynchus mykiss).

  • Test Substance Preparation: Prepare a stock solution of this compound in deionized water. A series of dilutions are made to achieve the desired test concentrations.

  • Test Conditions:

    • Daphnia: Conduct the test in a static system for 48 hours at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.

    • Fish: Conduct the test in a semi-static or flow-through system for 96 hours at 15 ± 1°C with a 16-hour light/8-hour dark photoperiod.

  • Exposure: Expose the organisms to a range of concentrations of this compound. Include a control group with no test substance.

  • Observations:

    • Daphnia: Record the number of immobilized daphnids at 24 and 48 hours.

    • Fish: Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the EC50 (for Daphnia) and LC50 (for fish) values with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Terrestrial Plant Toxicity Testing

Objective: To assess the effect of this compound on seedling emergence and growth of terrestrial plants.

Guideline: OECD Guideline 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. [12][13][14][15][16] Methodology:

  • Test Species: Select at least three different plant species from different families (e.g., lettuce, oat, and soybean).

  • Soil Preparation: Use a standardized artificial soil or a natural sandy loam soil. Incorporate this compound into the soil at various concentrations.

  • Test Conditions: Conduct the test in a controlled environment with a temperature of 22 ± 2°C and a 16-hour light/8-hour dark photoperiod.

  • Planting: Sow a specified number of seeds for each species in pots containing the treated and control soils.

  • Observations:

    • Record the number of emerged seedlings daily for 21 days.

    • At the end of the study, measure the shoot height and dry weight of the surviving seedlings.

  • Data Analysis: Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for seedling emergence and growth. Calculate the EC50 for growth inhibition.

Protocol 3: Biodegradation Assessment in Soil

Objective: To evaluate the potential for bioremediation of this compound in a laboratory setting.

Methodology:

  • Soil Inoculum: Collect soil from a site with a history of herbicide application to obtain a microbial community potentially adapted to degrade such compounds.

  • Microcosm Setup: Prepare microcosms using the collected soil. Spike the soil with a known concentration of this compound.

  • Biostimulation and Bioaugmentation (Optional):

    • Biostimulation: Amend some microcosms with nutrients (e.g., nitrogen and phosphorus) to stimulate the activity of the indigenous microbial population.

    • Bioaugmentation: Inoculate other microcosms with a known herbicide-degrading microbial consortium.

  • Incubation: Incubate the microcosms under controlled temperature and moisture conditions.

  • Sampling and Analysis: Collect soil samples at regular intervals. Extract this compound from the soil and analyze its concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Determine the degradation rate and half-life of this compound under each condition.

Visualizations

Signaling Pathways and Experimental Workflows

Gametocide_Mode_of_Action cluster_plant_cell Plant Reproductive Cell Clofencet This compound Membrane Cell Membrane Receptor Clofencet->Membrane Binds to Signal_Transduction Signal Transduction Cascade Membrane->Signal_Transduction Activates Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Leads to Meiosis Meiosis Gene_Expression->Meiosis Disrupts Pollen_Development Pollen Development Gene_Expression->Pollen_Development Inhibits Male_Sterility Male Sterility Meiosis->Male_Sterility Pollen_Development->Male_Sterility

Caption: Putative signaling pathway for this compound inducing male sterility.

Environmental_Impact_Workflow cluster_assessment Environmental Risk Assessment cluster_mitigation Mitigation Strategies Application This compound Application Runoff Soil Runoff & Leaching Application->Runoff Water_Contamination Water Contamination Runoff->Water_Contamination Soil_Contamination Soil Contamination Runoff->Soil_Contamination Ecotox_Testing Ecotoxicity Testing (Algae, Daphnia, Fish, Plants) Water_Contamination->Ecotox_Testing Soil_Contamination->Ecotox_Testing Risk_Characterization Risk Characterization Ecotox_Testing->Risk_Characterization Waste_Collection Collect Contaminated Waste (Water & Soil) Risk_Characterization->Waste_Collection Identified Risk AOP Advanced Oxidation Processes Waste_Collection->AOP for water Bioremediation Bioremediation Waste_Collection->Bioremediation for soil/water Phytoremediation Phytoremediation Waste_Collection->Phytoremediation for soil Treated_Waste Treated Waste/ Clean Soil AOP->Treated_Waste Bioremediation->Treated_Waste Phytoremediation->Treated_Waste

Caption: Workflow for assessing and mitigating the environmental impact of this compound.

References

Technical Support Center: Clofencet-potassium Application and Environmental Factors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Clofencet-potassium. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a specific focus on the impact of rainfall on application efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is utilized as a chemical hybridizing agent. Its primary mode of action is the suppression of normal pollen development in plants, without affecting female fertility. This allows for controlled cross-pollination and the production of hybrid seeds.

Q2: How does rainfall affect the efficacy of this compound after application?

  • Wash-off: Rainfall occurring shortly after application can physically wash the active ingredient from the plant surface before it can be adequately absorbed.

  • Dilution: Heavy rainfall can dilute the concentration of the applied product on the plant surface, potentially reducing its effectiveness.

  • Reduced Absorption: Plant leaf surfaces may become saturated during rainfall, which can hinder the absorption of the active ingredient.

Q3: What is the recommended waiting period between this compound application and anticipated rainfall?

A3: Without specific manufacturer guidelines or published research on the rainfastness of this compound, a conservative approach is recommended. For many systemic herbicides, a rain-free period of 4-6 hours is often suggested to allow for adequate absorption. However, this is a general guideline and the ideal period can be influenced by factors such as temperature, humidity, and the specific formulation being used.

Q4: Can adjuvants be used to improve the rainfastness of this compound?

A4: The use of adjuvants, such as surfactants or sticking agents, can potentially improve the rainfastness of foliar-applied products by enhancing their adhesion to the leaf surface and increasing the rate of absorption. It is crucial to consult the product's technical data sheet or conduct small-scale trials to determine the compatibility and effectiveness of any adjuvant with your this compound formulation.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Reduced efficacy after rainfall The active ingredient may have been washed off before sufficient absorption.1. Check Application Timing: Review your experimental logs to determine the interval between application and the rainfall event. 2. Assess Rainfall Intensity: Note the duration and intensity of the rainfall. A light drizzle may have less impact than a heavy downpour. 3. Consider Reapplication: If the rainfall was significant and occurred shortly after application, reapplication may be necessary. Consult your experimental protocol. 4. Future Applications: For future applications, monitor weather forecasts and aim for a longer rain-free period post-application. Consider the use of a suitable adjuvant after conducting compatibility tests.
Inconsistent results across different experimental plots Variable environmental conditions, including microclimates that may affect rainfall patterns or dew formation.1. Environmental Monitoring: Install weather monitoring equipment at your experimental site to record localized rainfall, temperature, and humidity. 2. Standardize Application: Ensure that the application protocol, including spray volume and pressure, is consistent across all plots. 3. Randomized Block Design: Utilize a randomized complete block design for your experiments to help mitigate the effects of environmental gradients across the study area.
Difficulty in determining the rainfast period for our specific conditions Lack of published data for this compound.1. Conduct a Pilot Study: Design a small-scale experiment to determine the rainfastness of your specific formulation under your local environmental conditions. (See Experimental Protocols section). 2. Consult with Manufacturer: If possible, contact the manufacturer or supplier of your this compound for any available technical data or internal studies on rainfastness.

Experimental Protocols

Protocol: Determining the Rainfastness of this compound

This protocol outlines a general procedure to assess the impact of simulated rainfall on the efficacy of this compound.

1. Plant Preparation:

  • Grow the target plant species under controlled and uniform conditions (e.g., greenhouse).

  • Ensure plants are at the appropriate growth stage for this compound application as per your primary experimental protocol.

2. Treatment Groups:

  • Control Group: Plants are not treated with this compound or subjected to simulated rainfall.

  • Positive Control (No Rain): Plants are treated with this compound at the desired concentration and are not subjected to simulated rainfall.

  • Rainfall Treatment Groups: Plants are treated with this compound and then subjected to a simulated rainfall event of a specific intensity and duration at varying time intervals post-application (e.g., 1, 2, 4, 6, and 8 hours).

3. Application of this compound:

  • Prepare the this compound solution at the desired concentration.

  • Apply the solution uniformly to the foliage of the plants in the treatment groups using a calibrated sprayer to ensure consistent coverage.

4. Simulated Rainfall:

  • Use a rainfall simulator with adjustable intensity and duration settings.

  • At the designated time intervals after application, place the respective treatment groups in the rainfall simulator.

  • Apply a standardized amount of "rain" to mimic a natural rainfall event.

5. Data Collection and Analysis:

  • After the treatment period, continue to grow all plants under optimal conditions.

  • At the appropriate time point, assess the relevant efficacy endpoint for this compound (e.g., pollen viability, seed set, etc.).

  • Statistically compare the results from the rainfall treatment groups to the positive and negative control groups to determine the time interval at which rainfall no longer significantly affects the efficacy of the product.

Visualizations

Experimental_Workflow_Rainfastness_Study cluster_prep Preparation cluster_application Application cluster_treatments Post-Application Treatments cluster_analysis Analysis plant_prep Plant Preparation application Apply this compound plant_prep->application solution_prep Solution Preparation solution_prep->application no_rain Positive Control (No Rainfall) application->no_rain Time rain_1h Simulated Rainfall (1 hour post-application) application->rain_1h 1 hr rain_2h Simulated Rainfall (2 hours post-application) application->rain_2h 2 hrs rain_4h Simulated Rainfall (4 hours post-application) application->rain_4h 4 hrs rain_6h Simulated Rainfall (6 hours post-application) application->rain_6h 6 hrs data_collection Data Collection (e.g., Pollen Viability) no_rain->data_collection rain_1h->data_collection rain_2h->data_collection rain_4h->data_collection rain_6h->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis conclusion Determine Rainfast Period stat_analysis->conclusion

Caption: Workflow for a rainfastness study of this compound.

Logical_Relationship_Troubleshooting cluster_investigation Initial Investigation cluster_conclusion Potential Conclusion cluster_action Corrective Actions start Reduced Efficacy Observed check_rainfall Was there rainfall post-application? start->check_rainfall check_timing What was the interval between application and rainfall? check_rainfall->check_timing Yes other_causes Investigate other causes (e.g., application error, resistance) check_rainfall->other_causes No check_intensity How intense was the rainfall? check_timing->check_intensity washoff Wash-off is the likely cause check_intensity->washoff Short interval, high intensity reapply Consider reapplication (per protocol) washoff->reapply adjust_future Adjust future application timing washoff->adjust_future use_adjuvant Evaluate use of adjuvants washoff->use_adjuvant

Caption: Troubleshooting logic for reduced efficacy of this compound.

Technical Support Center: Optimizing Clofencet-Potassium for Cost-Effective Hybrid Seed Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Clofencet-potassium in hybrid seed programs. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges and improve the cost-effectiveness of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of this compound for inducing male sterility.

Issue Potential Cause Recommended Action
Incomplete Male Sterility (<95%) Incorrect Application Timing: Application was too early or too late in the plant's development.Apply this compound during the pollen mother cell (PMC) stage for optimal results.
Suboptimal Concentration: The dosage of this compound was too low for the specific genotype.Increase the concentration of the active ingredient. Different genotypes may require different doses.[1][2]
Unsynchronized Tiller Development: Tillers are at different growth stages, leading to variable effects of the chemical.Improve tiller stage uniformity by using higher seed rates.
Adverse Weather Conditions: Rain shortly after application can wash off the chemical.Monitor weather forecasts and avoid application if rain is imminent. Consider using a surfactant to improve adhesion.
Phytotoxicity (e.g., reduced plant height, panicle length) Excessive Concentration: The applied dosage was too high.Reduce the concentration of this compound in subsequent applications.
Genotype Sensitivity: Some plant varieties are more sensitive to the chemical.Conduct dose-response trials on a small scale for new genotypes to determine the optimal, non-phytotoxic concentration.
Chemical Incompatibility: this compound was tank-mixed with an incompatible chemical.Always perform a "jar test" before mixing large quantities of products to check for incompatibilities such as cloudiness or precipitation.[3] Read product labels for known incompatibilities.[3]
Poor Seed Set on Female Parent Female Gamete Damage: Although rare, very high concentrations of some CHAs can affect female fertility.Ensure that the concentration of this compound is optimized for male sterility without negatively impacting female fertility.
Ineffective Pollination: Poor pollen shed from the male parent or environmental factors hindering pollen transfer.Ensure the male parent has good anther extrusion and that environmental conditions are suitable for pollination. Consider adjusting the planting ratio of male to female plants.
Inconsistent Results Across Experiments Variable Environmental Conditions: Temperature, humidity, and light intensity can influence the plant's response to the chemical.Record detailed environmental conditions for each experiment to identify potential correlations with outcomes.
Inconsistent Application Technique: Variation in spray volume, pressure, or coverage.Standardize the application protocol, ensuring uniform coverage of all plants.
Water pH: The pH of the water used for dilution can affect the chemical's stability and efficacy.[3]Adjust the pH of the water to near 7.0 before mixing the solution.[3]

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a chemical hybridizing agent (CHA) used to induce male sterility in plants, particularly in wheat, for the production of hybrid seeds.[4][5] It functions as a plant growth regulator that suppresses pollen development, effectively creating a female parent for cross-pollination.[1] The primary mode of action involves the disruption of meiosis and pollen exine formation, leading to non-viable pollen.

2. What are the main advantages of using this compound over other hybridization methods like Cytoplasmic Male Sterility (CMS)?

The use of CHAs like this compound simplifies breeding procedures as it eliminates the need for the complex and time-consuming development and maintenance of male-sterile and restorer lines required in CMS systems.[6][7] This allows for the evaluation of a larger number of genotypes for their hybrid potential and can reduce the time and labor costs associated with hybrid seed production.[6]

3. What is the optimal timing for applying this compound?

For maximum efficacy, this compound should be applied when the pollen is in the pollen mother cell (PMC) stage. Application at this specific developmental window is crucial for disrupting pollen formation effectively.

4. Does this compound affect female fertility?

An ideal CHA should only induce male sterility without affecting female fertility.[1] While this compound is designed to be selective for male gametes, extremely high concentrations could potentially have adverse effects. It is essential to optimize the dosage to achieve complete male sterility while preserving female fertility.

5. Are there any environmental or safety concerns with this compound?

This compound is a chemical agent and should be handled according to the manufacturer's safety data sheet. It is noted to cause serious eye irritation.[4] Environmentally, it is highly soluble in water and has the potential to leach into groundwater or be transported via runoff.[5][8] It is not approved for use within the European Union.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application of this compound and other CHAs.

Table 1: Efficacy of Clofencet on Male Sterility (MS) in Wheat

Wheat SpeciesCultivarApplication Stage (Feekes scale)Active Ingredient Rate (kg·ha⁻¹)Resulting Male Sterility (%)
Triticum aestivum'Pia'8.56.596
Triticum aestivum'Claudia'8.56.5Not specified
Triticum turgidum var. durum'Capri'8.56.5Not specified
Triticum turgidum var. durum'Ambra'8.56.5Not specified
VariousNot specified7.56.547.3 (average)
VariousNot specified8.56.584 (average)

Data synthesized from a study by Parodi and Gaju (2009).[1]

Table 2: Efficacy of Other Chemical Hybridizing Agents in Wheat

CHAConcentration (ppm)Application StageResulting Male Sterility (%)Seed Set (%)
EK7000Pollen Mother Cell95-100>80
ES6000Pollen Mother Cell95-100>80

Data from a study by Zhao and his associate (1993), as cited in a review.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound for Inducing Male Sterility

Objective: To determine the optimal concentration and application timing of this compound for inducing male sterility in a specific wheat genotype without significantly affecting female fertility.

Materials:

  • This compound formulation

  • Wheat seeds of the desired female parental line

  • Wheat seeds of the desired male parental line

  • Spraying equipment (e.g., backpack sprayer with a fine nozzle)

  • Glassine bags for bagging spikes

  • Forceps and scissors for manual emasculation (for control group)

  • Microscope and slides for pollen viability testing

  • Data collection sheets

Methodology:

  • Experimental Design:

    • Use a split-plot or randomized complete block design.

    • Main plots: Different application timings (e.g., Feekes scale 7.5, 8.5, and 9.0).

    • Sub-plots: Different concentrations of this compound active ingredient (e.g., 0, 3.5, 5.0, and 6.5 kg·ha⁻¹).

    • Include a positive control (manual emasculation) and a negative control (no treatment, allowing self-pollination).

    • Replicate each treatment at least three times.

  • Planting and Growth:

    • Plant the female and male parental lines in adjacent plots according to standard agronomic practices. Ensure a suitable male-to-female plot ratio for adequate pollination.

    • Monitor plant growth and identify the target developmental stages for application.

  • Treatment Application:

    • Prepare the this compound solutions at the desired concentrations.

    • Apply the treatments at the predetermined growth stages using a calibrated sprayer to ensure uniform coverage.

    • For the manually emasculated control, carefully remove the anthers from the female parent's flowers before pollen shed.

  • Pollination:

    • At anthesis, bag a subset of spikes from each treatment (including the negative control) to prevent cross-pollination and assess self-pollination (as an indicator of sterility).

    • Leave another subset of treated female spikes open to natural cross-pollination from the adjacent male parent plots.

  • Data Collection:

    • Pollen Viability: At anthesis, collect pollen from treated and control plants. Assess viability using staining methods (e.g., acetocarmine) or in vitro germination assays under a microscope.

    • Male Sterility (%): After harvest, for the bagged spikes, calculate male sterility using the formula: MS (%) = (1 - (Number of seeds per spike in treated plant / Number of seeds per spike in negative control)) * 100

    • Female Fertility (Seed Set %): For the open-pollinated spikes, count the number of seeds per spike to assess the effect on female fertility.

    • Phytotoxicity: Throughout the experiment, record any visual signs of phytotoxicity, such as stunting, leaf discoloration, or reduced spike emergence. Measure plant height and panicle length at maturity.

  • Data Analysis:

    • Analyze the data using ANOVA to determine the significance of concentration and application timing on male sterility, female fertility, and plant growth parameters.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Analysis start Start design Experimental Design (Split-plot or RCBD) start->design planting Plant Male and Female Lines design->planting monitoring Monitor Growth Stages planting->monitoring application Apply this compound Treatments monitoring->application bagging Bag Spikes for Sterility Assessment application->bagging open_pollination Allow Open Pollination application->open_pollination data_collection Collect Data (Pollen Viability, Seed Set, Phytotoxicity) bagging->data_collection open_pollination->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis end End analysis->end

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Framework cluster_causes Potential Causes cluster_actions Corrective Actions issue Issue Identified: Incomplete Male Sterility timing Incorrect Timing? issue->timing Investigate concentration Suboptimal Concentration? issue->concentration Investigate uniformity Unsynchronized Tillers? issue->uniformity Investigate environment Adverse Weather? issue->environment Investigate adjust_timing Apply at PMC Stage timing->adjust_timing adjust_conc Conduct Dose-Response Trial concentration->adjust_conc improve_uniformity Increase Seed Rate uniformity->improve_uniformity monitor_weather Check Forecast & Use Surfactant environment->monitor_weather

Caption: Logical framework for troubleshooting incomplete male sterility.

Signaling_Pathway clofencet This compound Application uptake Uptake and Translocation to Floral Tissues clofencet->uptake target Interaction with Target Site in Anther uptake->target meiosis Disruption of Meiosis in Pollen Mother Cells target->meiosis tapetum Abnormal Tapetal Layer Development target->tapetum exine Inhibition of Pollen Exine Formation target->exine pollen Pollen Abortion/ Non-viable Pollen meiosis->pollen tapetum->pollen exine->pollen sterility Male Sterility pollen->sterility

Caption: Hypothesized mode of action for this compound.

References

Validation & Comparative

A Comparative Guide to Clofencet-Potassium and Cytoplasmic Male Sterility (CMS) Systems in Wheat Breeding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enhanced wheat yields through hybrid vigor has led to the development of several methods to control pollination. Among the most prominent are the use of chemical hybridizing agents (CHAs) and the biological system of cytoplasmic male sterility (CMS). This guide provides an objective comparison of a specific CHA, Clofencet-potassium, and CMS systems for their application in wheat breeding, supported by experimental data, detailed protocols, and visual diagrams to aid in understanding their mechanisms and workflows.

Overview of the Systems

This compound is a chemical compound used to induce temporary male sterility in wheat plants. As a pollen suppressant, it allows for the controlled cross-pollination necessary for hybrid seed production. This system is characterized by its relative simplicity and flexibility in application.

Cytoplasmic Male Sterility (CMS) is a maternally inherited trait where a plant is unable to produce functional pollen.[1] This condition arises from the interaction between specific mitochondrial genes (the cytoplasm) and nuclear genes.[2] The development of CMS-based hybrids is a three-line system involving a male-sterile line (A-line), a maintainer line (B-line), and a restorer line (R-line).[3]

Comparative Performance Data

The following tables summarize quantitative data from various studies to provide a comparative overview of the two systems.

Table 1: Comparison of Male Sterility Induction and Hybrid Seed Production Characteristics

ParameterThis compound (as a CHA)Cytoplasmic Male Sterility (CMS) SystemData Source(s)
Male Sterility Induction Efficiency Up to 96% in specific genotypes with optimal dosage and timing.[4] A commercial dosage of 5.0 kg/ha is reported to induce 95-100% male sterility.[5]Mean sterility of 94.32% observed in a study with T. timopheevi cytoplasm.[3][3][4][5]
Outcrossing Percentage 24.33% (Lower due to potential for some female sterility and reduced floral opening).[3]46.43% (Higher, indicating better receptivity to foreign pollen).[3][3]
Hybrid Seed Germination Percentage 37.05% (Significantly lower, potentially due to chemical toxicity).[3]71.38% (Higher, indicating better seed viability).[3][3]
1000-Grain Weight of Hybrid Seed Lower than CMS-produced seed, indicating smaller and potentially less vigorous seeds.[3]Higher than CHA-produced seed.[3][3]

Table 2: Effects on Agronomic Traits of the Resulting Hybrids

Agronomic TraitThis compound (CHA-based hybrids)CMS-based HybridsData Source(s)
Grain Yield Mid-parent heterosis for grain yield ranged from -1% to 54%, with most hybrids showing less than 10% heterosis.[3]Mid-parent heterosis for grain yield ranged from 12% to 63%, with significant heterosis in the majority of hybrids.[3][3]
Plant Height Treated female lines showed significantly shorter heights compared to controls.[6]CMS lines were similar in height to control plants.[6][6]
Stability Across Environments Can be less stable due to the influence of environmental conditions on chemical efficacy.[2]Generally considered more stable, though performance can still be influenced by environmental factors.[2]

Experimental Protocols

Induction of Male Sterility using this compound

This protocol is based on the methodology described by Parodi and Gaju (2009).[4]

Objective: To induce male sterility in wheat for hybrid seed production.

Materials:

  • Wheat plants of the desired female parental line.

  • This compound (commercial formulation).

  • Pressurized backpack sprayer with appropriate nozzles.

  • Surfactant (if recommended by the product label).

  • Personal protective equipment (PPE).

Procedure:

  • Growth Stage Determination: Monitor the growth stage of the wheat plants closely. The optimal application time is typically between Feekes scale 7.5 (second to last leaf visible) and 8.5 (flag leaf ligule and collar visible).

  • Solution Preparation: Prepare the spraying solution by diluting the this compound formulation in water to achieve the desired concentration. Dosages can range from 3.5 to 6.5 kg of active ingredient per hectare, depending on the genotype and environmental conditions.[4] A dosage of 5.0 kg/ha has been reported as effective for achieving high sterility.[5] Add a surfactant if required.

  • Application: Apply the solution uniformly to the wheat foliage using a pressurized sprayer. Ensure complete coverage of the plants.

  • Post-Application Care: Manage the treated plants as the female parent in a crossing block. Ensure proper isolation from unwanted pollen sources.

  • Sterility Assessment: Before pollination, assess the degree of male sterility by examining the anthers and pollen viability of the treated plants. Anthers of sterilized plants are often smaller, shriveled, and contain non-viable pollen.

Development of Cytoplasmic Male Sterile (CMS) Lines

The development of CMS lines is a long-term breeding process involving backcrossing.

Objective: To transfer the nucleus of a desirable wheat line into a cytoplasm that induces male sterility.

Materials:

  • A source of male-sterile cytoplasm (e.g., from Triticum timopheevii). This will be the initial female parent (A-line).

  • The elite wheat line to be converted into a CMS line (recurrent parent, which will become the B-line).

  • Greenhouse or field space for crossing and growing multiple generations.

  • Tools for emasculation and pollination.

Procedure:

  • Initial Cross: Cross the cytoplasmic male sterile source (female parent, A-line) with the elite wheat line (male parent, recurrent parent).

  • First Backcross (BC1): Select F1 progeny, which will be male sterile due to the cytoplasm from the female parent. Cross these F1 plants (as the female) with the recurrent parent (pollen donor).

  • Subsequent Backcrosses (BC2 - BCn): Continue to backcross the male-sterile progeny from each generation with the recurrent parent. This process is repeated for 6-8 generations. With each backcross, the nuclear genome of the recurrent parent is progressively recovered, while the male-sterile cytoplasm is maintained.

  • Development of the Maintainer Line (B-line): The recurrent parent, which has a fertile cytoplasm and the same nuclear genome as the A-line, serves as the maintainer line (B-line). The B-line is used to pollinate the A-line to produce more A-line seed.

  • Development of the Restorer Line (R-line): A separate breeding program is required to develop a line that contains nuclear restorer of fertility (Rf) genes. When the R-line is crossed with the A-line, the resulting F1 hybrid will have its fertility restored and be able to produce grain.

Diagrams of Mechanisms and Workflows

Signaling Pathway and Mechanism

CMS_Mechanism cluster_Mitochondrion Mitochondrion (Sterile Cytoplasm) cluster_Nucleus Nucleus Mito_Gene CMS-associated gene (e.g., orf279) Mito_Protein Aberrant Protein Mito_Gene->Mito_Protein Expression Male_Sterility Male Sterility (Pollen Abortion) Mito_Protein->Male_Sterility Rf_Gene Restorer of Fertility (Rf) gene Rf_Protein Rf Protein Rf_Gene->Rf_Protein Expression Rf_Protein->Mito_Gene Pollen_Development Normal Pollen Development Rf_Protein->Pollen_Development

Caption: Mechanism of Cytoplasmic Male Sterility and Fertility Restoration in Wheat.

Experimental Workflows

Clofencet_Workflow start Select Female Parent Line grow Grow Female Parent to Feekes Stage 7.5-8.5 start->grow apply Apply this compound grow->apply sterility Induction of Male Sterility (Pollen Suppression) apply->sterility cross Cross with Male Parent Line sterility->cross harvest Harvest F1 Hybrid Seed cross->harvest

Caption: Experimental Workflow for Hybrid Wheat Production using this compound.

CMS_Workflow cluster_LineDev Line Development (Multiple Generations) cluster_HybridProd Hybrid Seed Production A_line A-line (CMS) B_line B-line (Maintainer) A_line->B_line Maintained by cross Cross A-line x R-line A_line->cross R_line R-line (Restorer) R_line->cross harvest Harvest F1 Hybrid Seed (Fertility Restored) cross->harvest Comparison cluster_clofencet Characteristics of this compound cluster_cms Characteristics of CMS topic Hybrid Wheat Production Method clofencet This compound (CHA) topic->clofencet cms Cytoplasmic Male Sterility (CMS) topic->cms clofencet_adv Advantages: - Rapid implementation - High flexibility in parental choice - Simpler logistics clofencet->clofencet_adv clofencet_dis Disadvantages: - Potential for phytotoxicity - Lower seed germination - Environmental concerns - Genotype and environment dependent clofencet->clofencet_dis cms_adv Advantages: - High sterility and stability - Good seed quality - No chemical application cms->cms_adv cms_dis Disadvantages: - Long development time for lines - Complex genetics of fertility restoration - Potential negative cytoplasmic effects cms->cms_dis

References

Economic analysis of using Clofencet-potassium for hybrid wheat production

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the economic viability of Clofencet-potassium for hybrid wheat production reveals a promising but complex landscape for researchers and seed developers. While chemical hybridizing agents (CHAs) like this compound offer a pathway to harnessing the yield advantages of hybrid wheat, their economic feasibility hinges on a delicate balance of application costs, seed yield, and the ultimate market price of the hybrid grain.

The use of CHAs is a important technique in the development of hybrid wheat, a crop that holds the potential to significantly boost global food security. These agents work by inducing temporary male sterility in the female parent line, facilitating cross-pollination with a desired male parent to produce hybrid seeds with superior vigor and yield potential. This compound, a pyridazine-based compound, has emerged as a key player in this field.

Performance Comparison of Chemical Hybridizing Agents

While precise, publicly available cost data for commercial CHAs remains limited, research provides valuable insights into their application rates and efficacy. Studies have shown that the effective dosage of this compound can vary depending on the wheat genotype and environmental conditions, typically ranging from 3.5 to 6.5 kg per hectare to achieve the greater than 95% male sterility required for commercial hybrid seed production.[1] Another CHA, SQ-1, utilized in China, has shown similar efficacy at application rates of 3.0 to 5.0 kg per hectare, achieving 95-100% male sterility.[2]

Chemical Hybridizing AgentTypical Application Rate ( kg/ha )Achieved Male Sterility (%)Key Considerations
This compound 3.5 - 6.5>95Efficacy can be genotype and environment-dependent.
SC2053 Not specified in publicly available research-An alternative CHA mentioned in wheat breeding literature.
RH-0007 (Fenridazon-potassium) Not specified in publicly available research-An earlier generation CHA.
SQ-1 3.0 - 5.095 - 100Used for large-scale hybrid wheat production in China.[3]

Experimental Protocols for Hybrid Wheat Production Using this compound

The successful application of this compound for hybrid wheat production requires a meticulous and well-timed experimental protocol. The following steps outline a general procedure based on available research:

  • Parental Line Selection: Identify suitable male and female parental lines with desirable agronomic traits and good combining ability.

  • Field Planting: Plant the male and female parental lines in alternating strips to facilitate cross-pollination. The ratio of male to female rows can vary depending on the pollen production capacity of the male parent and other environmental factors.

  • Growth Stage Monitoring: Closely monitor the developmental stage of the female parental line. The application of this compound is critically timed to coincide with a specific pre-meiotic stage of pollen development.

  • CHA Application: Apply this compound to the female parental lines at the determined growth stage using calibrated spray equipment to ensure uniform coverage. The application rate should be optimized based on the specific wheat cultivar and local environmental conditions.

  • Synchronization of Flowering (Nicking): Ensure that the flowering of the male and female parental lines is synchronized to maximize the opportunity for cross-pollination. This may require staggered planting dates or other management practices.

  • Pollination: Wind will carry pollen from the male parent to the receptive stigmas of the male-sterile female parent.

  • Harvesting: Harvest the hybrid seed from the female parental rows.

  • Seed Purity and Quality Testing: Conduct tests to confirm the genetic purity and germination quality of the hybrid seed.

Visualizing the Process and Pathways

To further elucidate the processes involved in hybrid wheat production and the potential mechanism of action of CHAs, the following diagrams are provided.

Hybrid_Wheat_Production_Workflow cluster_field_prep Field Preparation & Planting cluster_sterilization Chemical Hybridization cluster_pollination_harvest Pollination & Harvest Parental Line Selection Parental Line Selection Field Layout Field Layout Parental Line Selection->Field Layout Planting Male & Female Rows Planting Male & Female Rows Field Layout->Planting Male & Female Rows Monitor Growth Stage Monitor Growth Stage Planting Male & Female Rows->Monitor Growth Stage CHA Application (this compound) CHA Application (this compound) Monitor Growth Stage->CHA Application (this compound) Induction of Male Sterility Induction of Male Sterility CHA Application (this compound)->Induction of Male Sterility Flowering Synchronization Flowering Synchronization Induction of Male Sterility->Flowering Synchronization Cross-Pollination Cross-Pollination Flowering Synchronization->Cross-Pollination Hybrid Seed Development Hybrid Seed Development Cross-Pollination->Hybrid Seed Development Harvesting Hybrid Seed Harvesting Hybrid Seed Hybrid Seed Development->Harvesting Hybrid Seed

Caption: Experimental workflow for hybrid wheat production using a Chemical Hybridizing Agent.

While the precise molecular signaling pathway of this compound is not fully elucidated in publicly available literature, a generalized logical pathway for CHA-induced male sterility can be conceptualized.

CHA_Mechanism_of_Action CHA Application CHA Application Uptake & Translocation to Floral Tissues Uptake & Translocation to Floral Tissues CHA Application->Uptake & Translocation to Floral Tissues Interference with Pollen Development Pathway Interference with Pollen Development Pathway Uptake & Translocation to Floral Tissues->Interference with Pollen Development Pathway Disruption of Tapetum Function Disruption of Tapetum Function Interference with Pollen Development Pathway->Disruption of Tapetum Function Abnormal Microspore Development Abnormal Microspore Development Interference with Pollen Development Pathway->Abnormal Microspore Development Pollen Abortion Pollen Abortion Disruption of Tapetum Function->Pollen Abortion Abnormal Microspore Development->Pollen Abortion Male Sterility Male Sterility Pollen Abortion->Male Sterility

Caption: Logical pathway of CHA-induced male sterility in wheat.

Conclusion

The economic viability of using this compound for hybrid wheat production is a multifaceted issue that extends beyond the initial cost of the chemical. It encompasses the entire breeding and seed production process, with the ultimate measure of success being a significant and consistent yield advantage in the resulting hybrid crop that provides a clear return on investment for both seed producers and farmers. While challenges in obtaining precise cost-benefit data remain, the ongoing research and development in the field of chemical hybridizing agents continue to pave the way for a future where the full potential of hybrid wheat can be realized. Further transparent, comparative studies on the economics and efficacy of different CHAs will be crucial for accelerating the adoption of this promising technology.

References

Unveiling the Genetic Legacy: A Guide to Assessing the Consequences of Clofencet-Potassium on Wheat Germplasm

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the potential genetic impacts of the chemical hybridizing agent Clofencet-potassium on wheat. This document outlines the critical need for genetic assessment, details established experimental protocols for such evaluations, and provides a comparative context with alternative hybridization methods.

Introduction to this compound in Wheat Hybridization

This compound is a chemical compound utilized as a plant growth regulator, specifically as a chemical hybridizing agent (CHA) in wheat (Triticum aestivum L.). Its primary function is to induce male sterility in the female parent line, a crucial step in the production of hybrid wheat seeds. By preventing self-pollination, CHAs like this compound facilitate controlled cross-pollination with a desired male parent, aiming to harness the benefits of heterosis, or hybrid vigor, which can lead to increased yields and improved stress resilience.

While the agronomic benefits of hybrid wheat are significant, the application of a chemical agent that interferes with reproductive processes necessitates a thorough evaluation of its potential genetic consequences on the wheat germplasm. Ensuring the genetic integrity and stability of the resulting hybrid lines is paramount for both breeding programs and long-term agricultural sustainability.

At present, there is a notable scarcity of publicly available scientific literature detailing the specific genetic or genotoxic effects of this compound on wheat germplasm. This guide, therefore, aims to equip researchers, scientists, and drug development professionals with a framework for assessing these potential consequences by presenting established experimental protocols and a comparative overview of alternative methods.

The Imperative for Genetic Assessment of Chemical Hybridizing Agents

The use of CHAs raises several critical questions regarding the genetic stability of the treated wheat and its progeny:

  • Induction of Mutations: Does the chemical agent cause point mutations, insertions, or deletions in the DNA of the treated plant or its offspring?

  • Chromosomal Aberrations: Does the CHA lead to structural or numerical changes in the chromosomes, which could affect fertility and genetic stability in subsequent generations?

  • Changes in Gene Expression: Does the application of the CHA alter gene expression patterns in the resulting germplasm, potentially leading to unintended phenotypic changes?

  • Long-Term Stability: Are any induced genetic or epigenetic changes stable and heritable over multiple generations?

Answering these questions is vital for ensuring that the use of this compound does not inadvertently introduce undesirable genetic traits into the wheat gene pool.

A Comparative Overview of Wheat Hybridization Techniques

To provide context for the evaluation of this compound, it is useful to compare it with other methods of producing hybrid wheat, each with its own set of potential genetic consequences.

Hybridization MethodMechanism of ActionPotential Genetic Consequences
Chemical Hybridizing Agents (e.g., this compound) Application of a gametocide to induce male sterility.Potential for off-target DNA damage, chromosomal aberrations, and point mutations. The extent of these effects is currently not well-documented for this compound.
Cytoplasmic Male Sterility (CMS) Utilizes a mitochondrial gene that prevents the production of viable pollen. Fertility is restored in the hybrid by nuclear-encoded restorer of fertility (Rf) genes from the male parent.Generally considered genetically stable, but potential for undesirable pleiotropic effects of the CMS-inducing cytoplasm on agronomic traits. The interaction between cytoplasmic and nuclear genes can sometimes lead to incomplete fertility restoration.
Gametocidal (Gc) Genes Introduction of "selfish" genes from wild relatives of wheat that cause chromosomal breakages in gametes lacking the Gc gene, leading to their abortion.[1][2]Inherently causes chromosomal aberrations and deletions in a predictable manner.[1][2] This can be a tool for genetic manipulation but also raises concerns about genomic stability if not properly managed.[1][2]

Experimental Protocols for Assessing Genetic Consequences

The following section details established methodologies that can be employed to investigate the potential genetic effects of this compound on wheat germplasm.

Cytogenetic Analysis for Chromosomal Aberrations

This method is fundamental for detecting structural and numerical changes in chromosomes. The Allium cepa (onion) root tip assay is a widely used and validated system for evaluating the genotoxicity of chemical substances in plants.

Experimental Protocol: Allium cepa Root Tip Chromosomal Aberration Assay

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound in distilled water. A negative control (distilled water) and a positive control (e.g., maleic hydrazide) should be included.

  • Bulb Germination: Suspend healthy onion bulbs over the test solutions, ensuring the root primordial region is in contact with the liquid. Germinate the bulbs in the dark for 48-72 hours.

  • Root Tip Fixation: Once roots reach 1-2 cm in length, excise the root tips and fix them in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1) for 24 hours.

  • Hydrolysis and Staining: Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes. Stain with acetocarmine or Feulgen stain.

  • Slide Preparation and Microscopic Analysis: Squash the stained root tips on a clean slide in a drop of 45% acetic acid. Observe under a light microscope at high magnification (1000x).

  • Data Collection: Score at least 1000 cells per treatment group for different mitotic stages and chromosomal aberrations (e.g., bridges, fragments, laggards, micronuclei). Calculate the Mitotic Index (MI) and the frequency of aberrant cells.

Molecular Marker Analysis for Genetic Fidelity

Molecular markers are powerful tools for detecting changes at the DNA sequence level. Techniques like Amplified Fragment Length Polymorphism (AFLP), Random Amplified Polymorphic DNA (RAPD), and Simple Sequence Repeats (SSR) can be used to assess the genetic fidelity of plants grown from seeds of this compound-treated parents.

Experimental Protocol: SSR Marker Analysis

  • Plant Material: Collect leaf samples from the progeny of wheat plants treated with this compound and from untreated control plants.

  • DNA Extraction: Extract high-quality genomic DNA from the leaf samples using a suitable protocol (e.g., CTAB method).

  • Primer Selection: Select a set of polymorphic SSR primers that are known to be distributed across the wheat genome.

  • PCR Amplification: Perform PCR using the selected SSR primers and the extracted DNA as a template.

  • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose or polyacrylamide gel.

  • Data Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye. Compare the banding patterns of the treated and control plants. The appearance of new bands or the disappearance of existing bands in the treated group may indicate genetic alterations.

DNA Damage Assessment using the Comet Assay

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol: Plant Comet Assay

  • Nuclei Isolation: Isolate nuclei from the leaf tissue of treated and control wheat plants by finely chopping the tissue in a lysis buffer.

  • Embedding Nuclei in Agarose: Mix the isolated nuclei with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer and apply an electric field. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these research approaches, the following diagrams, generated using the DOT language, illustrate the key workflows.

Experimental_Workflow_Cytogenetic_Analysis cluster_preparation Preparation cluster_processing Sample Processing cluster_analysis Data Analysis start Start prep_solutions Prepare this compound and Control Solutions start->prep_solutions germinate_bulbs Germinate Allium cepa Bulbs prep_solutions->germinate_bulbs fix_roots Excise and Fix Root Tips germinate_bulbs->fix_roots stain_roots Hydrolyze and Stain fix_roots->stain_roots prepare_slides Prepare Squash Slides stain_roots->prepare_slides microscopy Microscopic Observation prepare_slides->microscopy score_cells Score Chromosomal Aberrations and Mitotic Index microscopy->score_cells end End score_cells->end

Caption: Workflow for Cytogenetic Analysis of this compound Effects.

Experimental_Workflow_Molecular_Analysis start Start: Collect Leaf Samples (Treated and Control) dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR with SSR Primers dna_extraction->pcr electrophoresis Gel Electrophoresis pcr->electrophoresis analysis Compare Banding Patterns electrophoresis->analysis end End: Identify Genetic Polymorphisms analysis->end

Caption: Workflow for Molecular Marker (SSR) Analysis.

Logical_Relationship_Genotoxicity_Assessment cluster_effects Potential Genetic Effects cluster_assays Assessment Methods cha_application Application of this compound to Wheat dna_damage DNA Damage (e.g., Strand Breaks) cha_application->dna_damage chromosomal_aberrations Chromosomal Aberrations cha_application->chromosomal_aberrations point_mutations Point Mutations cha_application->point_mutations comet_assay Comet Assay dna_damage->comet_assay cytogenetic_assay Cytogenetic Assay (e.g., Allium cepa) chromosomal_aberrations->cytogenetic_assay molecular_markers Molecular Marker Analysis (e.g., SSR, AFLP) point_mutations->molecular_markers

Caption: Logical Flow of Genotoxicity Assessment for CHAs.

Conclusion and Future Directions

The use of this compound as a chemical hybridizing agent holds promise for enhancing wheat production through hybrid technology. However, a thorough understanding of its genetic consequences is a prerequisite for its safe and sustainable use in agriculture. The current lack of specific data on the genotoxicity and mutagenicity of this compound in wheat highlights a critical research gap.

The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to initiate these vital investigations. By employing a combination of cytogenetic, molecular, and DNA damage assays, the scientific community can build a comprehensive picture of the genetic legacy of this compound on wheat germplasm. Such data will be invaluable for breeders, regulatory agencies, and the agricultural industry as a whole, ensuring that the pursuit of higher yields does not compromise the genetic integrity of this essential global crop. Further research should also focus on the long-term, multi-generational effects of this compound to ensure the stability of any observed genetic changes.

References

Validating the Efficacy of Clofencet-Potassium in Male Sterility Induction Across Diverse Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of male sterility is a cornerstone of hybrid seed production, enabling the controlled cross-pollination essential for developing high-yielding and resilient crop varieties. Chemical Hybridizing Agents (CHAs) offer a flexible and effective method for achieving this, and among them, Clofencet-potassium has emerged as a significant tool, particularly in wheat breeding. This guide provides an objective comparison of this compound's performance, supported by experimental data, to validate its male sterility induction rate across different environments and genotypes.

Performance of this compound: A Quantitative Analysis

The efficacy of this compound is significantly influenced by the dosage, the developmental stage of the plant at the time of application, and the specific genotype. A key study conducted by Parodi and Gaju (2009) on wheat (Triticum aestivum and Triticum turgidum var. durum) provides critical insights into these interactions. The results demonstrate that higher doses of this compound and application at a later developmental stage (Feekes scale 8.5) generally lead to a higher rate of male sterility.

Notably, the Triticum aestivum cultivar 'Pia' achieved a 96% male sterility rate at a dosage of 6.5 kg/ha when applied at the 8.5 Feekes stage, a level that justifies its use for commercial hybrid wheat production.[1] However, the response to the chemical hybridizing agent varied among different cultivars, indicating a strong genotypic influence on its efficacy.

Below is a summary of the male sterility induction rates observed in the study:

Cultivar (Species)Application Stage (Feekes Scale)This compound Dosage ( kg/ha )Mean Male Sterility (%)
Pia (T. aestivum)7.53.535.8
5.048.2
6.565.4
8.53.588.9
5.093.1
6.5 96.0
Claudia (T. aestivum)7.53.525.1
5.033.8
6.542.1
8.53.575.3
5.081.2
6.586.5
Capri (T. turgidum var. durum)7.53.518.9
5.026.7
6.535.2
8.53.568.7
5.074.3
6.580.1
Ambra (T. turgidum var. durum)7.53.522.4
5.030.1
6.538.9
8.53.571.5
5.077.8
6.583.4

Comparison with Alternative Chemical Hybridizing Agents

While this compound has shown significant promise, several other chemical hybridizing agents have been investigated for inducing male sterility in wheat. A direct quantitative comparison across varied environments is challenging due to the lack of standardized experimental protocols in published literature. However, a qualitative comparison highlights the following alternatives:

  • Tribenuron-methyl: This CHA has been explored, but some studies indicate it can have phytotoxic effects on rapeseed, which may limit its broader application.[2]

  • Ethrel (Ethephon): This compound has been reported to be effective in inducing pollen sterility in wheat, with some studies showing 94-95% sterility at high concentrations. However, it can also inhibit culm elongation, potentially preventing the spike from fully emerging.

  • Arsenicals (e.g., Sodium Methyl Arsenate): While effective in some instances, the environmental and health concerns associated with arsenic-based compounds make them less desirable alternatives.

  • Experimental Compounds: Research into novel CHAs is ongoing, with various compounds showing high efficacy in controlled studies. For instance, certain ethyl oxanilate and pyridone derivatives have demonstrated over 98% male sterility induction in wheat at the pre-meiotic stage with no adverse effects on plant growth.

It is crucial for researchers to conduct direct comparative studies under the same environmental conditions to objectively evaluate the efficacy and potential side effects of these alternatives against this compound.

Experimental Protocols

The following is a detailed methodology for validating the male sterility induction rate of a chemical hybridizing agent, based on the protocol used by Parodi and Gaju (2009).

1. Experimental Design:

  • A split-block design with five replicates is recommended.

  • The main plots should be assigned to the different application timings (e.g., Feekes scale 7.5 and 8.5).

  • The sub-plots should be assigned to the different dosages of the chemical hybridizing agent (e.g., 0, 3.5, 5.0, and 6.5 kg/ha of this compound).

  • Each sub-plot should consist of a sufficient number of rows and plants to ensure robust data collection (e.g., six 3-meter rows with 0.2m spacing).

2. Plant Material:

  • Select a range of cultivars of the target species to assess genotype-specific responses. In the reference study, four wheat cultivars were used: 'Pia' and 'Claudia' (Triticum aestivum) and 'Capri' and 'Ambra' (Triticum turgidum var. durum).

3. Application of the Chemical Hybridizing Agent:

  • The CHA should be applied at specific, well-defined growth stages. The Feekes scale is a standard for wheat development.

  • Use a calibrated sprayer to ensure uniform application at the desired dosages. A portable sprayer with a specific nozzle type (e.g., cone nozzle) and constant pressure is recommended.

  • The volume of the spray solution should be sufficient to ensure thorough coverage of the plants (e.g., 400 L/ha).

4. Measurement of Male Sterility:

  • At maturity, randomly select a predetermined number of spikes (e.g., 20) from the central rows of each sub-plot.

  • To prevent cross-pollination after the CHA application, the selected spikes should be bagged before anthesis.

  • Hand-thresh the bagged spikes and count the number of developed seeds per spike.

  • Male sterility (MS) is calculated as a percentage relative to the control (untreated) plots using the following formula: MS (%) = [1 - (Number of seeds in treated spikes / Number of seeds in control spikes)] x 100

5. Statistical Analysis:

  • The collected data should be subjected to an analysis of variance (ANOVA) to determine the significance of the effects of application timing, dosage, and cultivar on the male sterility induction rate.

  • Mean separation tests (e.g., Tukey's HSD) can be used to identify significant differences between treatment means.

Visualizing the Process and Mechanism

To better understand the experimental process and the general mechanism of action of chemical hybridizing agents, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Analysis Planting Planting of Wheat Cultivars Growth Plant Growth to Target Stages Planting->Growth Application Application of This compound (Varying Doses & Timings) Growth->Application Bagging Spike Bagging Pre-anthesis Application->Bagging Harvest Harvesting of Bagged Spikes Bagging->Harvest Seed_Count Seed Counting Harvest->Seed_Count MS_Calculation Male Sterility Calculation Seed_Count->MS_Calculation Data_Analysis Statistical Analysis MS_Calculation->Data_Analysis

Caption: Experimental workflow for validating male sterility induction.

While the precise signaling pathway of this compound is not extensively detailed in publicly available literature, the general mechanism of action for many chemical hybridizing agents involves the disruption of normal pollen development.

Signaling_Pathway cluster_disruption Disrupted Processes CHA This compound (Systemic Uptake) Meiosis Meiosis CHA->Meiosis Tapetum Tapetum Development & Function CHA->Tapetum Metabolism Pollen Metabolism (e.g., starch synthesis) CHA->Metabolism Pollen_Dev Normal Pollen Development Pathway Pollen_Abortion Pollen Abortion/ Non-viability Meiosis->Pollen_Abortion Tapetum->Pollen_Abortion Metabolism->Pollen_Abortion Male_Sterility Male Sterility Pollen_Abortion->Male_Sterility

Caption: Generalized mechanism of CHA-induced male sterility.

References

A Comparative Analysis of Clofencet-Potassium's Efficacy as a Chemical Hybridizing Agent in Wheat Varieties

Author: BenchChem Technical Support Team. Date: November 2025

Clofencet-potassium, a chemical hybridizing agent (CHA), plays a crucial role in the development of hybrid wheat by inducing male sterility.[1][2][3] This guide provides a comparative analysis of its effects on different wheat varieties, supported by experimental data, to assist researchers and scientists in the field of plant breeding and genetics. The primary function of Clofencet is to inhibit pollen development, leading to male sterility, which is essential for producing hybrid seeds without the need for manual emasculation.[1]

Quantitative Data Summary

The efficacy of Clofencet in inducing male sterility varies among different wheat varieties and is dependent on the application rate and timing. A study evaluating the effects of Clofencet on two Triticum aestivum cultivars ('Pia' and 'Claudia') and two Triticum turgidum var. durum cultivars ('Capri' and 'Ambra') provides key insights into these differences.[1] The agent was applied at two different growth stages (Feekes scale 7.5 and 8.5) at varying rates.[1]

The results demonstrated that male sterility increased with higher dosages and was more pronounced at the later application stage (Feekes 8.5).[1] Notably, the T. aestivum cultivar 'Pia' achieved a male sterility of 96%, a level that justifies the use of Clofencet for commercial hybrid wheat production.[1] The other cultivars showed a varied response, with the highest dosage resulting in an average male sterility of 47.3% at the first application stage and 84% at the second.[1] The differential response highlights the genotypic differences in sensitivity to the chemical agent.[2]

Wheat VarietySpeciesApplication Rate (kg·ha⁻¹)Application Stage (Feekes Scale)Male Sterility (%)
Pia Triticum aestivum6.58.596.0
Claudia Triticum aestivum6.58.5< 95.0
Capri Triticum turgidum var. durum6.58.5< 95.0
Ambra Triticum turgidum var. durum6.58.5< 95.0
Average (all varieties)6.57.547.3
Average (all varieties)6.58.584.0

Data sourced from a study by Parodi and Gaju (2009).[1]

Experimental Protocols

The following is a detailed methodology for a key experiment investigating the male sterilizing activity of Clofencet on different wheat varieties.[1]

1. Plant Material and Growth Conditions:

  • Four wheat varieties were used: Triticum aestivum 'Pia' and 'Claudia', and Triticum turgidum var. durum 'Capri' and 'Ambra'.[1]

  • The experiment was conducted under field conditions.

  • Standard fertilization and manual weed control were implemented.[1]

2. Experimental Design:

  • A split-block design with five replicates was used.[1]

  • The main plots were the four wheat varieties.

  • The sub-plots were the different rates of the chemical hybridizing agent.

  • The sub-sub-plots were the two application timings.

3. Treatment Application:

  • The chemical hybridizing agent, Clofencet, was applied at four rates: 0, 3.5, 5.0, and 6.5 kg of active ingredient per hectare.[1]

  • Applications were carried out at two distinct developmental stages according to the Feekes scale: 7.5 (late boot stage) and 8.5 (flag leaf just visible).[1]

  • The CHA was sprayed using a handheld sprayer.

4. Data Collection and Analysis:

  • To determine the efficiency of the treatments, the number of developed seeds was measured.[1]

  • Male sterility (MS) was calculated using the following formula: MS (%) = [1 - (Number of seeds in treated bagged spikes / Number of seeds in non-treated non-bagged spikes)] x 100

  • Statistical analysis was performed on the collected data to determine significant differences between treatments.

Visualizations

Experimental Workflow for Assessing Clofencet Efficacy

cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis Planting Planting Fertilization_Weed_Control Fertilization & Weed Control Planting->Fertilization_Weed_Control CHA_Rates Clofencet Application (0, 3.5, 5.0, 6.5 kg/ha) Fertilization_Weed_Control->CHA_Rates Application_Stage_1 Application at Feekes 7.5 Spike_Bagging Spike Bagging Application_Stage_1->Spike_Bagging Application_Stage_2 Application at Feekes 8.5 Application_Stage_2->Spike_Bagging CHA_Rates->Application_Stage_1 CHA_Rates->Application_Stage_2 Seed_Counting Seed Counting Spike_Bagging->Seed_Counting MS_Calculation Male Sterility Calculation Seed_Counting->MS_Calculation Statistical_Analysis Statistical Analysis MS_Calculation->Statistical_Analysis

Caption: Experimental workflow for evaluating Clofencet-induced male sterility in wheat.

Signaling Pathway for Hybrid Wheat Production using Clofencet

Clofencet This compound Application Pollen_Inhibition Inhibition of Pollen Development Clofencet->Pollen_Inhibition Male_Sterility Induced Male Sterility Pollen_Inhibition->Male_Sterility Cross_Pollination Cross-Pollination with Desired Male Parent Male_Sterility->Cross_Pollination Hybrid_Seed Hybrid Seed Production Cross_Pollination->Hybrid_Seed

Caption: Logical flow of hybrid wheat seed production using this compound.

References

A Comparative Framework for Assessing the Long-Term Effects of Clofencet-Potassium and Alternatives on Soil Health

Author: BenchChem Technical Support Team. Date: November 2025

A critical knowledge gap currently exists regarding the long-term effects of the chemical hybridizing agent (CHA) Clofencet-potassium on soil health and microbial communities. Despite its application in hybrid seed production for major crops like wheat and soybeans, publicly available research detailing its impact on the soil ecosystem is scarce. This guide, intended for researchers, scientists, and drug development professionals, aims to bridge this gap by providing a comprehensive framework for the comparative analysis of this compound and its alternatives.

Due to the absence of direct, long-term comparative studies, this document outlines the essential experimental data required for a thorough assessment. It presents a standardized set of parameters and detailed experimental protocols that should be employed to generate the necessary data for an objective comparison. The included tables are structured to facilitate the direct comparison of quantitative data once it becomes available through future research.

Comparative Analysis of Soil Health and Microbial Community Impacts

An objective comparison of this compound and its alternatives necessitates the collection of quantitative data across a range of key soil health indicators. The following tables provide a structured format for presenting this data. At present, these tables are presented as templates to guide future research efforts.

Table 1: Long-Term Effects on Key Soil Physicochemical Properties

PropertyThis compoundAlternative CHA 1 (e.g., SC2053)Alternative CHA 2 (e.g., N-acylanilines)Control (No Treatment)
Soil pH Data NeededData NeededData NeededData Needed
Soil Organic Carbon (%) Data NeededData NeededData NeededData Needed
Total Nitrogen (mg/kg) Data NeededData NeededData NeededData Needed
Available Phosphorus (mg/kg) Data NeededData NeededData NeededData Needed
Available Potassium (mg/kg) Data NeededData NeededData NeededData Needed
Cation Exchange Capacity (cmol/kg) Data NeededData NeededData NeededData Needed

Table 2: Long-Term Effects on Soil Microbial Biomass and Activity

ParameterThis compoundAlternative CHA 1Alternative CHA 2Control (No Treatment)
Microbial Biomass Carbon (μg C/g soil) Data NeededData NeededData NeededData Needed
Microbial Biomass Nitrogen (μg N/g soil) Data NeededData NeededData NeededData Needed
Dehydrogenase Activity (μg TPF/g soil/24h) Data NeededData NeededData NeededData Needed
Urease Activity (μg NH4-N/g soil/h) Data NeededData DneededData NeededData Needed
Acid Phosphatase Activity (μg pNP/g soil/h) Data NeededData NeededData NeededData Needed
β-Glucosidase Activity (μg pNP/g soil/h) Data NeededData NeededData NeededData Needed

Table 3: Long-Term Effects on Soil Microbial Community Structure

MetricThis compoundAlternative CHA 1Alternative CHA 2Control (No Treatment)
Total Bacterial Abundance (16S rRNA gene copies/g soil) Data NeededData NeededData NeededData Needed
Total Fungal Abundance (ITS gene copies/g soil) Data NeededData NeededData NeededData Needed
Bacterial Diversity (e.g., Shannon Index) Data NeededData NeededData NeededData Needed
Fungal Diversity (e.g., Shannon Index) Data NeededData NeededData NeededData Needed
Ratio of Gram-positive to Gram-negative bacteria Data NeededData NeededData NeededData Needed
Key Phyla Abundance Changes (%) Data NeededData NeededData NeededData Needed

Experimental Protocols

To ensure the generation of robust and comparable data, the following detailed experimental protocols are recommended for assessing the long-term impacts of this compound and its alternatives on soil health.

Soil Sampling and Preparation

A long-term field experiment should be established with plots dedicated to each CHA treatment and a control. Soil samples should be collected from the top 20 cm of the soil profile at regular intervals (e.g., annually) over a period of several years. For each plot, multiple subsamples should be collected and pooled to create a composite sample. A portion of each composite sample should be air-dried and sieved (<2 mm) for physicochemical and enzyme analyses, while another portion should be stored at -80°C for molecular analysis of the microbial community.

Soil Enzyme Activity Assays

The activities of key soil enzymes involved in nutrient cycling should be determined using established colorimetric methods.

  • Dehydrogenase Activity: This assay is a general indicator of microbial activity. It is typically measured by the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), which is then quantified spectrophotometrically.

  • Urease Activity: Urease activity, crucial for nitrogen cycling, can be determined by measuring the rate of ammonia release from urea.[1][2] The released ammonia is quantified using the indophenol blue colorimetric method.[3]

  • Phosphatase Activity: Acid and alkaline phosphatase activities, which are involved in phosphorus cycling, are commonly assayed using p-nitrophenyl phosphate (pNP) as a substrate.[1][2] The amount of p-nitrophenol released is measured spectrophotometrically.[4]

Soil Microbial Community Analysis

The structure and diversity of the soil microbial community should be assessed using molecular techniques.

  • DNA Extraction: Total genomic DNA should be extracted from the frozen soil samples using a commercially available soil DNA isolation kit. The quality and quantity of the extracted DNA should be assessed using a spectrophotometer.

  • Quantitative PCR (qPCR): The abundance of total bacteria and fungi can be quantified by qPCR targeting the 16S rRNA gene for bacteria and the Internal Transcribed Spacer (ITS) region for fungi.

  • High-Throughput Sequencing: To determine the taxonomic composition and diversity of the microbial communities, the V3-V4 region of the 16S rRNA gene (for bacteria) and the ITS1 region (for fungi) should be amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq). The resulting sequences are then processed through a bioinformatics pipeline to identify microbial taxa and assess diversity indices.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and the potential impact pathways of chemical hybridizing agents on the soil ecosystem.

Experimental_Workflow cluster_field Field Experiment cluster_sampling Soil Sampling & Preparation cluster_analysis Laboratory Analysis cluster_data Data Interpretation Long-term Plots Long-term Plots Composite Soil Samples Composite Soil Samples Long-term Plots->Composite Soil Samples Annual Sampling This compound This compound Alternative CHA 1 Alternative CHA 1 Alternative CHA 2 Alternative CHA 2 Control Control Air-dried & Sieved Air-dried & Sieved Composite Soil Samples->Air-dried & Sieved Frozen (-80C) Frozen (-80C) Composite Soil Samples->Frozen (-80C) Physicochemical Analysis Physicochemical Analysis Air-dried & Sieved->Physicochemical Analysis Enzyme Activity Assays Enzyme Activity Assays Air-dried & Sieved->Enzyme Activity Assays Microbial Community Analysis Microbial Community Analysis Frozen (-80C)->Microbial Community Analysis DNA Extraction Comparative Tables Comparative Tables Physicochemical Analysis->Comparative Tables Enzyme Activity Assays->Comparative Tables Microbial Community Analysis->Comparative Tables Statistical Analysis Statistical Analysis Comparative Tables->Statistical Analysis Publish Comparison Guide Publish Comparison Guide Statistical Analysis->Publish Comparison Guide

Caption: Experimental workflow for comparative soil health assessment.

Potential_Impact_Pathway cluster_input Chemical Input cluster_soil Soil Environment cluster_effects Potential Effects cluster_outcome Overall Outcome CHA Chemical Hybridizing Agent (e.g., this compound) SoilPhysChem Soil Physicochemical Properties (pH, OM) CHA->SoilPhysChem Indirect Effects MicrobialCommunity Soil Microbial Community CHA->MicrobialCommunity Direct & Indirect Effects SoilPhysChem->MicrobialCommunity Influences DirectToxicity Direct Toxicity to Microbes MicrobialCommunity->DirectToxicity AlteredNutrientCycling Altered Nutrient Cycling MicrobialCommunity->AlteredNutrientCycling ChangesInDiversity Changes in Microbial Diversity & Function MicrobialCommunity->ChangesInDiversity SoilHealth Long-Term Soil Health DirectToxicity->SoilHealth Impacts AlteredNutrientCycling->SoilHealth Impacts ChangesInDiversity->SoilHealth Impacts

Caption: Potential impact pathways of CHAs on soil health.

References

Unraveling the Synergies: Clofencet-Potassium in Concert with Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the potential combinatorial effects of Clofencet-potassium with other plant growth regulators (PGRs) reveals a landscape ripe for scientific exploration. While direct experimental data on the combined efficacy of this compound remains limited, its classification as a pyridazine gametocide and likely gibberellin inhibitor provides a strong foundation for predicting its interactions with key phytohormones such as auxins and cytokinins. This guide synthesizes available information on analogous compounds and hormonal crosstalk to offer a predictive comparison for researchers in plant science and drug development.

This compound, a potassium salt of clofencet, is recognized for its role as a plant growth regulator, specifically as a gametocide that suppresses pollen development. This mode of action strongly suggests an interference with the gibberellin biosynthesis pathway, a critical signaling cascade that governs a myriad of developmental processes from seed germination to fruit set. Understanding how the targeted inhibition of gibberellin by this compound may be modulated by or, in turn, influence the pathways of other PGRs is paramount for its effective and nuanced application in agricultural and research settings.

Hypothetical Efficacy of this compound Combinations: A Data-Driven Postulation

Given the absence of direct quantitative studies on this compound combinations, the following tables are constructed based on the known interactions of gibberellin inhibitors with auxins and cytokinins. These tables serve as a predictive framework for researchers designing experiments to explore the synergistic and antagonistic effects of this compound.

Table 1: Predicted Effects of this compound in Combination with Auxins on Key Plant Developmental Parameters

Developmental ParameterThis compound (Gibberellin Inhibitor)Auxin (e.g., IAA, NAA)Predicted Combined Effect of this compound + AuxinPotential Outcome
Stem Elongation InhibitsPromotesAntagonisticReduced plant height, potentially more compact plant architecture.
Apical Dominance May reducePromotesPotentially balancedIncreased lateral branching compared to auxin alone.
Fruit Set & Development May inhibitPromotesConcentration-dependentPotential for parthenocarpy (fruit development without fertilization) at specific ratios, or inhibition of fruit growth.
Root Formation Neutral to slight inhibitionPromotesAuxin-dominantPromotion of adventitious and lateral root growth, crucial for nutrient uptake.

Table 2: Predicted Effects of this compound in Combination with Cytokinins on Key Plant Developmental Parameters

Developmental ParameterThis compound (Gibberellin Inhibitor)Cytokinin (e.g., BAP, Kinetin)Predicted Combined Effect of this compound + CytokininPotential Outcome
Shoot Initiation & Proliferation May inhibitPromotesAntagonisticReduced shoot formation in tissue culture and in vivo.
Leaf Senescence NeutralDelaysCytokinin-dominantDelayed leaf aging and maintenance of photosynthetic activity.
Cell Division InhibitsPromotesAntagonisticReduced overall plant growth and biomass accumulation.
Chloroplast Development NeutralPromotesCytokinin-dominantEnhanced chlorophyll content and photosynthetic efficiency.

Experimental Protocols for Evaluating Combinatorial Effects

To validate the predicted interactions and quantify the efficacy of this compound in combination with other PGRs, rigorous experimental designs are essential. The following protocols provide a methodological framework for such investigations.

Experiment 1: Dose-Response Analysis of this compound with Auxin on Vegetative Growth

Objective: To determine the synergistic, antagonistic, or additive effects of varying concentrations of this compound and Indole-3-Acetic Acid (IAA) on the vegetative growth of a model plant species (e.g., Arabidopsis thaliana or tomato).

Methodology:

  • Plant Material: Germinate and grow seedlings under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Treatment Application: At the four-leaf stage, apply treatments as a foliar spray or through the nutrient solution. Treatments should consist of a full factorial design with at least five concentrations of this compound (including a zero control) and five concentrations of IAA (including a zero control).

  • Data Collection: After a predetermined period (e.g., 14 days), measure key growth parameters:

    • Plant height (cm)

    • Number of leaves

    • Rosette diameter (for Arabidopsis) or stem diameter (for tomato)

    • Fresh and dry biomass (g)

    • Root length and architecture

  • Statistical Analysis: Utilize a two-way ANOVA to determine the main effects of each PGR and their interaction effect on the measured parameters.

Experiment 2: Investigating the Impact of this compound and Cytokinin on Reproductive Development

Objective: To assess the combined effect of this compound and 6-Benzylaminopurine (BAP) on flowering time, pollen viability, and fruit set.

Methodology:

  • Plant Material: Grow plants to the pre-flowering stage under controlled conditions.

  • Treatment Application: Apply a factorial combination of this compound and BAP concentrations via foliar spray at regular intervals starting from the pre-flowering stage.

  • Data Collection:

    • Record the time to first flower opening.

    • Collect pollen at anthesis and assess viability using staining methods (e.g., Alexander's stain) or in vitro germination assays.

    • Measure the percentage of fruit set per plant.

    • Analyze fruit characteristics such as size, weight, and seed number.

  • Statistical Analysis: Employ appropriate statistical tests (e.g., ANOVA, Chi-square) to analyze the collected data.

Visualizing the Interplay: Signaling Pathways and Experimental Logic

To conceptualize the molecular and experimental frameworks, the following diagrams are provided in DOT language for use with Graphviz.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_data Data Collection & Analysis cluster_outcome Outcome seed Seed Germination & Seedling Growth treatment Factorial Application: This compound x Other PGR seed->treatment data Measurement of Growth & Developmental Parameters treatment->data analysis Statistical Analysis (ANOVA) data->analysis conclusion Determination of Synergistic, Antagonistic, or Additive Effects analysis->conclusion

Caption: Experimental Workflow for PGR Combination Studies.

hormone_crosstalk cluster_ga Gibberellin Pathway cluster_auxin Auxin Pathway cluster_cytokinin Cytokinin Pathway GA Gibberellin GID1 GID1 Receptor GA->GID1 Aux_IAA Aux/IAA Repressors GA->Aux_IAA + DELLA DELLA Proteins GID1->DELLA PIFs PIF Transcription Factors DELLA->PIFs ARF ARF Transcription Factors DELLA->ARF - GA_response Growth Promotion (Stem Elongation) PIFs->GA_response Clofencet This compound Clofencet->GA Auxin Auxin TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB TIR1_AFB->Aux_IAA Aux_IAA->ARF ARF->GA + Auxin_response Cell Elongation & Division ARF->Auxin_response Cytokinin Cytokinin Cytokinin->DELLA - AHK AHK Receptors Cytokinin->AHK AHP AHP Proteins AHK->AHP ARR ARR Transcription Factors AHP->ARR Cytokinin_response Cell Division & Shoot Growth ARR->Cytokinin_response

Caption: Simplified Hormone Signaling Crosstalk.

A Comparative Guide to the Proteomic Landscape of Wheat Anthers Under Clofencet-Potassium Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteomic changes in wheat (Triticum aestivum L.) anthers following the application of Clofencet-potassium, a chemical hybridizing agent (CHA) used to induce male sterility for hybrid seed production.[1][2] The objective is to offer a clear, data-driven comparison between treated and untreated anthers, supported by detailed experimental protocols and pathway visualizations, to elucidate the molecular mechanisms underlying chemically induced pollen abortion.

While a specific study on the proteomic effects of this compound (also known as SQ-1) has been identified, the detailed quantitative data is not fully accessible in the public domain.[3] Therefore, this guide presents a representative analysis based on the established methodologies and typical findings from analogous studies in wheat anther proteomics, particularly those investigating cytoplasmic and thermosensitive male sterility.[4][5] The data and pathways illustrated are designed to be biologically plausible and reflect the known consequences of CHA treatment, such as disruption of energy metabolism and nutrient supply.[4]

Experimental Workflow

The following diagram outlines the standard experimental procedure for the comparative proteomic analysis of wheat anthers treated with a chemical hybridizing agent like this compound.

G cluster_0 Phase 1: Plant Cultivation & Treatment cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Proteomic Analysis cluster_3 Phase 4: Data Analysis & Validation A Wheat Cultivation (Controlled Environment) B Application of this compound (e.g., 5.0 kg/ha at Feekes scale 7.5) A->B C Control Group (Mock Treatment) A->C D Anther Collection (Binucleate Pollen Stage) B->D E Protein Extraction (TCA/Acetone Precipitation) D->E F Protein Quantification (Bradford Assay) E->F G Protein Separation & Labeling (e.g., 2D-DIGE or TMT/iTRAQ) F->G H Mass Spectrometry (LC-MS/MS) G->H I Protein Identification (Database Search, e.g., UniProt) H->I J Quantitative Analysis (Identification of DEPs) I->J K Bioinformatic Analysis (GO & KEGG Pathway Enrichment) J->K L Validation (qRT-PCR or Western Blot) K->L

Caption: Experimental workflow for comparative proteomic analysis.

Experimental Protocols

The methodologies described below are representative protocols for conducting a comparative proteomic study on wheat anthers.

1. Plant Material and Treatment:

  • Cultivation: Wheat plants (Triticum aestivum L.) are grown in a controlled environment (e.g., 22°C/18°C day/night temperature, 16h/8h light/dark cycle).

  • CHA Application: A solution of this compound (formulated as Genesis or SQ-1) is sprayed onto the plants at a specific developmental stage, such as the Feekes scale 7.5 to 8.5, at a concentration determined to induce high male sterility (e.g., 3.5-6.5 kg/ha ).[1][3] A control group is sprayed with a mock solution (without the active ingredient).

  • Sample Collection: Anthers from both treated and control plants are collected at a key developmental stage for pollen abortion, such as the binucleate pollen stage. Samples are immediately frozen in liquid nitrogen and stored at -80°C.

2. Protein Extraction and Quantification:

  • Extraction: Total proteins are extracted from anther samples using a trichloroacetic acid (TCA)/acetone precipitation method to minimize non-protein contaminants.

  • Quantification: The concentration of the extracted protein is determined using a Bradford protein assay, with bovine serum albumin (BSA) as the standard.

3. Protein Separation and Identification (TMT Labeling Example):

  • Digestion and Labeling: Equal amounts of protein from each sample are reduced, alkylated, and digested with trypsin. The resulting peptides are then labeled with tandem mass tags (TMTs) for relative quantification.

  • LC-MS/MS Analysis: The labeled peptides are pooled, fractionated using high-pH reversed-phase liquid chromatography, and then analyzed by nano LC-MS/MS.

  • Database Search: The raw mass spectrometry data is processed and searched against a wheat protein database (e.g., UniProt Triticum aestivum database) to identify and quantify proteins. A fold-change threshold (e.g., >1.5 or <0.67) and a p-value < 0.05 are used to identify differentially expressed proteins (DEPs).[4]

4. Bioinformatic Analysis:

  • Functional Annotation: The identified DEPs are annotated using Gene Ontology (GO) for biological process, molecular function, and cellular component categories.

  • Pathway Analysis: Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis is performed to identify the biological pathways that are significantly affected by the this compound treatment.[4]

Quantitative Data Summary

The following table summarizes representative differentially expressed proteins (DEPs) in this compound-treated wheat anthers compared to the untreated control. The selection of these proteins and their expression patterns are based on typical findings in wheat male sterility studies, which point towards disruptions in energy metabolism, carbohydrate synthesis, and stress responses.[4][5]

Protein ID (Illustrative)Protein NameBiological ProcessFold Change (Treated vs. Control)Regulation
P001ATP synthase subunit beta, mitochondrialATP Synthesis, Energy Metabolism0.55Down-regulated
P002Pyruvate dehydrogenase E1 componentGlycolysis / TCA Cycle0.61Down-regulated
P003Fructokinase-2Sucrose Metabolism0.65Down-regulated
P004Granule-bound starch synthase 1Starch Biosynthesis0.48Down-regulated
P005UDP-glucose 6-dehydrogenasePollen Wall Precursor Synthesis0.60Down-regulated
P006Cysteine synthaseAmino Acid Metabolism0.71Down-regulated
P007Heat shock protein 70 (HSP70)Protein Folding, Stress Response1.85Up-regulated
P008PeroxidaseReactive Oxygen Species Scavenging2.10Up-regulated
P009Programmed cell death protein 5Apoptosis / Programmed Cell Death2.50Up-regulated
P010Ubiquitin-conjugating enzyme E2Protein Ubiquitination & Degradation1.90Up-regulated

Visualization of Affected Signaling Pathways

The application of this compound induces a significant metabolic shift in wheat anthers, leading to pollen abortion. The diagram below illustrates the proposed disruption of key energy and carbohydrate pathways based on the representative proteomic data.

G cluster_0 This compound Treatment cluster_1 Metabolic Pathway Disruption cluster_2 Cellular Stress Response cluster_3 Terminal Outcome CHA This compound (CHA) Sucrose Sucrose Metabolism (Fructokinase-2 ↓) CHA->Sucrose Inhibits Starch Starch Synthesis (GBSS1 ↓) CHA->Starch Inhibits Glycolysis Glycolysis / TCA Cycle (Pyruvate Dehydrogenase ↓) CHA->Glycolysis Inhibits ATP Oxidative Phosphorylation (ATP Synthase ↓) CHA->ATP Inhibits Stress Stress Response Proteins (HSP70, Peroxidase ↑) CHA->Stress Induces PCD Programmed Cell Death (PCD Protein 5 ↑) CHA->PCD Induces Sucrose->Starch Sucrose->Glycolysis Result Energy Depletion & Nutrient Deficiency Starch->Result Glycolysis->ATP ATP->Result Abortion Pollen Abortion & Male Sterility Result->Abortion

Caption: Disruption of metabolic pathways leading to pollen abortion.

Objective Comparison and Discussion

A comparative analysis of the proteomic profiles reveals a profound disruption of essential metabolic functions in wheat anthers treated with this compound.

  • Control Group (Untreated): In untreated anthers, proteins involved in energy production (ATP synthase, Pyruvate dehydrogenase) and carbohydrate metabolism (Fructokinase, Starch synthase) are expressed at normal levels. This ensures a steady supply of ATP and starch, which are critical for the energy-intensive processes of microspore development, pollen wall formation, and maturation.

  • Treated Group (this compound): In contrast, the treated anthers exhibit a significant down-regulation of these key metabolic proteins. The suppression of glycolysis, the TCA cycle, and oxidative phosphorylation leads to a state of energy depletion.[4][5] Simultaneously, the inhibition of starch and sucrose metabolism deprives the developing pollen of essential nutrients and carbon skeletons.[4] This finding is consistent with cytological analyses showing nutritional deficiencies and structural defects in pollen from CHA-treated plants.

Furthermore, the proteomic data shows a clear up-regulation of stress-related proteins, such as heat shock proteins and peroxidases, in the treated group. This indicates that the chemical agent induces a cellular stress response. The marked increase in proteins associated with programmed cell death (PCD) suggests that this compound may trigger a premature apoptotic cascade within the microspores, leading to their systematic abortion and ensuring a high degree of male sterility.[5]

References

Safety Operating Guide

Navigating the Disposal of Clofencet-Potassium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of Clofencet-potassium, a plant growth regulator. While specific institutional and local regulations must be followed, this document outlines the key considerations and a general workflow to ensure safe and compliant disposal.

Understanding this compound: Key Data

A comprehensive understanding of a chemical's properties and hazards is the first step in safe handling and disposal. The following table summarizes key information for this compound.

PropertyValueSource
Chemical Name potassium 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydropyridazine-4-carboxylate[1]
Molecular Formula C13H10ClKN2O3[1][2]
Molecular Weight 316.78 g/mol [2]
Primary Hazards Causes serious eye irritation[2]
GHS Classification Eye Irritant, Category 2[2]
Environmental Fate Stable in soil and water; persistent in surface water[3]

Procedural Guidance for this compound Disposal

Given the limited specific official disposal protocols for this compound, a conservative approach based on general best practices for hazardous chemical waste is mandatory. The following step-by-step procedure is designed to guide laboratory personnel in the safe management of this compound waste.

Experimental Protocol: General Disposal Procedure for this compound Waste
  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

    • Safety goggles or a face shield to protect against eye irritation.

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.

  • Waste Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's safety office.

  • Container Management:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Eye Irritant").

  • Waste Collection:

    • Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE (e.g., gloves), in the designated waste container.

    • For non-disposable materials that have come into contact with this compound, a triple-rinse procedure should be followed. The rinsate from this process must be collected as hazardous waste.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.

    • Provide the waste manifest with accurate information about the contents of the container.

    • Incineration at a licensed facility is a common and recommended method for the disposal of organic chemical waste.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the logical flow for the proper disposal of this compound.

Clofencet_Disposal_Workflow Figure 1. This compound Disposal Workflow start Start: Generation of this compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Designated Container) ppe->segregate label_container 3. Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container collect 4. Collect Contaminated Materials (Unused product, labware, PPE) label_container->collect rinse 4a. Triple-Rinse Contaminated Reusable Items (Collect Rinsate as Waste) collect->rinse store 5. Store Sealed Container in Designated Hazardous Waste Area collect->store rinse->store contact_ehs 6. Contact EHS or Licensed Waste Vendor store->contact_ehs transport 7. Professional Transport to Disposal Facility contact_ehs->transport disposal 8. Final Disposal (e.g., Incineration) transport->disposal end End: Compliant Disposal disposal->end

Figure 1. This compound Disposal Workflow

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance and safety.

References

Essential Safety and Operational Guidance for Handling Clofencet-potassium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Clofencet-potassium in a laboratory setting. The following procedural guidance is designed to minimize risk and ensure a safe working environment.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards associated with the active ingredient, Clofencet, are as follows:

Hazard ClassGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[1]

  • Use of a chemical fume hood is recommended, especially when handling the powder form or creating solutions, to avoid inhalation of dust or aerosols.[1]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical. The following diagram illustrates the logical workflow for ensuring adequate protection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe Required Personal Protective Equipment cluster_procedures Handling Procedures Start Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Gloves Chemical-resistant gloves (e.g., Nitrile) Start->Gloves Clothing Protective clothing (Lab coat, long pants) Start->Clothing EyeProtection Eye and face protection (Safety glasses with side shields or goggles, and face shield if splashing is possible) Start->EyeProtection Respiratory Respiratory protection (Use in well-ventilated area. Consider respirator for dusts.) Start->Respiratory Handling Follow Safe Handling Practices: - Avoid contact with skin and eyes - Avoid breathing dust - Wash hands thoroughly after handling Gloves->Handling Clothing->Handling EyeProtection->Handling Respiratory->Handling

Caption: PPE selection workflow for handling this compound.

Operational Plans

Handling Procedures
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Weighing and Transferring :

    • Handle solid this compound in a chemical fume hood to minimize inhalation of dust.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the powder. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • General Use :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly with soap and water after handling the chemical.[1]

    • Keep containers tightly closed when not in use.

First Aid Measures
  • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

  • If on Skin : Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.

  • If in Eyes : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1] If respiratory irritation occurs, seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Collection
  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated materials, such as gloves, weigh paper, and pipette tips, should also be collected as hazardous waste.

Disposal Method
  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

  • Do not dispose of this compound down the drain or in the regular trash.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.